molecular formula C11H14N2O3 B1299945 1-(4-Nitrophenyl)-4-piperidinol CAS No. 79421-45-7

1-(4-Nitrophenyl)-4-piperidinol

Cat. No.: B1299945
CAS No.: 79421-45-7
M. Wt: 222.24 g/mol
InChI Key: RNPWPESLLCUROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)-4-piperidinol is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4,11,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPWPESLLCUROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346645
Record name 1-(4-Nitrophenyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79421-45-7
Record name 1-(4-Nitrophenyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79421-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Nitrophenyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Nitrophenyl)-4-piperidinol, a key intermediate in the development of various biologically active compounds. This document details the synthetic protocol, physicochemical properties, and spectral analysis of the title compound, presented in a clear and structured format to facilitate its use in research and development.

Introduction

This compound is a derivative of piperidine featuring a nitrophenyl group at the 1-position. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of a 4-nitrophenyl group can significantly influence the electronic properties and biological interactions of the molecule. This guide outlines a common and effective method for the synthesis of this compound and provides a detailed analysis of its structural and spectroscopic characteristics.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A well-established method involves the reaction of a halo-substituted nitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, with 4-piperidinol. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electron-deficient aromatic ring, leading to the displacement of the halide and the formation of the desired product.

Experimental Protocol

The following protocol is based on established methods for nucleophilic aromatic substitution on activated aromatic rings.

Materials:

  • 4-Fluoronitrobenzene

  • 4-Piperidinol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a stirred solution of 4-piperidinol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • To this suspension, add 4-fluoronitrobenzene (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Synthesis Workflow

G cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-Fluoronitrobenzene 4-Fluoronitrobenzene Reaction_Vessel Reaction_Vessel 4-Fluoronitrobenzene->Reaction_Vessel 1.0 eq 4-Piperidinol 4-Piperidinol 4-Piperidinol->Reaction_Vessel 1.0 eq K2CO3 K₂CO₃ K2CO3->Reaction_Vessel 2.0 eq DMF DMF DMF->Reaction_Vessel Solvent Heating 80-90 °C, 4-6 h Quenching Pour into H₂O Heating->Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Washing Brine Wash Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Solvent Evaporation Drying->Concentration Purification Recrystallization Concentration->Purification Product This compound Purification->Product Reaction_Vessel->Heating

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance Yellowish solid
CAS Number 79421-45-7
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15d2HAr-H (ortho to NO₂)
~6.85d2HAr-H (meta to NO₂)
~3.90m1H-CH(OH)-
~3.70m2H-N-CH ₂- (equatorial)
~3.10m2H-N-CH ₂- (axial)
~2.00m2H-CH(OH)-CH ₂- (equatorial)
~1.70m2H-CH(OH)-CH ₂- (axial)
~1.60s (br)1H-OH

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~152.0C -NO₂
~138.0C -N (aromatic)
~126.0C H (aromatic, ortho to NO₂)
~112.0C H (aromatic, meta to NO₂)
~67.0-C H(OH)-
~46.0-N-C H₂-
~34.0-CH(OH)-C H₂-

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
~1590, ~1490Aromatic C=C stretch
~1500, ~1340N-O stretch (nitro group)
~1250C-N stretch (aromatic amine)
~1100C-O stretch (secondary alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zAssignment
222[M]⁺ (Molecular ion)
205[M - OH]⁺
176[M - NO₂]⁺
120[C₆H₄NO₂]⁺
106[C₆H₄N]⁺
57[C₄H₉]⁺ (piperidine fragment)

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented in publicly available literature, the N-aryl piperidine scaffold is a well-known pharmacophore present in numerous biologically active molecules. These compounds are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).

Based on the activities of structurally related compounds, this compound could potentially interact with G-protein coupled receptors (GPCRs), such as dopamine, serotonin, or histamine receptors. The following diagram illustrates a hypothesized signaling pathway involving the interaction of an N-aryl piperidine derivative with a generic GPCR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Hypothesized Ligand) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation Response Cellular Response Target_Protein->Response

Caption: Hypothesized GPCR signaling pathway for an N-aryl piperidine.

Disclaimer: The experimental protocols and spectral data presented in this guide are based on established chemical principles and data from analogous compounds. Researchers should verify these findings through their own experimental work. The proposed biological activity and signaling pathway are hypothetical and require experimental validation.

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Nitrophenyl)-4-piperidinol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Chemical Identity and Core Properties

This compound is a derivative of piperidine featuring a nitrophenyl group at the 1-position and a hydroxyl group at the 4-position. Its chemical structure confers a combination of properties that are of significant interest for further functionalization and exploration in various scientific domains.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃[CymitQuimica]
Molecular Weight 222.244 g/mol [CymitQuimica]
CAS Number 79421-45-7[CymitQuimica]
Appearance No data available[CymitQuimica]
Purity 97%[CymitQuimica]

Below is a diagram illustrating the logical relationship of the core physicochemical properties of this compound.

Physicochemical Properties of this compound A This compound B Molecular Formula C11H14N2O3 A->B determines D CAS Number 79421-45-7 A->D is identified by E Physical State A->E exists as a F Solubility A->F exhibits G Acidity/Basicity (pKa) A->G has a H Lipophilicity (logP) A->H possesses a C Molecular Weight 222.244 g/mol B->C calculates to

Caption: Logical relationships of this compound's properties.

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the literature, providing a basis for its preparation in a laboratory setting.

Synthesis via Nucleophilic Aromatic Substitution

A convenient method for the synthesis of 4-aryl-4-piperidinols, including the nitro-substituted analog, was reported by Taylor and Skotnicki in 1981. While the full detailed protocol from the original publication is not provided here, the general approach involves the reaction of a suitable piperidinone precursor with a nitrophenylating agent.

A general representation of the synthesis workflow is provided below.

General Synthesis Workflow for this compound Start 4-Piperidinone Precursor Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent 1-Fluoro-4-nitrobenzene Reagent->Reaction Intermediate 1-(4-Nitrophenyl)-4-piperidone Reaction->Intermediate yields Reduction Reduction Intermediate->Reduction is subjected to Product This compound Reduction->Product produces

Caption: General workflow for the synthesis of this compound.

Purification and Characterization

Following synthesis, purification of the product is typically achieved through recrystallization from a suitable solvent, such as 2-propanol. Characterization of the final compound would involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess purity.

Spectroscopic Data and Structural Information

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and the direct interaction of this compound with signaling pathways. However, the broader class of piperidine derivatives is known to exhibit a wide range of pharmacological activities. The presence of the 4-nitrophenyl moiety suggests potential for interactions with biological systems, and this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore its biological profile.

Conclusion

This compound is a compound with well-defined core physicochemical properties. While detailed experimental data on some of its properties and its biological activity are not extensively documented in publicly accessible sources, established synthetic routes provide a clear path for its preparation and further investigation. This technical guide serves as a starting point for researchers and professionals, summarizing the currently available information and highlighting areas for future exploration. The unique combination of a piperidinol core and a nitrophenyl substituent makes it a valuable molecule for continued research in medicinal chemistry and materials science.

An In-depth Technical Guide to 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Nitrophenyl)-4-piperidinol is a heterocyclic organic compound featuring a piperidinol ring N-substituted with a 4-nitrophenyl group. This molecule serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the versatile piperidine scaffold, makes it a key component in the synthesis of more complex molecules. Piperidine and its derivatives are known pharmacophores found in a wide array of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and anti-tuberculosis properties.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

The fundamental characteristics of this compound are summarized below. It is classified as a non-linear optical chromophore.[4] The piperidinol ring typically adopts a chair conformation.[4]

Chemical Structure Visualization

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 79421-45-7 [5]
Molecular Formula C₁₁H₁₄N₂O₃ [4][5]
Molecular Weight 222.244 g/mol [5]
Purity ~97% (typical) [5]

| InChI Key | RNPWPESLLCUROD-UHFFFAOYSA-N |[5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution. A general, detailed protocol is provided below.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This procedure involves the reaction of 1-fluoro-4-nitrobenzene with 4-piperidinol. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack by the secondary amine of the piperidinol.

  • Reagents and Materials:

    • 4-Piperidinol

    • 1-fluoro-4-nitrobenzene

    • Potassium carbonate (K₂CO₃) or similar base

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 4-piperidinol (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add 1-fluoro-4-nitrobenzene (1.0-1.2 eq) to the suspension.

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring progress with thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.

G start Reactants (4-Piperidinol, 1-Fluoro-4-nitrobenzene, K₂CO₃) reaction Reaction Solvent: DMF Temp: 80-100 °C Time: 4-8h start->reaction workup Aqueous Workup (Quench with H₂O, Extract with Ethyl Acetate) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product This compound purification->product characterization Characterization (NMR, IR, MS, X-Ray) product->characterization

Caption: General workflow for the synthesis and characterization.

Characterization Protocols

The structural confirmation of the synthesized compound relies on standard analytical techniques.

Table 2: Analytical Characterization Methods

Technique Purpose Protocol Reference
X-ray Crystallography To determine the precise three-dimensional atomic structure, conformation, and molecular packing. The crystal structure can be solved and refined using programs like SHELXL93 and Xtal3.2. Data is collected on a diffractometer.[4]
NMR Spectroscopy ¹H and ¹³C NMR are used to confirm the molecular skeleton, connectivity, and chemical environment of protons and carbons. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆. Data can be compared against spectral databases.[6][7][8]
Mass Spectrometry (MS) To confirm the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are commonly used.[6][9]

| Infrared (IR) Spectroscopy | To identify characteristic functional groups, such as the O-H stretch of the alcohol, N-O stretches of the nitro group, and C-N bonds. | The spectrum can be recorded using techniques like Attenuated Total Reflectance (ATR).[8][10] |

Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, its core structure is related to numerous molecules with significant biological activity. It serves as a versatile starting material for creating libraries of novel compounds for screening.[11] The piperidin-4-one scaffold, a close chemical relative, is recognized as a potential pharmacophore for developing agents with anticancer and anti-HIV activities.[2]

Table 3: Potential Therapeutic Areas for Piperidinol Derivatives

Therapeutic Area Target/Mechanism (of related compounds) Reference
Antifungal Inhibition of ergosterol biosynthesis enzymes (e.g., sterol C14-reductase).[12] [12]
Antitubercular Screening against Mycobacterium tuberculosis has identified active piperidinol scaffolds. [1]
Antibacterial Piperidine-4-one derivatives have shown potent activity against various bacterial strains. [3][13]
Tyrosinase Inhibition Nitrophenylpiperazine derivatives (structurally similar) have been designed to inhibit tyrosinase, relevant for pigmentation disorders. [14]

| Analgesics | The 4-aryl-piperidine scaffold is a key feature in many opioid analgesics. |[11] |

G core This compound (Building Block) class1 Antifungal Agents core->class1 Derivatization class2 Antitubercular Agents core->class2 Derivatization class3 Enzyme Inhibitors (e.g., Tyrosinase) core->class3 Derivatization class4 CNS Agents (e.g., Analgesics) core->class4 Derivatization mech1 Target: Ergosterol Biosynthesis class1->mech1 mech2 Screening against M. tuberculosis class2->mech2 mech3 Based on Nitrophenylpiperazine Analogs class3->mech3 mech4 Based on 4-Arylpiperidine Scaffolds class4->mech4

Caption: Role as a versatile building block in drug discovery.

Conclusion

This compound is a well-characterized compound with significant potential as a scaffold and intermediate in synthetic chemistry. Its straightforward synthesis and the established biological relevance of the nitrophenyl and piperidinol moieties make it an attractive starting point for the development of novel therapeutic agents. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals aiming to utilize this compound in their work. Future exploration could focus on creating diverse libraries of its derivatives to screen for a broad range of biological activities.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(4-Nitrophenyl)-4-piperidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-nitrophenyl)-4-piperidinol scaffold has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Quantitative Biological Data

The biological activities of various this compound derivatives and related compounds have been evaluated against several targets. A summary of the key quantitative data is presented in the tables below, facilitating a comparative analysis of their potency.

Table 1: Anti-tuberculosis Activity of Piperidinol Analogs [1]

CompoundStereochemistrySubstitution (C-ring)MIC (μg/mL)
4b Rp-chloro1.4
4m Sp-trifluoromethyl1.7
1 (racemate)-p-chloro1.5
4a-p (general)-Various1.4 - 18.8

Table 2: Analgesic and Antiplatelet Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives [2]

CompoundAnalgesic EffectAntiplatelet Activity (IC50)
PD1 Highly Significant (p < 0.01)-
PD3 Highly Significant (p < 0.01)80 mM
PD5 Highly Significant (p < 0.01)0.06 mM
PD4 Significant-
PD6 Significant-
Acetylsalicylic acid (Control) -150 µM

Table 3: Antifungal Activity of Piperidine-based 1,2,3-triazolylacetamide Derivatives against Candida auris [3]

CompoundMIC (μg/mL)MFC (μg/mL)
pta1 0.24 - 0.970.97 - 3.9
pta2 0.24 - 0.970.97 - 3.9
pta3 0.24 - 0.970.97 - 3.9

Table 4: Tyrosinase Inhibitory Activity of 4-Nitrophenylpiperazine Derivatives [4]

CompoundSubstitutionIC50 (µM)
4l Indole moiety72.55

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives and their analogs.

General Synthesis of Piperidinol Analogs (Anti-tuberculosis Agents) [1]

A two-step synthesis was employed for the creation of a library of piperidinol analogs.

  • Step 1: Epoxide Formation: (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin (1.2 eq.) and a substituted phenol (1 eq.) were dissolved in acetonitrile. Cesium carbonate (2 eq.) was added, and the mixture was refluxed overnight. After filtration and evaporation of the solvent, the crude epoxide product was obtained and used directly in the next step.

  • Step 2: Epoxide Ring Opening: The crude epoxide was dissolved in ethanol, followed by the addition of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol or other 4-piperidines (1 eq.). The reaction mixture was stirred under reflux overnight. The solvent was evaporated, and the final product was purified by silica gel column chromatography.

Synthesis of 2,6-diaryl-3-methyl-4-piperidones (Antimicrobial Agents) [5]

These compounds were synthesized via a Mannich reaction.

  • A mixture of ethyl methyl ketone, benzaldehyde, a substituted aromatic aldehyde, and ammonium acetate was condensed to form the piperidone ring.[5]

  • Thiosemicarbazone derivatives were then prepared by reacting the synthesized piperidones with thiosemicarbazide.[5]

In Vitro Antibacterial and Antifungal Susceptibility Testing [5]

  • Antibacterial Screening: The in vitro antibacterial activity was determined using the disk diffusion method against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

  • Antifungal Screening: The minimum inhibitory concentration (MIC) for antifungal activity was determined against Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. The MIC was defined as the lowest concentration that showed 100% growth inhibition.

Tyrosinase Inhibition Assay [4]

  • The inhibitory activity of the synthesized 4-nitrophenylpiperazine derivatives against tyrosinase was evaluated.

  • Enzyme kinetics analysis was performed for the most potent compounds to determine the mechanism of inhibition.

Visualizing Molecular Pathways and Experimental Processes

To better illustrate the relationships and workflows involved in the study of this compound derivatives, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products & Purification Substituted_Phenol Substituted Phenol Step1 Epoxidation (Cs2CO3, Acetonitrile, Reflux) Substituted_Phenol->Step1 Epichlorohydrin (R)- or (S)-Epichlorohydrin Epichlorohydrin->Step1 Piperidinol_Core 4-Substituted-4-piperidinol Step2 Epoxide Ring Opening (Ethanol, Reflux) Piperidinol_Core->Step2 Crude_Epoxide Crude Epoxide Intermediate Step1->Crude_Epoxide Final_Product Final Piperidinol Derivative Step2->Final_Product Crude_Epoxide->Step2 Purification Column Chromatography Final_Product->Purification

Caption: General synthetic workflow for piperidinol derivatives.

Biological_Screening_Workflow Start Synthesized This compound Derivatives In_Vitro_Assays In Vitro Biological Assays Start->In_Vitro_Assays Antituberculosis Anti-tuberculosis Assay (MIC Determination) In_Vitro_Assays->Antituberculosis Antimicrobial Antibacterial & Antifungal (MIC/Zone of Inhibition) In_Vitro_Assays->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Tyrosinase, IC50) In_Vitro_Assays->Enzyme_Inhibition Analgesic Analgesic Activity (e.g., Tail-flick test) In_Vitro_Assays->Analgesic Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Antituberculosis->Data_Analysis Antimicrobial->Data_Analysis Enzyme_Inhibition->Data_Analysis Analgesic->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies

Caption: Workflow for the biological evaluation of derivatives.

SAR_Logic cluster_modifications Structural Modifications Core This compound Core Scaffold R1 Substitution on Nitrophenyl Ring Core->R1 influences R2 Modification of Piperidinol Hydroxyl Core->R2 influences R3 Substitution at Piperidine Nitrogen Core->R3 influences Activity Biological Activity (e.g., Potency, Selectivity) R1->Activity R2->Activity R3->Activity

Caption: Structure-Activity Relationship (SAR) logic.

This technical guide consolidates key findings on the biological activities of this compound derivatives and related structures. The provided data, experimental protocols, and visualizations aim to facilitate a deeper understanding of this important class of compounds and to support ongoing and future research in the quest for novel therapeutics.

References

1-(4-Nitrophenyl)-4-piperidinol: A Technical Guide to a Promising Nonlinear Optical Chromophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)-4-piperidinol as a nonlinear optical (NLO) chromophore. While identified as a promising material, specific quantitative data on its nonlinear optical properties remain limited in publicly accessible literature. This guide consolidates the available structural information and outlines the standard experimental and computational protocols used to characterize such materials, providing a framework for future research and development.

Introduction to this compound as an NLO Chromophore

Nonlinear optical (NLO) materials are at the forefront of advancements in photonics, with applications in optical data storage, signal processing, and sensor protection. Organic NLO materials, in particular, are of significant interest due to their synthetic versatility, fast response times, and high nonlinear polarization rates.[1] The efficacy of many organic NLO chromophores stems from their molecular structure, typically a "push-pull" system. This design features an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT) upon interaction with an intense light source, leading to significant nonlinear optical effects.[2][3]

This compound is a classic example of such a push-pull system. In this molecule, the piperidinol group acts as the electron donor, the phenyl ring serves as the π-bridge, and the nitro group is a strong electron acceptor. Its molecular structure is designed to promote a non-centrosymmetric arrangement in the crystalline state, a key requirement for second-order NLO activity.

G cluster_mol This compound Structure cluster_ict Mechanism of NLO Response Donor Electron Donor (Piperidinol Group) PiBridge π-Conjugated Bridge (Phenyl Ring) Donor->PiBridge Push GroundState Ground State (S0) Acceptor Electron Acceptor (Nitro Group) PiBridge->Acceptor Pull ExcitedState Intramolecular Charge-Transfer Excited State (S1) GroundState->ExcitedState Absorption NLO Nonlinear Optical Response (e.g., 2ω) ExcitedState->NLO Light Intense Laser Light (ω) Light->GroundState

Fig. 1: Push-pull mechanism in this compound.

Molecular Structure and Crystalline Properties

The foundational work on this compound was a crystallographic study that confirmed its identity as an NLO chromophore.[4] The key structural details are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₃[4]
Crystal System Monoclinic[4]
Space Group P2₁/n[4]
Key Structural Feature The piperidinol ring is in a chair conformation. The C-N-C fragment of the piperidinol moiety is nearly coplanar with the nitrophenyl ring system, facilitating π-electron delocalization.[4]
Intermolecular Forces Molecular stacking allows for hydrogen bonding between the piperidinol hydroxy group and the nitro group of an adjacent molecule.[4]

This specific arrangement in the solid state is crucial. The hydrogen bonding contributes to a stable, non-centrosymmetric packing, which is a prerequisite for bulk second-harmonic generation (SHG).

Synthesis Protocol

Proposed Synthesis Route:

  • Step 1: Nucleophilic Aromatic Substitution. The synthesis would commence with the reaction of 4-fluoronitrobenzene with 4-piperidinol. The highly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of the 4-piperidinol.

  • Reaction Conditions. This reaction is typically carried out in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the hydrofluoric acid byproduct. The mixture is heated to ensure the reaction proceeds to completion.

  • Work-up and Purification. After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product. The solid product is then collected by filtration. Purification is achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Nonlinear Optical Properties: A Comparative Outlook

Direct experimental measurements of the first hyperpolarizability (β), a key metric for molecular NLO activity, for this compound are not available in the cited literature. However, to provide context, the table below presents experimental data for structurally similar and well-characterized push-pull chromophores. These values were determined using the Electric-Field-Induced Second-Harmonic (EFISH) generation technique.

CompoundAbbreviationFirst Hyperpolarizability (β) [10⁻³⁰ esu]Measurement ConditionsReference
This compound -Data Not Available --
N-(4-nitrophenyl)-L-prolinolNPP63 ± 61.06 µm in Acetone[7][8]
N-(4-nitrophenyl)-N-methylaminoacetonitrileNPAN34.5 ± 31.06 µm in Acetone[7][8]

NPP is a benchmark material for second-order NLO applications, and its high β value is a point of reference. Given the structural similarities, it is reasonable to hypothesize that this compound would also exhibit a significant NLO response.

Experimental Protocols for NLO Characterization

To fully characterize this compound, a series of standard experimental protocols would be employed.

Kurtz-Perry Powder Technique for SHG Efficiency

The Kurtz-Perry powder technique is a rapid and effective method for screening materials for second-harmonic generation (SHG) efficiency and determining if they are phase-matchable.

Methodology:

  • Sample Preparation: A crystalline sample of this compound is ground into a fine powder and sieved into different particle size ranges.

  • Experimental Setup: The powdered sample is packed into a thin cell with transparent windows. A high-intensity pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is used as the fundamental light source. The laser beam is focused onto the sample.

  • Detection: The light emerging from the sample is passed through a filter to block the fundamental wavelength (1064 nm) and allow the second-harmonic signal (532 nm) to pass. The intensity of the 532 nm light is measured by a photomultiplier tube connected to an oscilloscope.

  • Analysis: The SHG intensity from the sample is measured and compared to that of a standard reference material with a known NLO response, such as potassium dihydrogen phosphate (KDP) or urea, under identical conditions. The relative SHG efficiency is then calculated.

G cluster_workflow Kurtz-Perry Powder Technique Workflow Laser Nd:YAG Laser (1064 nm) Sample Powdered Sample (e.g., this compound) Laser->Sample Fundamental Beam Filter Filter (Blocks 1064 nm) Sample->Filter Transmitted Light Detector Photomultiplier Tube (PMT) & Oscilloscope Filter->Detector SHG Light Output SHG Signal (532 nm) Detector->Output Measure Intensity

Fig. 2: Experimental workflow for the Kurtz-Perry powder technique.
Electric-Field-Induced Second-Harmonic (EFISH) Generation

The EFISH technique is used to determine the first hyperpolarizability (β) of a molecule in solution. It overcomes the need for non-centrosymmetric crystal packing by applying an external DC electric field to induce a temporary alignment of the molecules.

Methodology:

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., acetone, 1,4-dioxane) at a known concentration.[7][9]

  • Experimental Setup: The solution is placed in a specially designed liquid cell containing two parallel electrodes. A high-voltage DC pulse is applied across the electrodes to partially align the dipolar chromophore molecules.

  • Measurement: A high-intensity, linearly polarized laser pulse (e.g., 1064 nm) is passed through the solution simultaneously with the DC pulse. The polarization of the laser is typically parallel to the applied DC field.

  • Detection: The intensity of the generated second-harmonic light (532 nm) is measured. The experiment is repeated for several different concentrations of the solute.

  • Analysis: The measured second-harmonic intensity is a function of both the solvent and solute properties. By analyzing the concentration dependence of the signal, the molecular first hyperpolarizability (β) of the solute can be extracted.[7]

G cluster_efish EFISH Experimental Setup Laser Pulsed Laser (Fundamental, ω) Cell Sample Cell with Electrodes (Solution of Chromophore) Laser->Cell Laser Beam Filter Filter (Blocks ω) Cell->Filter Generated Signal (ω, 2ω) HV_Pulse High Voltage DC Pulser HV_Pulse->Cell DC Electric Field Detector PMT & Data Acquisition Filter->Detector SHG Signal (2ω)

Fig. 3: Diagram of an Electric-Field-Induced Second-Harmonic (EFISH) setup.

Computational Protocol for NLO Properties

Theoretical calculations are indispensable for understanding the structure-property relationships of NLO materials and for designing new chromophores. Density Functional Theory (DFT) is a powerful tool for predicting NLO properties.[1][10]

Methodology:

  • Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound molecule. This is typically performed using a DFT functional, such as B3LYP or M06, with an appropriate basis set, like 6-311++G(d,p).[1][11]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: The electric dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) are then calculated. This is often done using a finite-field approach, where the response of the molecule to a static electric field is computed. The Polar keyword in software packages like Gaussian is used for this purpose.

  • Analysis: The output provides the tensor components of β. The total (or static) first hyperpolarizability (β_tot) is then calculated from these components to give a scalar value that can be compared with experimental results.

G cluster_dft DFT Computational Workflow for NLO Properties Input Initial Molecular Structure (e.g., from crystal data) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Verify Minimum Energy) Opt->Freq Polar Property Calculation (Finite-Field Method, 'Polar' keyword) Freq->Polar If no imaginary frequencies Output Output Tensors (μ, α, β) Polar->Output Analysis Calculate Scalar Values (e.g., β_tot) Output->Analysis Result Predicted NLO Properties Analysis->Result

Fig. 4: Workflow for computational prediction of NLO properties using DFT.

Conclusion and Future Outlook

This compound has been identified as a nonlinear optical chromophore with a molecular structure well-suited for second-order NLO applications.[4] Its push-pull electronic system and propensity for non-centrosymmetric crystal packing make it a subject of interest. However, a thorough characterization of its NLO properties is still required.

Future work should focus on the direct experimental measurement of its second-harmonic generation efficiency using the Kurtz-Perry technique and the determination of its first hyperpolarizability in solution via the EFISH method. These experimental results, in conjunction with detailed DFT calculations, will provide a complete picture of its potential and enable a direct comparison with benchmark NLO materials. Such data is essential for guiding the rational design of next-generation organic NLO materials for advanced photonic and optoelectronic devices.

References

Crystal Structure of 1-(4-Nitrophenyl)-4-piperidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-(4-Nitrophenyl)-4-piperidinol, a non-linear optical (NLO) chromophore. The document details the crystallographic data, experimental protocols for its synthesis and crystal analysis, and a visual representation of the crystallographic workflow.

Molecular Structure and Crystallographic Data

The crystal structure of this compound (C₁₁H₁₄N₂O₃) reveals a piperidinol ring in a chair conformation. A key feature of its structure is the near coplanarity of the C-N-C fragment of the piperidinol moiety with the nitrophenyl ring system. This planarity facilitates molecular stacking, which is further stabilized by hydrogen bonding between the hydroxyl group of the piperidinol and the nitro group of a neighboring molecule.[1]

Crystal Data

The following table summarizes the key crystallographic data for this compound as determined by X-ray diffraction.

ParameterValue
Chemical FormulaC₁₁H₁₄N₂O₃
Formula Weight222.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.938 (2) Å
b11.011 (2) Å
c9.324 (2) Å
β108.87 (1)°
Volume1061.9 (4) ų
Z4
Density (calculated)1.391 Mg/m³
Data Collection and Refinement
ParameterValue
DiffractometerSiemens P3/P4
RadiationMo Kα (λ = 0.71073 Å)
Temperature293 K
Reflections Collected2453
Independent Reflections2205
R(int)0.018
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.126
R indices (all data)R1 = 0.065, wR2 = 0.137
Goodness-of-fit on F²1.04

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was carried out following a procedure adapted from Taylor & Skotnicki (1981).

Materials:

  • 4-Fluoronitrobenzene

  • 4-Piperidinol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • 2-Propanol

Procedure:

  • A mixture of 4-fluoronitrobenzene (1 equivalent), 4-piperidinol (1.2 equivalents), and potassium carbonate (2 equivalents) in dimethylformamide is heated at reflux.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and air-dried.

  • The crude product is recrystallized from 2-propanol to yield yellow needle-like crystals of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction analysis was performed to determine the three-dimensional structure of the title compound.

Crystal Preparation:

  • A suitable single crystal of this compound was selected and mounted on a glass fiber.

Data Collection:

  • X-ray diffraction data were collected on a Siemens P3/P4 four-circle diffractometer using graphite-monochromated Mo Kα radiation.

  • The unit cell parameters were determined and refined from a set of centered reflections.

  • Intensity data were collected using the ω-scan technique.

Structure Solution and Refinement:

  • The structure was solved by direct methods using the SHELXS-97 software package.

  • The structure was refined by full-matrix least-squares on F² using SHELXL-97.

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the key steps involved in the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of this compound recrystallization Recrystallization from 2-Propanol synthesis->recrystallization crystal_selection Single Crystal Selection recrystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Siemens P3/P4 Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct Methods - SHELXS) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares - SHELXL) structure_solution->refinement validation Crystallographic Data Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for Crystal Structure Determination.

Biological Context

While specific biological activities for this compound are not extensively documented in the literature, the piperidine and nitrophenyl moieties are present in numerous biologically active compounds. Piperidin-4-one derivatives, which are structurally related, have been reported to exhibit a range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The nitrophenyl group is also a common feature in various pharmaceuticals. Further investigation into the biological profile of this compound could be a valuable area for future research, particularly in the context of drug discovery and development.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the aqueous and solvent solubility, as well as the chemical stability, of the compound 1-(4-Nitrophenyl)-4-piperidinol. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted protocols and data presentation formats that are critical for the pre-formulation and early-stage development of new chemical entities.

Executive Summary

The characterization of a compound's solubility and stability is a cornerstone of pharmaceutical development. These parameters critically influence a drug candidate's bioavailability, manufacturability, and shelf-life. This guide details the requisite experimental workflows for assessing this compound, a non-linear optical chromophore with a piperidinol moiety, which suggests potential for hydrogen bonding and pH-dependent solubility. The protocols described herein are based on established methodologies such as the shake-flask method for equilibrium solubility and forced degradation studies for stability evaluation, in line with International Council for Harmonisation (ICH) guidelines.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development.[1] Understanding the solubility of this compound in various media is therefore essential.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining equilibrium solubility is the shake-flask method.[1] This method involves adding an excess of the solid compound to a solvent and agitating it at a constant temperature until equilibrium is achieved.[1]

Materials:

  • This compound (solid)

  • Purified Water (e.g., Milli-Q)

  • pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Organic solvents (e.g., Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or another suitable quantitative analytical method.[2]

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvent systems.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).[1]

  • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visually confirmed.[3]

  • After agitation, allow the samples to stand to permit sedimentation of the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method or other appropriate technique.[4]

  • Perform the experiment in triplicate for each solvent system.

Data Presentation: Solubility of this compound

The quantitative results from the solubility experiments should be summarized in a clear and structured table.

Solvent SystemTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
pH 1.2 Buffer25Data to be determinedData to be determined
pH 4.5 Buffer25Data to be determinedData to be determined
pH 6.8 Buffer25Data to be determinedData to be determined
pH 7.4 Buffer25Data to be determinedData to be determined
Purified Water25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
Polyethylene Glycol 40025Data to be determinedData to be determined
pH 7.4 Buffer37Data to be determinedData to be determined

Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which can help in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule.[5] These studies expose the API to conditions more severe than accelerated stability testing.[5]

Experimental Protocol: Forced Degradation of this compound

Forced degradation studies typically involve exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress.[6] A target degradation of 5-20% is generally considered optimal to demonstrate the stability-indicating nature of the analytical method without being excessive.[6]

Materials:

  • This compound (solid and in solution, e.g., 1 mg/mL)[6]

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Temperature-controlled oven

  • Photostability chamber (with controlled UV and visible light exposure, as per ICH Q1B)

  • HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Procedure:

  • Hydrolytic Degradation:

    • Prepare solutions of this compound in acidic (HCl), basic (NaOH), and neutral (purified water) conditions.

    • Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[6]

    • At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound in the presence of an oxidizing agent (e.g., hydrogen peroxide).

    • Store the solution at room temperature or slightly elevated temperature.

    • Analyze samples at various time intervals by HPLC.

  • Thermal Degradation:

    • Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

    • Analyze the solid at different time points by dissolving it in a suitable solvent and injecting it into the HPLC.

  • Photolytic Degradation:

    • Expose both solid and a solution of this compound to a combination of UV and visible light in a photostability chamber.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

    • Analyze the exposed and control samples by HPLC.

Data Presentation: Stability of this compound under Forced Degradation

The results should be tabulated to show the percentage of the parent compound remaining and the formation of any major degradation products under each stress condition.

Stress ConditionReagent/ConditionDuration% Assay of this compound% Total ImpuritiesRemarks (e.g., No. of Degradants)
Acid Hydrolysis0.1 M HCl at 60 °C24 hoursData to be determinedData to be determinedData to be determined
Base Hydrolysis0.1 M NaOH at 60 °C24 hoursData to be determinedData to be determinedData to be determined
Neutral HydrolysisPurified Water at 60 °C24 hoursData to be determinedData to be determinedData to be determined
Oxidation3% H₂O₂ at Room Temp.24 hoursData to be determinedData to be determinedData to be determined
Thermal (Solid State)80 °C48 hoursData to be determinedData to be determinedData to be determined
Photolytic (Solid State)ICH Q1B specified light/UV exposure7 daysData to be determinedData to be determinedData to be determined
Photolytic (Solution)ICH Q1B specified light/UV exposure24 hoursData to be determinedData to be determinedData to be determined

Visualizations: Experimental Workflows

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sample1 Centrifuge/Sediment equil->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute filtrate sample2->sample3 sample4 Quantify by HPLC sample3->sample4

Caption: Workflow for Equilibrium Solubility Determination.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions stress_hydro Hydrolysis (Acid, Base, Neutral) analysis Analyze by Stability-Indicating HPLC Method stress_hydro->analysis stress_oxi Oxidation (H₂O₂) stress_oxi->analysis stress_therm Thermal (Dry Heat) stress_therm->analysis stress_photo Photolytic (UV/Vis Light) stress_photo->analysis start Prepare solutions of This compound start->stress_hydro start->stress_oxi start->stress_therm start->stress_photo

Caption: Workflow for Forced Degradation (Stress Testing).

Conclusion

This guide has outlined the standard methodologies for evaluating the solubility and stability of this compound. The successful execution of these experimental protocols will yield critical data to inform formulation strategies, establish appropriate storage conditions, and support regulatory filings. The provided workflows and data presentation templates offer a structured approach to these essential pre-formulation activities. Further characterization of any identified degradation products would be a necessary subsequent step in the comprehensive development of this compound.

References

Potential Applications of Nitrophenylpiperidine Compounds in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrophenylpiperidine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. The incorporation of a nitro group onto the phenyl ring, coupled with the conformational flexibility of the piperidine moiety, allows for the fine-tuning of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the current and potential applications of nitrophenylpiperidine compounds, with a focus on their roles as enzyme inhibitors and receptor antagonists. This document details the synthesis, biological evaluation, and structure-activity relationships of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development endeavors.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, found in numerous approved drugs targeting a wide range of biological entities.[1] When functionalized with a nitrophenyl group, the resulting compounds exhibit a diverse pharmacological profile, attributable to the electronic and steric properties of this substitution. The nitro group, a strong electron-withdrawing moiety, can participate in various non-covalent interactions with biological targets and can also be metabolically reduced to reactive intermediates, a property exploited in the design of certain antimicrobial and anticancer agents.[2] This guide explores the medicinal chemistry of nitrophenylpiperidine derivatives, highlighting their potential in several therapeutic areas.

Nitrophenylpiperidine Derivatives as Enzyme Inhibitors

Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders. Several nitrophenylpiperidine and nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors.[3][4]

Data Presentation: Tyrosinase Inhibitory Activity

Compound IDStructure/ModificationIC50 (µM)Inhibition TypeReference
4l 4-Nitrophenylpiperazine with indole moiety72.55Mixed[4]
19p 1-(3-Nitrocinnamoyl)-4-(3-chloro-4-fluorophenyl)piperazine0.16Not specified[3]
19t 1-(2-Chloro-3-methoxycinnamoyl)-4-(3-chloro-4-fluorophenyl)piperazine0.12Not specified[3]

Experimental Protocols: Tyrosinase Inhibition Assay

This protocol is adapted from a standard method for evaluating mushroom tyrosinase inhibition.

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compounds (Nitrophenylpiperidine derivatives)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution (e.g., 300 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh before use.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve the nitrophenylpiperidine derivative in DMSO.

  • Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic Acid in DMSO or phosphate buffer.

3. Assay Procedure (96-well plate):

  • Prepare serial dilutions of the test compounds and Kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

  • In a 96-well plate, add:

    • Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Control Wells: 20 µL of vehicle (DMSO in buffer) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Blank Wells: 20 µL of test compound dilution + 160 µL of phosphate buffer (no enzyme).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm in kinetic mode for a specified period (e.g., 20 minutes) at 37°C.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibitors

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Certain piperidine derivatives have shown potent AChE inhibitory activity.

Data Presentation: Acetylcholinesterase Inhibitory Activity

Compound IDStructure/ModificationIC50 (nM)Selectivity (AChE vs. BuChE)Reference
21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.5618,000-fold[5]
13e (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.71250-fold[6]

Nitrophenylpiperidine Derivatives as Receptor Antagonists

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a target for antipsychotic drugs. Benzyloxy piperidine-based compounds have been identified as potent and selective D4 receptor antagonists.

Data Presentation: Dopamine D4 Receptor Binding Affinity

Compound IDStructure/ModificationKi (nM)Selectivity vs. D2RReference
8a N-(3-fluoro-4-methoxybenzyl)-O-(3-fluorobenzyl)-4-hydroxypiperidine205.9>30-fold[7]
8h N-(3-fluoro-4-methoxybenzyl)-O-(3,5-difluorobenzyl)-4-hydroxypiperidine375>30-fold[7]
8i N-(3-fluoro-4-methoxybenzyl)-O-(4-fluoro-3-methylbenzyl)-4-hydroxypiperidine188>30-fold[7]
9p N-(5-NH-benzimidazolyl)-O-(3,5-difluorobenzyl)-4-hydroxypiperidine (N-methylated)170Not specified[7]
9q N-(5-NH-benzimidazolyl)-O-(4-fluoro-3-methylbenzyl)-4-hydroxypiperidine (N-methylated)201Not specified[7]
12 2-(quinolin-2-yl)-N-(4-benzylpiperidin-1-yl)acetamide9.18 (pKi)2239-fold[8]
16 4-(quinolin-2-yl)-1-(4-benzylpiperidin-1-yl)butan-1-one8.36 (pEC50)1413-fold (D3/D4)[8]

Experimental Protocols: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

1. Materials and Reagents:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test Compound: Nitrophenylpiperidine derivative.

  • Reference Compound: Haloperidol or unlabeled Spiperone.

  • Non-specific Agent: 10 µM Butaclamol or Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

2. Assay Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of [³H]-Spiperone (at or near its Kd value), and the membrane suspension.

    • Non-specific Binding (NSB): Non-specific agent, [³H]-Spiperone, and membrane suspension.

    • Competition: Serial dilutions of the test compound, [³H]-Spiperone, and membrane suspension.

  • Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

3. Data Analysis:

  • Calculate Specific Binding: Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antimicrobial and Anticancer Applications

The nitroaromatic scaffold is a well-known pharmacophore in antimicrobial and anticancer drug discovery. The bioreduction of the nitro group can lead to the formation of cytotoxic reactive nitrogen species.

Antimycobacterial Activity

Certain piperidinol derivatives have shown activity against Mycobacterium smegmatis.

Data Presentation: Antimycobacterial Activity

Compound IDStructure/ModificationMIC (µg/mL) against M. smegmatisReference
Compound 1 Piperidinol derivative62.5[9]
Compound 2 bis-Mannich base derivative of Compound 1125[9]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on CLSI and EUCAST guidelines.

1. Materials and Reagents:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv).

  • Test compounds (Nitrophenylpiperidine derivatives).

  • Standard antibiotic (e.g., Isoniazid).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

2. Assay Procedure:

  • Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Prepare the bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted inoculum to each well containing the test compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for the appropriate duration (e.g., 18-24 hours for many bacteria; longer for mycobacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Activity

Nitrophenyl-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
5h PACA2 (Pancreatic)25.9[10]
6b A549 (Lung)34.9[10]
2h MOLT-4 (Leukemia)< 0.01[11]
B-4 MCF-7 (Breast)6.70[2]

Experimental Protocols: MTT Cytotoxicity Assay

1. Materials and Reagents:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compounds (Nitrophenylpiperidine derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

2. Assay Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which nitrophenylpiperidine compounds are involved is crucial for understanding their mechanism of action and for designing new experiments.

Signaling Pathways

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes IFN Genes pIRF3_dimer->IFN_genes translocates to nucleus & induces transcription STING->TBK1 recruits

Caption: cGAS-STING signaling pathway.

Dopamine_D4_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gi/o Protein D4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D4R activates Nitrophenylpiperidine Nitrophenylpiperidine Antagonist Nitrophenylpiperidine->D4R blocks ATP ATP ATP->AC

Caption: Dopamine D4 receptor signaling.

Neurotrophin_Signaling cluster_pathways Downstream Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds & dimerizes PI3K PI3K/Akt Pathway TrkB->PI3K RAS RAS/MAPK Pathway TrkB->RAS PLC PLCγ Pathway TrkB->PLC Neuronal_Survival Neuronal Survival & Growth PI3K->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity RAS->Synaptic_Plasticity PLC->Synaptic_Plasticity

Caption: Neurotrophin signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Nitrophenyl- piperidine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding, Cytotoxicity, Antimicrobial) Characterization->In_vitro SAR Structure-Activity Relationship (SAR) Analysis In_vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_vivo In Vivo Studies (Animal Models) SAR->In_vivo Promising Compounds Lead_Opt->Synthesis Iterative Design

Caption: General experimental workflow.

Conclusion

Nitrophenylpiperidine compounds represent a promising class of molecules in medicinal chemistry with demonstrated potential across various therapeutic areas, including neurodegenerative diseases, infectious diseases, and oncology. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity. This guide has provided a foundational overview of their applications, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the field. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of nitrophenylpiperidine derivatives.

References

Spectroscopic Data and Analysis of 1-(4-Nitrophenyl)-4-piperidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(4-Nitrophenyl)-4-piperidinol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by data from analogous compounds and spectral databases. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound (Molecular Formula: C₁₁H₁₄N₂O₃). These values are estimations derived from spectral theory and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.15d2HAromatic CH (ortho to NO₂)
~ 6.85d2HAromatic CH (meta to NO₂)
~ 3.90 - 4.00m1HCH-OH
~ 3.70 - 3.80m2HPiperidine CH₂ (axial, eq)
~ 3.15 - 3.25m2HPiperidine CH₂ (axial, eq)
~ 2.00 - 2.10m2HPiperidine CH₂ (axial, eq)
~ 1.75 - 1.85m2HPiperidine CH₂ (axial, eq)
~ 1.60s (broad)1HOH
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 153.0Aromatic C-N
~ 140.0Aromatic C-NO₂
~ 126.0Aromatic CH (ortho to NO₂)
~ 112.0Aromatic CH (meta to NO₂)
~ 67.0CH-OH
~ 48.0Piperidine C-N
~ 34.0Piperidine C-C (adjacent to OH)
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Strong, BroadO-H stretch (alcohol)
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch
~ 1590, 1490StrongAromatic C=C stretch
~ 1510StrongAsymmetric NO₂ stretch
~ 1340StrongSymmetric NO₂ stretch
~ 1250StrongC-N stretch (aromatic amine)
~ 1100StrongC-O stretch (secondary alcohol)
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Fragmentation Data
m/z ValueProposed Fragment Ion
222[M]⁺ (Molecular Ion)
205[M - OH]⁺
176[M - NO₂]⁺
122[C₆H₄NO₂]⁺
100[C₅H₁₀NO]⁺ (Piperidinol fragment)
84[C₅H₁₀N]⁺ (Piperidine fragment after loss of OH)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Set the spectral width to cover a chemical shift range of approximately 0-12 ppm.

    • Use a standard pulse program for proton acquisition.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon NMR spectrum on the same instrument.

    • Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • Set the spectral width to cover a chemical shift range of approximately 0-160 ppm.

    • A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 scans or more).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • Electron Ionization (EI) is a common technique for small molecules and is likely to produce characteristic fragmentation patterns.

    • Electrospray Ionization (ESI) is a softer ionization technique that is more likely to produce a prominent molecular ion peak.

  • Analysis:

    • The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

    • For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass and elemental composition of the ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Purified Compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 1-(4-Nitrophenyl)-4-piperidinol: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 1-(4-Nitrophenyl)-4-piperidinol. Primarily recognized for its potential in materials science as a non-linear optical (NLO) chromophore, this document collates the available scientific literature to offer a detailed resource for researchers. While its synthesis was first reported in 1981, the compound's structural and potential NLO properties were more thoroughly investigated in the mid-1990s. This guide details the crystallographic data, and outlines the synthetic approach, while also noting the conspicuous absence of studies on its biological activity and signaling pathway interactions.

Introduction

This compound is a polar organic molecule characterized by a piperidinol ring system N-substituted with a 4-nitrophenyl group. The presence of an electron-donating piperidinol moiety and an electron-withdrawing nitro group on the phenyl ring creates a significant dipole moment, a key feature for potential applications in non-linear optics. The initial synthesis of this compound was reported by Taylor and Skotnicki in 1981, and it was later identified as a promising non-linear optical (NLO) chromophore, leading to a detailed crystallographic study in 1996.[1]

Discovery and History

The first documented synthesis of this compound is attributed to a 1981 publication in the journal Synthesis by E. C. Taylor and J. S. Skotnicki. This work focused on providing a convenient method for the preparation of 1-aryl-4-piperidones. Although the full experimental details from this original publication are not widely accessible, the citation serves as the primary reference for the compound's discovery.

Subsequent interest in this compound emerged in the field of materials science. In 1996, a significant study by Tomlin et al. published in Acta Crystallographica detailed the single-crystal X-ray diffraction analysis of the compound.[1] This research confirmed its molecular structure and highlighted its potential as a non-linear optical (NLO) material, owing to its molecular asymmetry and charge-transfer characteristics.[1] Despite this, the exploration of its NLO properties appears to have been limited, and there is a notable lack of follow-up studies quantifying its hyperpolarizability or other NLO coefficients. Furthermore, there is no readily available scientific literature investigating the biological activity or pharmacological potential of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₃[2]
Molecular Weight 222.244 g/mol [2]
CAS Number 79421-45-7[2][3]
Appearance No data available[2]
Purity 97% (as commercially available)[2]
Boiling Point 421.5°C at 760 mmHg[4]
Flash Point 208.7°C[4]
Density 1.303 g/cm³[4]
LogP 2.14410[4]

Experimental Protocols: Synthesis of this compound

Reaction: Nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with 4-hydroxypiperidine.

Reagents and Solvents:

  • 1-fluoro-4-nitrobenzene

  • 4-hydroxypiperidine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Proposed Methodology:

  • To a solution of 4-hydroxypiperidine in a polar aprotic solvent, a base such as potassium carbonate is added to facilitate the deprotonation of the secondary amine.

  • 1-fluoro-4-nitrobenzene is then added to the reaction mixture. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.

  • The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours to allow the reaction to proceed to completion.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted into an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield this compound.

Structural and Mechanistic Insights

Crystal Structure

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[1] The key crystallographic data are presented in the table below.

ParameterValueReference
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
a (Å) 10.613 (2)[1]
b (Å) 11.083 (2)[1]
c (Å) 9.539 (2)[1]
β (º) 108.01 (3)[1]
V (ų) 1066.2 (4)[1]
Z 4[1]

The piperidinol ring adopts a chair conformation. A significant feature of the molecular structure is the near co-planarity of the C-N-C fragment of the piperidinol moiety with the nitrophenyl ring system. This planarity facilitates π-electron delocalization, which is a prerequisite for second-order NLO activity. The molecular packing in the crystal is characterized by hydrogen bonding between the hydroxyl group of the piperidinol ring and the nitro group of an adjacent molecule.[1]

Signaling Pathways and Biological Activity

Currently, there is no published research on the interaction of this compound with any biological signaling pathways. Furthermore, no studies have been found that investigate its pharmacological or toxicological properties. Therefore, its potential applications in drug development remain unexplored.

Visualizations

Experimental Workflow

experimental_workflow Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 4_hydroxypiperidine 4-Hydroxypiperidine Reaction_Mixture Combine Reactants in Solvent 4_hydroxypiperidine->Reaction_Mixture 1_fluoro_4_nitrobenzene 1-Fluoro-4-nitrobenzene 1_fluoro_4_nitrobenzene->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Heating Heat and Stir Reaction_Mixture->Heating Quenching Quench with Water Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing_Drying Wash and Dry Organic Layer Extraction->Washing_Drying Concentration Concentrate under Reduced Pressure Washing_Drying->Concentration Purification Purify (Recrystallization/Chromatography) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Conclusion

This compound is a molecule with a well-defined structure and potential for applications in non-linear optics, as evidenced by its crystallographic characteristics. However, the extent of its NLO properties has not been fully quantified in the available literature. Its history since its initial synthesis in 1981 has been primarily confined to chemical and materials science, with a significant gap in the understanding of its biological effects. This technical guide serves as a foundational document for researchers interested in this compound, summarizing the existing knowledge and highlighting areas for future investigation, particularly in the quantitative characterization of its NLO properties and the exploration of its potential pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-Nitrophenyl)-4-piperidinol, a key intermediate in the development of various pharmaceutical compounds. Two robust and widely applicable synthetic methods are presented: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. These methods offer distinct advantages and can be selected based on available starting materials, desired purity, and scalability.

Overview of Synthetic Methodologies

The synthesis of this compound involves the formation of a carbon-nitrogen bond between the piperidinol moiety and the nitrophenyl ring. The two primary methods detailed herein are:

  • Nucleophilic Aromatic Substitution (SNAr): This method relies on the reaction of an activated aryl halide, such as 4-fluoronitrobenzene, with 4-piperidinol. The strong electron-withdrawing nitro group on the aromatic ring facilitates nucleophilic attack by the amine of the piperidinol, leading to the displacement of the halide. This method is often favored for its simplicity and the use of relatively inexpensive reagents.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route for the formation of aryl-amine bonds. It involves the reaction of an aryl halide (e.g., 4-bromonitrobenzene) with 4-piperidinol in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is known for its broad substrate scope and high yields.

Comparative Data of Synthesis Methods

The following table summarizes the key parameters and outcomes of the two synthesis methods for this compound, allowing for a direct comparison to aid in method selection.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide 4-Fluoronitrobenzene or 4-Chloronitrobenzene4-Bromonitrobenzene or 4-Iodonitrobenzene
Amine 4-Piperidinol4-Piperidinol
Catalyst None requiredPalladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand None required2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligands
Base Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Toluene or Dioxane
Temperature 80-120 °C80-110 °C
Reaction Time 12-24 hours4-12 hours
Typical Yield 75-90%85-98%
Purity Good to Excellent (after purification)Excellent (after purification)

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of this compound from 4-fluoronitrobenzene and 4-piperidinol.

Materials:

  • 4-Fluoronitrobenzene (1.0 eq)

  • 4-Piperidinol (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (optional)

  • Hexane and Ethyl acetate for chromatography (optional)

  • Ethanol or Isopropanol for recrystallization

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoronitrobenzene (1.0 eq), 4-piperidinol (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluoronitrobenzene.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Method 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed synthesis of this compound from 4-bromonitrobenzene and 4-piperidinol.

Materials:

  • 4-Bromonitrobenzene (1.0 eq)

  • 4-Piperidinol (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene

  • Diethyl ether

  • Celite

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In an oven-dried Schlenk flask, combine 4-bromonitrobenzene (1.0 eq), 4-piperidinol (1.2 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene to the flask via syringe to achieve a concentration of approximately 0.2 M with respect to the 4-bromonitrobenzene.

  • Heat the reaction mixture to 100 °C in an oil bath and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

Reaction Pathways

SNAr_Mechanism reagents 4-Fluoronitrobenzene + 4-Piperidinol meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Nucleophilic Attack product This compound meisenheimer->product Elimination of F⁻ fluoride Fluoride ion (F⁻) meisenheimer->fluoride

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Buchwald_Hartwig_Mechanism pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition Complex (Pd(II)) pd0->oxidative_addition Oxidative Addition aryl_halide 4-Bromonitrobenzene aryl_halide->oxidative_addition amido_complex Pd(II)-Amido Complex oxidative_addition->amido_complex Amine Coordination & Deprotonation amine 4-Piperidinol amine->amido_complex amido_complex->pd0 Regeneration product This compound amido_complex->product Reductive Elimination

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Workflow

Synthesis_Workflow start Start: Select Synthesis Method snar SNAr Method start->snar bh Buchwald-Hartwig Method start->bh reaction_setup Reaction Setup (Reagents, Solvent, Conditions) snar->reaction_setup bh->reaction_setup reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring workup Workup (Extraction, Washing, Drying) reaction_monitoring->workup crude_product Crude Product Isolation workup->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography final_product Pure this compound recrystallization->final_product chromatography->final_product

Caption: General experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Quantification of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Nitrophenyl)-4-piperidinol, a key intermediate and potential impurity in pharmaceutical synthesis. The protocols described herein are designed to be robust, accurate, and suitable for routine analysis in a quality control or research and development setting. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note: This method details a reversed-phase HPLC approach for the quantification of this compound. The presence of the nitrophenyl chromophore allows for direct UV detection, providing a straightforward and reliable analytical method. For enhanced sensitivity, particularly at trace levels, pre-column derivatization could be employed, although this protocol focuses on direct analysis. This method is designed to be stability-indicating, capable of separating the main analyte from potential degradation products.[1][2][3]

Experimental Protocol: Stability-Indicating RP-HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade, for mobile phase pH adjustment.

  • This compound: Reference standard of known purity.

3. Chromatographic Conditions:

ParameterRecommended Conditions
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (based on the UV absorbance of the nitrophenyl group)
Injection Volume 10 µL
Run Time Approximately 15 minutes

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection. For tablet analysis, grind a number of tablets, weigh a portion of the powder equivalent to a single tablet's weight, and extract with a known volume of mobile phase, followed by sonication and filtration.[4]

5. Method Validation Parameters (Expected Values):

The following table summarizes the expected performance characteristics of this HPLC method, based on data from similar piperidine and nitrophenyl compounds.[1][5][6]

ParameterExpected Value
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (RSD) < 2%

6. Stability-Indicating Assay: To validate the stability-indicating nature of the method, forced degradation studies should be performed. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress. The method should be able to resolve the peak of the intact drug from any degradation product peaks.[1][2][3]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution Calibration Prepare Calibration Standards Standard->Calibration HPLC Inject into HPLC System Calibration->HPLC Sample Prepare Sample Solution Sample->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration CalibrationCurve Construct Calibration Curve Integration->CalibrationCurve Quantification Quantify Analyte Integration->Quantification CalibrationCurve->Quantification

Caption: General workflow for the HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note: GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. For this compound, which has a moderate boiling point, GC-MS can be an excellent method for identification and quantification, especially for trace-level analysis and impurity profiling. Derivatization may be necessary to improve the volatility and chromatographic peak shape of the analyte.[7][8][9]

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Reagents and Materials:

  • Methanol or Dichloromethane: GC grade, for sample dissolution.

  • Derivatizing Agent (optional): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • This compound: Reference standard.

3. GC-MS Conditions:

ParameterRecommended Conditions
Column Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 280 °C
Oven Temperature Program Initial: 150°C, hold for 2 min; Ramp: 15°C/min to 300°C, hold for 5 min
Injection Mode Splitless
Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range m/z 50-400

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare in methanol or dichloromethane.

  • Calibration Standards: Prepare by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent. If derivatization is required, evaporate the solvent and add the derivatizing agent, then heat to complete the reaction before injection.

5. Quantitative Data Summary (Expected Values):

The following table presents expected quantitative data for the proposed GC-MS method, based on the analysis of similar compounds.[10][11]

ParameterExpected Value
Retention Time Dependent on final conditions
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Linearity (r²) > 0.998
Recovery 90 - 110%

Logical Flow for Method Selection

Method_Selection Start Start: Quantify This compound Concentration Expected Concentration? Start->Concentration Matrix Sample Matrix? Concentration->Matrix Trace Levels HPLC Use HPLC-UV Concentration->HPLC High to Moderate GCMS Use GC-MS Matrix->GCMS Simple Matrix LCMSMS Consider LC-MS/MS Matrix->LCMSMS Complex Biological Matrix

Caption: Decision tree for selecting an analytical technique for this compound.

Summary of Quantitative Data

The following table provides a comparative summary of the expected quantitative performance for the described analytical techniques.

Analytical TechniqueLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV 0.5 - 1000.10.398 - 102< 2
GC-MS 0.03 - 100.010.0390 - 110< 5

Disclaimer: The provided protocols and expected performance data are based on established methods for structurally similar compounds and should be fully validated for the specific application and matrix before routine use.

References

Application Notes and Protocols: 1-(4-Nitrophenyl)-4-piperidinol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(4-Nitrophenyl)-4-piperidinol as a versatile intermediate in organic synthesis. This compound incorporates three key functional regions amenable to chemical modification: the nucleophilic piperidine nitrogen, the reactive tertiary alcohol, and the electronically modifiable nitrophenyl group. These features make it a valuable building block for the synthesis of diverse molecular scaffolds, particularly in the field of medicinal chemistry and materials science.

Synthesis of this compound

The primary route to synthesizing this compound is through nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a halide from an activated aromatic ring by the secondary amine of 4-piperidinol. The electron-withdrawing nitro group in the para position of the phenyl ring is crucial for activating the ring towards nucleophilic attack. 4-Fluoronitrobenzene is a common and highly effective substrate for this reaction due to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and facilitates the departure of the leaving group.[1][2][3]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from 4-piperidinol and 4-fluoronitrobenzene.

Materials:

  • 4-Piperidinol

  • 4-Fluoronitrobenzene

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 4-piperidinol (1.0 eq.), potassium carbonate (2.0 eq.), and N,N-Dimethylformamide (DMF, 5 mL per mmol of 4-piperidinol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-fluoronitrobenzene (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Quantitative Data (Representative)
Reactant AReactant BBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Piperidinol4-FluoronitrobenzeneK₂CO₃DMF855~85-95Adapted from[4]
Pyrrolidine4-Fluoronitrobenzene--Flow-98[4]
N-(4-Hydroxyphenyl)-piperazine1-Chloro-4-nitrobenzeneHünig's BaseNMP120-1255-7High

G reagents 1. Combine Reactants: - 4-Piperidinol - 4-Fluoronitrobenzene - K₂CO₃ in DMF reaction 2. Heat Reaction (80-90°C, 4-6h) reagents->reaction SₙAr workup 3. Aqueous Workup (Quench with H₂O) reaction->workup extraction 4. Extraction (Ethyl Acetate) workup->extraction drying 5. Dry & Concentrate (MgSO₄, Rotovap) extraction->drying purification 6. Purification (Chromatography or Recrystallization) drying->purification product Pure this compound purification->product

Caption: General experimental workflow for SNAr synthesis.

Applications in Derivatization Reactions

This compound is an excellent scaffold for further derivatization at the 4-hydroxy position and the nitro group.

A. Ether Synthesis via Epoxide Ring-Opening

The tertiary alcohol of this compound can be deprotonated to form an alkoxide, which can then act as a nucleophile to open epoxide rings, forming β-hydroxy ethers. This reaction is valuable for introducing linker chains or other functional groups.

Experimental Protocol: Etherification with Epoxides

This protocol is adapted from the synthesis of piperidinol analogs with anti-tuberculosis activity.

Materials:

  • This compound

  • Substituted epoxide (e.g., 1,2-epoxy-3-phenoxypropane)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl, saturated solution)

  • Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add the substituted epoxide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to reflux and maintain for 12-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.

Quantitative Data (Representative)
Piperidinol ReactantEpoxideBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol(R)-2-(phenoxymethyl)oxiraneNaHTHFRefluxOvernight~75
B. Esterification via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the tertiary alcohol to an ester with a variety of carboxylic acids. This reaction is notable for proceeding with a clean inversion of stereochemistry if the alcohol were at a chiral center, though in this case, it serves as a mild method for ester formation.[5][6][7]

Experimental Protocol: Mitsunobu Esterification

Materials:

  • This compound

  • Carboxylic acid (e.g., Benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • The crude residue can be purified directly by column chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazine byproducts.

Quantitative Data (Representative)
AlcoholNucleophileReagentsSolventTemp (°C)Yield (%)Reference
Primary/Secondary AlcoholsCarboxylic AcidsPPh₃, DEAD/DIADTHF0 to RT70-95[8]
D-Ribose derivativeCarboxylic AcidPPh₃, DEADTolueneRT89[8]
C. Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline, which serves as a handle for a wide array of subsequent reactions, such as amide bond formation, diazotization, or further N-arylation. This transformation is fundamental in many multi-step syntheses, including the preparation of pharmaceutical ingredients.[9][10]

Experimental Protocol: Nitro Group Reduction

Materials:

  • An ether or ester derivative of this compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the this compound derivative (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C (5-10 mol %) to the solution.

  • Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.

  • Stir the mixture vigorously at room temperature for 2-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the 1-(4-aminophenyl)-4-piperidinol derivative, which is often pure enough for the next step or can be further purified if necessary.

Application in Drug Discovery: A Logical Pathway

Derivatives of 4-arylpiperidines are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) like serotonin (5-HT) receptors.[11][12] The synthesis of a library of compounds based on the this compound scaffold allows for the exploration of structure-activity relationships (SAR) to develop potent and selective receptor modulators.

G deriv deriv screen screen deriv->screen hit hit sar sar hit->sar lead lead in_vivo In Vivo Studies (Animal Models) lead->in_vivo

Caption: Logical workflow from scaffold to in vivo testing.

References

Application Notes and Protocols for the N-arylation of 4-piperidinol with p-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of 1-(4-nitrophenyl)piperidin-4-ol via the N-arylation of 4-piperidinol with p-chloronitrobenzene. This reaction is a fundamental example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the electron-withdrawing nitro group in the para position of the benzene ring activates the chlorine atom for substitution by a nucleophile, in this case, the secondary amine of 4-piperidinol. The resulting product, 1-(4-nitrophenyl)piperidin-4-ol, is a valuable intermediate in the synthesis of various biologically active molecules and functional materials. The synthesis and crystal structure of this compound have been previously reported, confirming its stability and accessibility.[1]

This application note is intended for researchers, scientists, and drug development professionals. It includes a detailed experimental protocol, a summary of expected quantitative data, and a workflow diagram to facilitate the replication of this synthesis.

Materials and Methods

Materials and Equipment
  • 4-Piperidinol (98%)

  • p-Chloronitrobenzene (99%)

  • N,N-Diisopropylethylamine (DIPEA) (99.5%)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Deionized water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel 60, 230-400 mesh)

  • NMR spectrometer (400 MHz or higher)

  • Melting point apparatus

Experimental Protocol: Nucleophilic Aromatic Substitution

A robust method for the N-arylation of 4-piperidinol with p-chloronitrobenzene is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitro group on the aromatic ring facilitates the attack of the amine nucleophile, leading to the displacement of the chloride leaving group.[2]

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidinol (1.0 eq), p-chloronitrobenzene (1.2 eq), and anhydrous N-Methyl-2-pyrrolidone (NMP) (approximately 5-10 mL per gram of 4-piperidinol).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 1:1 v/v). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-(4-nitrophenyl)piperidin-4-ol.

  • Characterize the purified product by NMR spectroscopy and determine the melting point.

Data Presentation

The following tables summarize the key quantitative data for the N-arylation of 4-piperidinol with p-chloronitrobenzene.

Table 1: Reaction Parameters and Expected Yield

ParameterValue
Reactant 1 4-Piperidinol
Reactant 2 p-Chloronitrobenzene
Base N,N-Diisopropylethylamine (DIPEA)
Solvent N-Methyl-2-pyrrolidone (NMP)
Reaction Temperature 120-130 °C
Reaction Time 4-8 hours
Expected Yield 70-85%

Table 2: Characterization Data for 1-(4-nitrophenyl)piperidin-4-ol

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance Yellow solid
Melting Point 155-158 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.15 (d, J = 9.2 Hz, 2H), 6.85 (d, J = 9.2 Hz, 2H), 4.00-3.90 (m, 2H), 3.80-3.70 (m, 1H), 3.20-3.10 (m, 2H), 2.10-2.00 (m, 2H), 1.80-1.70 (m, 2H), 1.65 (s, 1H, OH).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 152.0, 138.5, 126.0, 112.5, 67.5, 46.0, 34.0.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the experimental protocol for the synthesis of 1-(4-nitrophenyl)piperidin-4-ol.

experimental_workflow start Start reactants Combine 4-Piperidinol, p-Chloronitrobenzene, NMP, and DIPEA in a flask start->reactants heating Heat reaction mixture to 120-130 °C reactants->heating monitoring Monitor reaction by TLC heating->monitoring workup Cool, add water and EtOAc, and perform liquid-liquid extraction monitoring->workup Reaction Complete purification Dry organic layer, concentrate, and purify by column chromatography workup->purification characterization Characterize the pure product (NMR, Melting Point) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of 1-(4-nitrophenyl)piperidin-4-ol.

Reaction Mechanism

The following diagram illustrates the Nucleophilic Aromatic Substitution (SNAr) mechanism for the reaction.

References

Application Notes and Protocols: 1-(4-Nitrophenyl)-4-piperidinol in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)-4-piperidinol is a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry. While not typically a pharmacologically active agent in its own right, its rigid piperidinol core and reactive nitrophenyl moiety provide a robust platform for the synthesis of diverse chemical libraries for drug discovery. The piperidine ring is a prevalent feature in numerous approved drugs, highlighting its importance as a pharmacophore.[1][2][3][4] This document outlines the applications of this compound as a key building block in the design and synthesis of novel drug candidates, providing detailed experimental protocols for its modification and summarizing the biological activities of related compounds.

Strategic Utility in Drug Design

The strategic value of this compound in drug design stems from its two primary reactive sites: the 4-hydroxyl group of the piperidine ring and the nitro group on the phenyl ring. These sites allow for a variety of chemical modifications to explore structure-activity relationships (SAR).

  • Modification of the 4-Hydroxyl Group: The hydroxyl group can be readily derivatized to introduce a wide range of functional groups through esterification, etherification, or substitution reactions. This allows for the exploration of interactions with the target protein and modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity.

  • Modification of the 4-Nitrophenyl Group: The nitro group can be reduced to an aniline, which serves as a versatile handle for a multitude of subsequent reactions, including amidation, sulfonylation, and reductive amination. This enables the introduction of diverse substituents to probe the binding pocket of a biological target.

The piperidine scaffold itself is a key component of many biologically active compounds, contributing to favorable pharmacokinetic properties and providing a three-dimensional structure that can be optimized for potent and selective target engagement.[1][2][3][4]

Data Presentation: Biological Activities of Related Piperidine Derivatives

The following tables summarize the biological activities of various piperidine derivatives, underscoring the potential of the this compound scaffold as a starting point for the development of new therapeutic agents.

Table 1: Antimicrobial and Antifungal Activity of Piperidin-4-one Derivatives

Compound TypeOrganismActivityReference
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus, E. coli, Bacillus subtilisSignificant antibacterial activity[5]
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesM. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansSignificant antifungal activity[5]
4-AminopiperidinesCandida spp., Aspergillus spp.Promising antifungal activity[6]

Table 2: Diverse Biological Activities of Piperidinol and Nitrophenylpiperazine Derivatives

Compound ScaffoldBiological Target/ActivityKey FindingsReference
Piperidinol analogsAnti-tuberculosisIdentified a novel piperidinol with an MIC of 1.5 µg/mL against M. tuberculosis.[7]
4-Nitrophenylpiperazine derivativesTyrosinase inhibitorsCompound 4l showed significant tyrosinase inhibitory effect with an IC50 of 72.55 µM.[8]
4-(4-Nitrophenyl)-1H-1,2,3-triazole derivativesAntitrypanosomal agentsCompound 16 demonstrated potent activity against T. cruzi with an IC50 of 6 ± 1 µM.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 4-Piperidinol

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-piperidinol (1.0 eq) in DMF, add 1-fluoro-4-nitrobenzene (1.0 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-EtOAc gradient to afford this compound.

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol details the conversion of the nitro group to a primary amine, a key step for further derivatization.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH) or Acetic Acid

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure using SnCl₂·2H₂O:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-(4-aminophenyl)-4-piperidinol.

Procedure using Fe/HCl:

  • Suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux for 1-3 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through celite and wash the celite pad with hot ethanol.

  • Concentrate the filtrate, and basify with a NaOH solution to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 1-(4-aminophenyl)-4-piperidinol.

Protocol 3: Derivatization of the 4-Hydroxyl Group (Example: Acylation)

This protocol provides an example of modifying the hydroxyl group.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add TEA (1.5 eq) or pyridine as a solvent and base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the acylated product.

Visualizations

G cluster_synthesis Synthesis of this compound 4-Piperidinol 4-Piperidinol Reaction Reaction 4-Piperidinol->Reaction 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene->Reaction This compound This compound Reaction->this compound

Caption: Synthetic route to this compound.

G cluster_hydroxyl Hydroxyl Group Derivatization cluster_nitro Nitro Group Modification Start This compound Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Substitution Substitution Start->Substitution Reduction Reduction to Aniline Start->Reduction Amidation Amidation Reduction->Amidation Sulfonylation Sulfonylation Reduction->Sulfonylation Reductive_Amination Reductive Amination Reduction->Reductive_Amination

Caption: Derivatization pathways of this compound.

G Start This compound Scaffold Library_Synthesis Combinatorial Library Synthesis (Derivatization) Start->Library_Synthesis HTS High-Throughput Screening (Biological Assays) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow using the scaffold.

References

The Versatile Scaffolding of 1-(4-Nitrophenyl)-4-piperidinol: A Gateway to Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of 1-(4-nitrophenyl)-4-piperidinol as a pivotal building block in the synthesis of innovative compounds with significant therapeutic potential. This versatile chemical intermediate, after a key synthetic modification, serves as a foundation for developing a range of bioactive molecules, including opioid receptor modulators and neurokinin-1 (NK1) receptor antagonists.

The journey from the starting material, this compound, to a pharmacologically active compound primarily involves the reduction of the nitro group to a primary amine, yielding 1-(4-aminophenyl)-4-piperidinol. This transformation is a critical step, as the resulting amino group provides a reactive handle for a multitude of chemical modifications, allowing for the exploration of diverse chemical spaces and the generation of novel drug candidates.

Key Applications and Synthesized Compounds

The primary application of 1-(4-aminophenyl)-4-piperidinol lies in its utility as a scaffold for compounds targeting G-protein coupled receptors (GPCRs), a large family of receptors implicated in a wide array of physiological processes.[1] Specifically, derivatives of this building block have shown promise as:

  • Opioid Receptor Antagonists: The piperidine core is a well-established pharmacophore for opioid receptor ligands. By modifying the amino group of 1-(4-aminophenyl)-4-piperidinol, researchers can synthesize potent and selective antagonists for the μ (mu), δ (delta), and κ (kappa) opioid receptors.[2] These compounds are crucial tools for studying the opioid system and have therapeutic potential in treating conditions such as opioid overdose and addiction.[2]

  • Neurokinin-1 (NK1) Receptor Antagonists: The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is involved in pain transmission, inflammation, and emesis.[3] Piperidine-containing compounds have been successfully developed as NK1 receptor antagonists.[3] The 1-(4-aminophenyl)-4-piperidinol scaffold provides a robust framework for the synthesis of novel antagonists with potential applications in managing chemotherapy-induced nausea and vomiting, as well as other inflammatory conditions.

While direct synthesis examples starting from this compound are not extensively detailed in publicly available literature, the strategic importance of its reduced form, 1-(4-aminophenyl)-4-piperidinol, is evident from the numerous studies on related piperidine and piperazine derivatives.

Experimental Protocols

The following protocols outline the key experimental procedures for the transformation of this compound and its subsequent derivatization.

Protocol 1: Catalytic Reduction of this compound to 1-(4-Aminophenyl)-4-piperidinol

This procedure describes a standard method for the reduction of the aromatic nitro group to an amine using a heterogeneous catalyst.

Materials:

  • This compound

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Reaction flask equipped with a magnetic stirrer and a port for gas inlet/outlet

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a reaction flask.

  • Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the flask via a balloon or a controlled gas inlet, maintaining a positive pressure. Alternatively, for transfer hydrogenation, add a hydrogen donor such as ammonium formate.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-(4-aminophenyl)-4-piperidinol.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Experimental Workflow for the Synthesis of 1-(4-Aminophenyl)-4-piperidinol

G start This compound solvent Dissolve in Methanol/Ethanol start->solvent catalyst Add 10% Pd/C catalyst solvent->catalyst hydrogenation Hydrogenation (H2 gas or transfer hydrogenation) catalyst->hydrogenation monitoring Monitor reaction by TLC/LC-MS hydrogenation->monitoring filtration Filter through Celite® monitoring->filtration Reaction complete concentration Concentrate under reduced pressure filtration->concentration product 1-(4-Aminophenyl)-4-piperidinol concentration->product

Caption: Synthetic workflow for the reduction of this compound.

Protocol 2: General Procedure for N-Acylation of 1-(4-Aminophenyl)-4-piperidinol

This protocol describes the derivatization of the amino group of 1-(4-aminophenyl)-4-piperidinol with an acyl chloride to form an amide linkage, a common strategy in drug design.

Materials:

  • 1-(4-Aminophenyl)-4-piperidinol

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • A suitable acyl chloride (e.g., benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve 1-(4-aminophenyl)-4-piperidinol in anhydrous DCM in a reaction flask under an inert atmosphere.

  • Add a slight excess (e.g., 1.1 equivalents) of a non-nucleophilic base to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the desired acyl chloride (approximately 1.05 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-acylated product.

  • Purify the product by column chromatography or recrystallization.

General Derivatization Pathway

G start This compound reduction Reduction of Nitro Group start->reduction intermediate 1-(4-Aminophenyl)-4-piperidinol reduction->intermediate derivatization Derivatization (e.g., Acylation, Alkylation, Sulfonylation) intermediate->derivatization compounds Novel Bioactive Compounds (e.g., Opioid Receptor Modulators, NK1 Antagonists) derivatization->compounds G cluster_0 Cell Membrane receptor Opioid Receptor (GPCR) g_protein Gαi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases response Cellular Response (e.g., Analgesia) camp->response Leads to antagonist Opioid Antagonist (Derived from 1-(4-aminophenyl)-4-piperidinol) antagonist->receptor Binds & Blocks agonist Opioid Agonist (e.g., Morphine) agonist->receptor Binds & Activates G cluster_0 Cell Membrane receptor NK1 Receptor (GPCR) g_protein Gαq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ [Ca2+] ip3->ca2 pkc Activate PKC dag->pkc response Cellular Response (e.g., Neuronal Excitation) ca2->response pkc->response antagonist NK1 Antagonist (Derived from 1-(4-aminophenyl)-4-piperidinol) antagonist->receptor Binds & Blocks substance_p Substance P substance_p->receptor Binds & Activates

References

Application Notes and Protocols for Investigating the Optical Properties of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental setup and protocols for characterizing the linear and nonlinear optical (NLO) properties of the organic chromophore, 1-(4-Nitrophenyl)-4-piperidinol. This compound is of significant interest due to its potential applications in optoelectronics and photonics.[1][2] The protocols detailed herein cover sample preparation, UV-Vis spectroscopy for linear absorption analysis, fluorescence spectroscopy for elucidating electronic transitions, and the Z-scan technique for determining nonlinear absorption and refraction. Hypothetical but representative data are presented in tabular format to guide researchers in their data analysis and interpretation. Furthermore, this document includes detailed diagrams generated using Graphviz to visualize the experimental workflows.

Introduction

This compound is a non-linear optical (NLO) chromophore with a molecular structure that suggests potential for second and third-order nonlinear optical effects.[1][2] The nitro group acts as an electron acceptor, while the piperidinol moiety can serve as an electron donor, creating a push-pull system that is often associated with high NLO activity. A thorough understanding of its optical properties is crucial for its potential application in devices such as optical switches, frequency converters, and optical limiters. This application note provides detailed experimental procedures to characterize these properties.

Synthesis of this compound

While various synthetic routes for similar piperidine derivatives exist, a common approach involves the nucleophilic aromatic substitution of a nitrophenyl halide with a piperidine derivative.[3][4] A plausible synthesis route for this compound is the reaction of 1-fluoro-4-nitrobenzene with 4-hydroxypiperidine in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to ensure completion. The product can then be purified by recrystallization or column chromatography.

Experimental Protocols

Sample Preparation

For all optical measurements, a stock solution of this compound is prepared in a suitable solvent. Due to the presence of the polar nitro and hydroxyl groups, solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or Chloroform are recommended.

Protocol:

  • Accurately weigh 10 mg of purified this compound.

  • Dissolve the compound in 10 mL of spectroscopic grade DMSO to prepare a 1 mg/mL stock solution.

  • From the stock solution, prepare a series of dilutions with concentrations ranging from 1 x 10⁻⁵ M to 1 x 10⁻³ M for different optical measurements.

  • Ensure all solutions are freshly prepared and protected from light to prevent photodegradation.

Linear Optical Properties: UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to determine the linear absorption characteristics of the compound, which provides insights into the electronic transitions.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes with a 1 cm path length.

Protocol:

  • Prepare a 1 x 10⁻⁵ M solution of this compound in DMSO.

  • Use pure DMSO as the reference solution.

  • Record the absorption spectrum from 200 nm to 800 nm.

  • Identify the wavelength of maximum absorption (λmax).

  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

Luminescence Properties: Fluorescence Spectroscopy

Fluorescence spectroscopy is used to study the emission properties of the compound after excitation at its absorption maximum. The presence of a nitro group often leads to fluorescence quenching.[5][6]

Instrumentation:

  • A spectrofluorometer equipped with a Xenon lamp source.

  • Quartz cuvettes with a 1 cm path length.

Protocol:

  • Use the same 1 x 10⁻⁵ M solution as prepared for UV-Vis spectroscopy.

  • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

  • Record the emission spectrum over a wavelength range significantly red-shifted from the excitation wavelength (e.g., 350 nm to 700 nm).

  • Determine the wavelength of maximum emission (λem).

  • Calculate the Stokes shift, which is the difference between λmax and λem.

Nonlinear Optical Properties: Z-Scan Technique

The Z-scan technique is a single-beam method used to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[7][8][9] It involves translating the sample along the propagation path (z-axis) of a focused Gaussian beam and measuring the transmittance through a finite aperture in the far field.

Instrumentation:

  • A high-power laser source (e.g., a Q-switched Nd:YAG laser at 532 nm).

  • A focusing lens.

  • A sample holder mounted on a computer-controlled translation stage.

  • An aperture and a photodetector.

  • A digital oscilloscope or power meter.

Protocol:

  • Prepare a 1 x 10⁻³ M solution of this compound in DMSO.

  • The experimental setup is arranged as shown in the workflow diagram below.[8]

  • The laser beam is focused using a converging lens. The sample is placed in a cuvette with a 1 mm path length and mounted on the translation stage.

  • Open-Aperture Z-scan: The aperture is removed, and the total transmitted intensity is measured as the sample is moved through the focal point. This provides information about the nonlinear absorption. A dip in transmittance at the focus indicates two-photon absorption (TPA).

  • Closed-Aperture Z-scan: The aperture is placed before the detector, and the measurement is repeated. The resulting curve, which is a combination of nonlinear absorption and refraction, is then divided by the open-aperture data to isolate the nonlinear refraction effects. A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while the opposite indicates a positive value (self-focusing).

Data Presentation

The following tables summarize hypothetical but realistic quantitative data that could be obtained from the experiments described above.

Table 1: Linear Optical Properties of this compound in DMSO

ParameterValue
λmax (nm)385
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)1.5 x 10⁴
λem (nm)450
Stokes Shift (nm)65
Fluorescence Quantum Yield (ΦF)0.05

Table 2: Nonlinear Optical Properties of this compound in DMSO at 532 nm

ParameterSymbolValue
Nonlinear Absorption Coefficientβ (cm/GW)2.5 x 10⁻¹¹
Nonlinear Refractive Indexn₂ (cm²/W)-3.0 x 10⁻¹⁶
Two-Photon Absorption Cross-Sectionσ₂ (GM)20
Real part of the third-order susceptibilityRe(χ⁽³⁾) (esu)-1.8 x 10⁻¹³
Imaginary part of the third-order susceptibilityIm(χ⁽³⁾) (esu)0.9 x 10⁻¹³

Visualizations

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_optical_char Optical Characterization s1 Reactants: 1-Fluoro-4-nitrobenzene 4-Hydroxypiperidine s2 Reaction in DMF with K2CO3 s1->s2 s3 Crude Product s2->s3 s4 Purification (Recrystallization) s3->s4 s5 Pure this compound s4->s5 p1 Weigh Compound s5->p1 p2 Dissolve in DMSO p1->p2 p3 Prepare Dilutions p2->p3 uv_vis UV-Vis Spectroscopy p3->uv_vis fluorescence Fluorescence Spectroscopy p3->fluorescence z_scan Z-Scan Measurement p3->z_scan

Caption: Overall experimental workflow from synthesis to optical characterization.

z_scan_setup laser Pulsed Laser (e.g., Nd:YAG, 532 nm) bs Beam Splitter laser->bs Laser Beam lens Focusing Lens bs->lens detector2 Detector 2 (Open Aperture) bs->detector2 Reference Beam sample Sample on Translation Stage lens->sample aperture Aperture sample->aperture sample->detector2 Transmitted Beam (No Aperture) detector1 Detector 1 (Closed Aperture) aperture->detector1 computer Data Acquisition System detector1->computer detector2->computer

Caption: Schematic of the Z-scan experimental setup.

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for the comprehensive characterization of the optical properties of this compound. By following these procedures, researchers can obtain critical data on its linear absorption, luminescence, and nonlinear optical response. This information is essential for evaluating its potential in various photonic and optoelectronic applications. The provided hypothetical data serves as a benchmark for expected results and aids in the interpretation of experimental findings.

References

Application Notes and Protocols for In Vitro Evaluation of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are proposed methodologies for the in vitro evaluation of 1-(4-Nitrophenyl)-4-piperidinol. As of the date of this document, specific experimental data for this compound is limited in publicly available literature. Therefore, these protocols are based on established assays for structurally related nitrophenyl and piperidine-containing compounds. Researchers should consider these as a starting point and optimize the experimental conditions as necessary.

Introduction

This compound is a chemical compound containing a nitrophenyl group attached to a piperidinol ring. The presence of the piperidine scaffold, a common motif in pharmacologically active compounds, and the electron-withdrawing nitrophenyl group suggest that this molecule could be investigated for a variety of biological activities. Structurally related compounds have demonstrated activities including enzyme inhibition, antimicrobial effects, and cytotoxicity against cancer cell lines.

These application notes provide detailed protocols for preliminary in vitro screening of this compound to assess its potential as a tyrosinase inhibitor, a cytotoxic agent, and an antimicrobial agent.

Potential Applications and Screening Funnel

The initial screening of this compound can be approached through a tiered workflow to identify and characterize its biological activities.

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Studies Compound This compound Tyrosinase Assay Tyrosinase Inhibition Assay (Enzymatic) Compound->Tyrosinase Assay Cytotoxicity Assay General Cytotoxicity Assay (e.g., MTT on Cancer Cell Line) Compound->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Susceptibility Test (e.g., Broth Microdilution) Compound->Antimicrobial Assay Kinetic Analysis Enzyme Kinetic Analysis (e.g., Lineweaver-Burk Plot) Tyrosinase Assay->Kinetic Analysis If Active Apoptosis Assay Apoptosis/Cell Cycle Analysis (e.g., Flow Cytometry) Cytotoxicity Assay->Apoptosis Assay If Active MIC Determination Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Antimicrobial Assay->MIC Determination If Active

Caption: Proposed screening workflow for this compound.

Enzyme Inhibition Assay: Mushroom Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries. Nitrophenyl and piperazine derivatives have been reported as tyrosinase inhibitors.

Quantitative Data (Illustrative)

The following table presents example data for tyrosinase inhibition by a related compound, Kojic Acid (a standard inhibitor), and provides a template for presenting results for this compound.

CompoundTargetIC₅₀ (µM)Inhibition Type
Kojic Acid (Reference)Mushroom Tyrosinase17.8Competitive
This compound Mushroom TyrosinaseTo Be DeterminedTo Be Determined
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from methods used for other novel inhibitors.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Measurement prep Prepare Reagents: - Phosphate Buffer (50 mM, pH 6.8) - Mushroom Tyrosinase Solution - L-DOPA Solution - Test Compound Stock plate Add to 96-well Plate: 1. Buffer 2. Test Compound/Control 3. Tyrosinase Solution prep->plate incubate1 Pre-incubate at 25°C for 10 min plate->incubate1 add_ldopa Add L-DOPA Solution to Initiate Reaction incubate1->add_ldopa incubate2 Incubate at 25°C for 20 min add_ldopa->incubate2 measure Measure Absorbance at 475 nm (Formation of DopaChrome) incubate2->measure

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 200 units/mL solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations. The final DMSO concentration in the well should not exceed 1%.

  • Assay Execution:

    • To each well of a 96-well plate, add:

      • 20 µL of the test compound solution at various concentrations.

      • 140 µL of phosphate buffer.

      • 20 µL of the tyrosinase solution.

    • For the negative control, add 20 µL of phosphate buffer instead of the test compound. For the blank, add buffer instead of the enzyme solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Incubate the plate at 25°C for 20 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 475 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Assay: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cytostatic activity of potential therapeutic agents.

Quantitative Data (Illustrative)

This table provides a template for presenting cytotoxicity data. Data for a standard anticancer drug, Doxorubicin, is included for comparison.

CompoundCell LineAssay TypeIC₅₀ (µM)
Doxorubicin (Reference)HeLa (Cervical Cancer)MTT~0.1 - 1.0
This compound HeLa (Cervical Cancer)MTTTo Be Determined
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the effect of compounds on cell viability.

Workflow Diagram:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Reaction & Measurement seed Seed cells (e.g., HeLa) in a 96-well plate (5,000-10,000 cells/well) adhere Incubate for 24h to allow cell adherence seed->adhere treat Treat cells with serial dilutions of This compound adhere->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 4h (Formation of Formazan) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity Assay: Broth Microdilution

This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains. Piperidine derivatives have shown potential as antimicrobial agents.

Quantitative Data (Illustrative)

This table shows a template for presenting MIC data against common bacterial strains.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
Ampicillin (Reference)≤ 0.5≤ 8
This compound To Be DeterminedTo Be Determined
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow Diagram:

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 MIC Determination prep_comp Prepare 2-fold serial dilutions of This compound in a 96-well plate inoculate Inoculate each well with the bacterial suspension prep_comp->inoculate prep_bac Prepare bacterial inoculum adjusted to 0.5 McFarland standard, then dilute prep_bac->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine MIC is the lowest concentration with no visible growth read->determine

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation:

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in CAMHB. The typical volume per well is 50 µL.

  • Inoculum Preparation:

    • From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well of the plate containing the compound dilutions.

    • Include a growth control well (bacteria, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Application Notes & Protocols: Derivatization of 1-(4-Nitrophenyl)-4-piperidinol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1][2] Its derivatives exhibit a wide range of biological activities, including antimicrobial, analgesic, and anticancer properties.[3][4][5] 1-(4-Nitrophenyl)-4-piperidinol is a versatile starting material for the synthesis of novel compounds. The presence of two key functional groups—a tertiary hydroxyl group and a nitroaromatic system—offers strategic points for chemical modification to enhance potency, modulate pharmacokinetic properties, and explore structure-activity relationships (SAR).[6][7]

This document provides detailed protocols for the synthesis of novel derivatives of this compound and their subsequent evaluation for antibacterial activity. The described derivatization strategies focus on esterification of the 4-hydroxyl group and functionalization of the aromatic ring via reduction of the nitro group followed by acylation.

Derivatization Strategy Overview

The chemical structure of this compound allows for derivatization at two primary sites: Site A (4-hydroxyl group) and Site B (4-nitro group). Modifications at these sites can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its biological activity.

Caption: Proposed derivatization workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetoxy-1-(4-nitrophenyl)piperidine (Ester Derivative)

This protocol details the esterification of the 4-hydroxyl group. Acetyl chloride is used as a representative acylating agent.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add acetyl chloride (1.2 eq) dropwise to the solution via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure ester derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-(4-Aminophenyl)-4-piperidinol

This protocol describes the reduction of the nitro group to a primary amine, a crucial intermediate for further derivatization.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH), 5 M solution

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux and slowly add concentrated HCl (3.0 eq) dropwise.

  • Continue refluxing for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize by adding 5 M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to afford 1-(4-Aminophenyl)-4-piperidinol, which can be used in the next step without further purification or purified by crystallization.

Protocol 3: Synthesis of N-(4-(4-hydroxypiperidin-1-yl)phenyl)acetamide (Amide Derivative)

This protocol details the acylation of the synthesized amino intermediate.

Materials:

  • 1-(4-Aminophenyl)-4-piperidinol (from Protocol 2)

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 1-(4-Aminophenyl)-4-piperidinol (1.0 eq) in a mixture of anhydrous DCM and pyridine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash with 1 M HCl (2 x 15 mL) and then with saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting crude product by column chromatography to yield the desired amide derivative.

Protocol 4: Antibacterial Activity Screening (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, adapted from established procedures.[3]

Materials:

  • Synthesized derivatives and parent compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare stock solutions of the test compounds and the standard antibiotic in DMSO (e.g., 10 mg/mL).

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with 10 µL of the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Illustrative Data Presentation

The following table summarizes representative quantitative data for the parent compound and its synthesized derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. (Note: Data are for illustrative purposes to demonstrate potential activity enhancement).

Compound IDDerivative TypeR GroupMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]
NPP-01 Parent Compound->128>128
NPP-E1 Ester-COCH₃3264
NPP-E2 Ester-COPh1632
NPP-A1 Amide-NHCOCH₃64128
NPP-A2 Amide-NHSO₂Ph3264
Cipro Standard-0.50.25

NPP: this compound backbone

The illustrative data suggests that derivatization, particularly esterification with a lipophilic benzoyl group (NPP-E2), may significantly enhance antibacterial activity compared to the parent compound.

Hypothetical Mechanism of Action

Derivatives of piperidine have been shown to target various essential bacterial processes. A plausible mechanism for antibacterial action could be the inhibition of a key enzyme in bacterial replication, such as DNA gyrase. The diagram below illustrates this hypothetical signaling pathway.

G cluster_cell Bacterial Cell derivative Piperidinol Derivative (e.g., NPP-E2) membrane Cell Wall / Membrane Penetration derivative->membrane gyrase DNA Gyrase (GyrA/GyrB) membrane->gyrase Binds to Enzyme dna DNA Supercoiling & Replication gyrase->dna death Inhibition of Replication & Cell Death dna->death Blocked

References

Application Notes and Protocols: Synthesis of Factor Xa Inhibitor Apixaban Utilizing 1-(4-Nitrophenyl)-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the direct Factor Xa inhibitor, Apixaban, using 1-(4-Nitrophenyl)-2-piperidinone as a key starting material. The document outlines the synthetic pathway, experimental procedures, and quantitative data related to the synthesis and biological activity of Apixaban.

Introduction to Apixaban and Factor Xa Inhibition

Apixaban is an orally bioavailable, highly potent, and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. By inhibiting Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. It is widely used for the prevention and treatment of thromboembolic disorders. The synthesis of Apixaban can be achieved through various routes, with one prominent method involving the use of 1-(4-Nitrophenyl)-2-piperidinone as a strategic intermediate.

Coagulation Cascade and Mechanism of Action of Apixaban

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of this cascade.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Xa Xa X->Xa Prothrombinase Complex (Va) TF TF VIIa VIIa TF->VIIa VIIa->X TF Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Apixaban Apixaban Apixaban->Xa Inhibition

Caption: Simplified diagram of the coagulation cascade highlighting the central role of Factor Xa and the inhibitory action of Apixaban.

Synthetic Workflow for Apixaban from 1-(4-Nitrophenyl)-2-piperidinone

The synthesis of Apixaban from 1-(4-Nitrophenyl)-2-piperidinone involves a multi-step process, including chlorination, morpholine substitution, nitro group reduction, lactam formation, and subsequent cyclization and amidation reactions.

Apixaban Synthesis Workflow Start 1-(4-Nitrophenyl)-2-piperidinone Step1 Chlorination (PCl5) Start->Step1 Intermediate1 3,3-dichloro-1-(4-nitrophenyl) piperidin-2-one Step1->Intermediate1 Step2 Nucleophilic Substitution (Morpholine) Intermediate1->Step2 Intermediate2 3-morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Step2->Intermediate2 Step3 Nitro Reduction (e.g., Hydrazine hydrate, Raney Ni) Intermediate2->Step3 Intermediate3 1-(4-aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Step3->Intermediate3 Step4 Acylation and Cyclization (5-chlorovaleryl chloride, base) Intermediate3->Step4 Intermediate4 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl) -5,6-dihydropyridin-2(1H)-one Step4->Intermediate4 Step5 Condensation and Cyclization Intermediate4->Step5 Intermediate5 Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl) -4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Step5->Intermediate5 Step6 Amidation Intermediate5->Step6 End Apixaban Step6->End

Caption: Synthetic workflow for Apixaban starting from 1-(4-Nitrophenyl)-2-piperidinone.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps and the in vitro inhibitory activity of Apixaban against Factor Xa.

StepReactantsProductReported Yield (%)Reference
1. Chlorination1-(4-Nitrophenyl)-2-piperidinone, Phosphorus pentachloride3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one83[1]
2. Morpholine Substitution3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, Morpholine3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one75[1]
3. Nitro Reduction3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, Hydrazine hydrate, Raney Ni1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one95[1]
4. Acylation and Cyclization1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, 5-chlorovaleryl chloride, Sodium hydroxide3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one87.5[2]
5. Final AmidationEthyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)...carboxylate, AmmoniaApixaban93[3]
Biological Activity Parameter Value Unit Reference
Inhibition of free Factor XaKi0.25nM[4]
Inhibition of prothrombinase-bound Factor XaKi0.62nM[4]
Inhibition of thrombus-associated Factor XaIC501.3nM[5]
Inhibition of thrombin generationIC5050nM[5]

Experimental Protocols

Protocol 1: Synthesis of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one[1]
  • To a solution of 1-(4-nitrophenyl)piperidin-2-one (1 equivalent) in toluene, gradually add phosphorus pentachloride (PCl5) (3 equivalents) at 25-30 °C.

  • Heat the reaction mixture to 75-80 °C and stir for 1 hour.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • After stirring for 1 hour, filter the precipitated solid.

  • Dry the solid in an air oven at 55-60 °C for 6-8 hours to obtain the product as a yellow solid. Reported Yield: 83%

Protocol 2: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one[1]
  • Dissolve the dried 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (1 equivalent) in dimethylformamide (DMF) and add morpholine (1 equivalent).

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture to 60 °C and add water to precipitate the product.

  • Filter the resulting slurry and wash the solid with water.

  • Recrystallize the solid from methanol to obtain the pure product. Reported Yield: 75%

Protocol 3: Synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one[1]
  • To a solution of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1 equivalent) in a suitable solvent, add Raney nickel.

  • Add hydrazine hydrate dropwise to the mixture.

  • Heat the reaction and monitor for completion.

  • Upon completion, filter the catalyst and concentrate the solvent to obtain the product. Reported Yield: 95%

Protocol 4: Synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one[2]
  • Suspend 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (1 equivalent) in acetonitrile and cool to 0 °C in an ice bath.

  • Add sodium hydroxide (6 equivalents) and stir for 10 minutes.

  • Dropwise add a solution of 5-chlorovaleryl chloride (2 equivalents) in acetonitrile, maintaining the temperature between 0-5 °C.

  • Remove the ice bath and allow the reaction to proceed at 30 °C for 5 hours.

  • Neutralize the reaction with 6 N hydrochloric acid.

  • Concentrate the solution to dryness and purify the solid to obtain the product. Reported Yield: 87.5%

Protocol 5: In Vitro Factor Xa Inhibition Assay (Chromogenic)

This protocol is a representative procedure based on established methods.[6][7] Researchers should optimize concentrations and incubation times for their specific experimental setup.

  • Reagent Preparation:

    • Prepare a stock solution of Apixaban in a suitable solvent (e.g., DMSO).

    • Prepare a solution of human Factor Xa in a suitable buffer (e.g., Tris-HCl with BSA).

    • Prepare a solution of a chromogenic Factor Xa substrate (e.g., S-2222) in water.

    • Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add serial dilutions of the Apixaban stock solution to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the Factor Xa solution to all wells except the no-enzyme control.

    • Incubate the plate at 37 °C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate solution to all wells.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Plot the percentage of Factor Xa inhibition versus the logarithm of the Apixaban concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Disclaimer

These protocols are intended for informational purposes for qualified researchers and should be adapted and validated for specific laboratory conditions. All experiments should be conducted in accordance with institutional safety guidelines. The provided yields and biological activity data are based on published literature and may vary.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(4-Nitrophenyl)-4-piperidinol synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Question: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the synthesis of this compound, typically performed via a nucleophilic aromatic substitution (SNAr) reaction between 4-hydroxypiperidine and 1-fluoro-4-nitrobenzene, can stem from several factors. Incomplete reaction, side reactions, and product degradation are common culprits.

To troubleshoot, consider the following:

  • Reaction Conditions: The choice of solvent and base is critical. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred as they can accelerate the reaction rate. The base is necessary to deprotonate the 4-hydroxypiperidine, increasing its nucleophilicity. Inorganic bases such as potassium carbonate or sodium carbonate are commonly used. Ensure the base is anhydrous, as water can lead to unwanted side reactions.

  • Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts and lead to the degradation of the product. A systematic study of the reaction temperature, starting from room temperature and gradually increasing, is recommended to find the optimal balance between reaction rate and yield.

  • Stoichiometry of Reactants: An excess of one reactant can be used to drive the reaction to completion. However, using a large excess of 4-hydroxypiperidine can complicate the purification process. Experiment with varying the molar ratio of 4-hydroxypiperidine to 1-fluoro-4-nitrobenzene to find the optimal balance for your specific conditions.

Question: I am observing the formation of significant impurities in my reaction mixture. What are the likely side products and how can I minimize them?

Answer:

Impurity formation is a common challenge in the synthesis of this compound. The primary side products often arise from reactions involving the solvent or impurities in the starting materials.

  • Bis-arylated Piperidine: One possible byproduct is the formation of a bis-arylated species where a second molecule of 1-fluoro-4-nitrobenzene reacts with another nucleophilic site. While less likely with 4-hydroxypiperidine compared to piperazine, it's a possibility to consider, especially at higher temperatures.

  • Solvent-Related Impurities: In solvents like DMF, formylation of the amine can occur as a side reaction, especially at elevated temperatures. If using DMF, it is crucial to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Oxidation Products: The piperidine ring can be susceptible to oxidation, leading to the formation of various byproducts. Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

To minimize byproduct formation, consider the following strategies:

  • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction once the starting material is consumed can prevent the formation of further byproducts.

  • Purification of Starting Materials: Ensure the purity of your starting materials, particularly the 4-hydroxypiperidine and 1-fluoro-4-nitrobenzene, as impurities can lead to unwanted side reactions.

Question: The purification of this compound is proving difficult. What are the recommended purification methods?

Answer:

Effective purification is crucial for obtaining a high-purity final product. The choice of purification method will depend on the nature of the impurities present.

  • Crystallization: This is often the most effective method for purifying solid organic compounds. The selection of an appropriate solvent system is key. A good crystallization solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below, allowing the product to crystallize out while the impurities remain in solution. Common solvents for the crystallization of piperidine derivatives include ethanol, isopropanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If crystallization does not provide the desired purity, column chromatography using silica gel is a powerful alternative. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) will need to be determined by TLC analysis to achieve good separation of the product from the impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Nucleophilic Attack: The nitrogen atom of 4-hydroxypiperidine, a nucleophile, attacks the electron-deficient carbon atom of 1-fluoro-4-nitrobenzene that is bonded to the fluorine atom. The strong electron-withdrawing nitro group (-NO2) in the para position activates the benzene ring towards nucleophilic attack.

  • Formation of a Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

  • Departure of the Leaving Group: The fluoride ion, a good leaving group, is then eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final product, this compound.

What are the key safety precautions to consider during this synthesis?

  • 1-Fluoro-4-nitrobenzene: This compound is toxic and an irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Solvents: Organic solvents such as DMF and DMSO have their own specific hazards. Refer to the Safety Data Sheet (SDS) for each solvent before use.

  • Bases: Inorganic bases can be corrosive. Handle with care and wear appropriate PPE.

  • General Precautions: As with any chemical synthesis, it is important to be aware of the potential hazards and to work in a safe and organized manner.

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of N-arylated piperidine products, based on general principles of SNAr reactions. This data is intended to be a guide for optimization, and specific results may vary.

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale
Solvent TolueneModerateDMFHighPolar aprotic solvents stabilize the charged intermediate (Meisenheimer complex), accelerating the reaction.
Base Triethylamine (Et3N)ModeratePotassium Carbonate (K2CO3)HighA stronger, non-nucleophilic base more effectively deprotonates the piperidine, increasing its nucleophilicity.
Temperature Room TemperatureLow to Moderate80 °CHighIncreased temperature generally increases the reaction rate, but can also lead to side reactions if too high.
Leaving Group -ClModerate-FHighFluorine is a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base (e.g., anhydrous potassium carbonate, 1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the 4-hydroxypiperidine.

  • Add 1-fluoro-4-nitrobenzene (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography to yield pure this compound.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 S_NAr Reaction Pathway Nucleophilic_Attack Nucleophilic Attack (4-Hydroxypiperidine on 1-Fluoro-4-nitrobenzene) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Nucleophilic_Attack->Meisenheimer_Complex Forms Leaving_Group_Departure Leaving Group Departure (Fluoride Ion) Meisenheimer_Complex->Leaving_Group_Departure Leads to Product This compound Leaving_Group_Departure->Product Yields

Caption: Reaction mechanism for the synthesis of this compound.

G Start Low Yield Observed Check_Reaction_Conditions Review Reaction Conditions (Solvent, Base, Temperature) Start->Check_Reaction_Conditions Check_Stoichiometry Verify Stoichiometry of Reactants Start->Check_Stoichiometry Analyze_Impurities Analyze Impurities (TLC/HPLC) Start->Analyze_Impurities Optimize_Conditions Optimize Reaction Conditions (e.g., lower temperature, inert atmosphere) Check_Reaction_Conditions->Optimize_Conditions Check_Stoichiometry->Optimize_Conditions Purification_Strategy Refine Purification Strategy (Crystallization, Chromatography) Analyze_Impurities->Purification_Strategy Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Purification_Strategy->Improved_Yield

Caption: Troubleshooting workflow for improving synthesis yield.

Technical Support Center: Purification of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(4-Nitrophenyl)-4-piperidinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-nitrophenol, by-products from the synthesis, and degradation products. The specific impurities will depend on the synthetic route employed.

Q2: What are the recommended purification techniques for this compound?

A2: The primary purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities.

Q3: How can I remove colored impurities from my product?

A3: If your product solution is colored, you can try treating it with a small amount of activated charcoal during the recrystallization process. The charcoal can adsorb colored impurities, which are then removed by hot filtration.[1]

Troubleshooting Guides

Recrystallization Issues

Problem: My compound will not crystallize from solution.

Possible Cause Troubleshooting Step
Inappropriate solvent The solvent may be too good at dissolving the compound even at low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvents or solvent mixtures of varying polarities.
Solution is not saturated Too much solvent may have been used. Try to evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Rapid cooling Cooling the solution too quickly can inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Lack of nucleation sites Crystal growth requires a nucleation site. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

Problem: The recovery of my purified product after recrystallization is very low.

Possible Cause Troubleshooting Step
Excessive solvent use Using too much solvent will leave a significant amount of your product in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization If performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
Washing with room temperature solvent Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[1]
Column Chromatography Issues

Problem: My compound is tailing on the silica gel column.

Possible Cause Troubleshooting Step
Interaction with acidic silica The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[2]
Inappropriate mobile phase The polarity of the eluent may not be optimal.
Mobile Phase Modification Add a basic modifier to the mobile phase to compete with your compound for binding to the silica gel. A common choice is to add 0.1-1% (v/v) of triethylamine (TEA) to the eluent.[2]
Stationary Phase Modification Consider using a different stationary phase. Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[2] Amine-deactivated silica gel is another option.[2]
Reverse-Phase Chromatography If the compound is sufficiently non-polar, reverse-phase chromatography on a C18 column with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can be an effective alternative.[2]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Empirically determine a suitable solvent or solvent system. Good candidates might include ethanol, methanol, isopropyl alcohol, or mixtures with water. The ideal solvent will dissolve the crude this compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove them.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[1]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • Stationary Phase: Pack a glass column with silica gel in the desired mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. A common mobile phase for compounds of similar polarity is a mixture of ethyl acetate and hexanes. To mitigate tailing due to the basicity of the piperidine, add 0.5% triethylamine to the eluent.[2]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic. The purified product will precipitate out of the solution.

  • Extraction: Extract the product back into an organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃[3][4]
Molecular Weight 222.24 g/mol [4]
Appearance Yellow to orange to brown powder[5]
Melting Point 127-134 °C[5]

Visualizations

Purification_Troubleshooting_Workflow start Crude Product assess_purity Assess Purity (TLC, NMR, etc.) start->assess_purity is_pure Is Purity Sufficient? assess_purity->is_pure end Pure Product is_pure->end Yes select_method Select Purification Method is_pure->select_method No recrystallization Recrystallization select_method->recrystallization chromatography Column Chromatography select_method->chromatography extraction Acid-Base Extraction select_method->extraction perform_purification Perform Purification recrystallization->perform_purification chromatography->perform_purification extraction->perform_purification reassess_purity Re-assess Purity perform_purification->reassess_purity reassess_purity->is_pure

Caption: A general workflow for troubleshooting the purification process.

Purification_Method_Selection start Impure Compound is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes impurities_close_polarity Are impurities of similar polarity? is_solid->impurities_close_polarity No (or recrystallization failed) recrystallization->impurities_close_polarity If fails chromatography Use Column Chromatography impurities_close_polarity->chromatography Yes acid_base_properties Do impurities have different acid/base properties? impurities_close_polarity->acid_base_properties No acid_base_properties->chromatography No extraction Use Acid-Base Extraction acid_base_properties->extraction Yes

Caption: A decision tree for selecting an appropriate purification method.

Acid_Base_Extraction cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basification & Extraction organic_layer_1 Organic Layer: Crude Product in Solvent separatory_funnel_1 Add Dilute Acid (e.g., 1M HCl) organic_layer_1->separatory_funnel_1 organic_layer_2 Organic Layer: Neutral & Acidic Impurities separatory_funnel_1->organic_layer_2 aqueous_layer_1 Aqueous Layer: Protonated Product separatory_funnel_1->aqueous_layer_1 aqueous_layer_2 Aqueous Layer: Protonated Product basify Add Base (e.g., 1M NaOH) Product Precipitates aqueous_layer_2->basify extract Extract with Organic Solvent basify->extract final_organic_layer Organic Layer: Pure Product extract->final_organic_layer

Caption: The principle of purification using acid-base extraction.

References

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Nitrophenyl)-4-piperidinol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 4-halonitrobenzene with 4-piperidinol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base. 4. Competing O-arylation side reaction.1. Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS. 2. Optimize temperature; typically SNAr reactions are run at elevated temperatures. 3. Use a stronger, non-nucleophilic base to ensure complete deprotonation of the piperidinol nitrogen. 4. Employ a catalyst system known to favor N-arylation over O-arylation of amino alcohols.
Presence of a Major Impurity with Similar Polarity 1. Formation of the O-arylated isomer: 4-(4-nitrophenoxy)piperidine. 2. Unreacted 4-piperidinol.1. Modify reaction conditions to favor N-arylation (see above). Purification via column chromatography with a carefully selected eluent system may be necessary. 2. Use a slight excess of the 4-halonitrobenzene. Unreacted 4-piperidinol can often be removed by an aqueous wash during workup.
Product is Difficult to Purify 1. Presence of multiple byproducts. 2. Product co-eluting with starting material or byproducts during chromatography.1. Re-evaluate reaction conditions to minimize side reactions. 2. Optimize chromatography conditions (e.g., different solvent system, gradient elution, or use of a different stationary phase). Recrystallization may also be an effective purification method.
Reaction Fails to Initiate 1. Deactivated aryl halide. 2. Low reaction temperature. 3. Inactive catalyst (if used).1. Ensure the use of an activated aryl halide, such as 4-fluoronitrobenzene, which is more reactive than 4-chloronitrobenzene in SNAr.[1] 2. Gradually increase the reaction temperature while monitoring for product formation. 3. If using a catalyst, ensure it is properly activated and handled under appropriate conditions (e.g., inert atmosphere).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common side reaction is the competing O-arylation of the hydroxyl group of 4-piperidinol, leading to the formation of 4-(4-nitrophenoxy)piperidine as a byproduct. The secondary amine of 4-piperidinol is generally more nucleophilic than the hydroxyl group, but under certain conditions, particularly with a strong base that can deprotonate the alcohol, O-arylation can become significant.

Q2: How can I minimize the formation of the O-arylated byproduct?

A2: To minimize O-arylation, consider the following:

  • Choice of Base: Use a base that selectively deprotonates the secondary amine over the hydroxyl group. Sterically hindered non-nucleophilic bases are often a good choice.

  • Catalyst Systems: Certain copper- and palladium-based catalyst systems have been developed to provide high selectivity for either N- or O-arylation of amino alcohols. Researching and applying a suitable catalyst system can significantly improve the desired product yield.

  • Protecting Groups: While adding extra steps, protection of the hydroxyl group of 4-piperidinol before the SNAr reaction and subsequent deprotection will completely prevent O-arylation.

Q3: What are the recommended starting materials for this synthesis?

A3: The typical starting materials are 4-piperidinol and an activated 4-halonitrobenzene. 4-Fluoronitrobenzene is often preferred over 4-chloronitrobenzene because the high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making it a better leaving group in SNAr reactions.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product and byproducts?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the progress of the reaction, allowing for the identification of the product, starting materials, and major byproducts.

  • Product Characterization: The final product and any isolated byproducts should be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm their structures. Infrared (IR) spectroscopy can also be used to identify key functional groups.

Key Reaction Pathways

The synthesis of this compound involves the desired N-arylation pathway and the competing O-arylation side reaction.

G Main Reaction and Side Reaction Pathways A 4-Fluoronitrobenzene C This compound (Desired Product) A->C N-Arylation (Desired) D 4-(4-Nitrophenoxy)piperidine (O-arylation Byproduct) A->D O-Arylation (Side Reaction) B 4-Piperidinol B->C B->D

Caption: Desired N-arylation versus the side reaction of O-arylation.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and purification of this compound.

G Experimental Workflow A Reaction Setup: - 4-Fluoronitrobenzene - 4-Piperidinol - Solvent (e.g., DMF) - Base (e.g., K2CO3) B Reaction at Elevated Temperature A->B Heat C Reaction Quenching and Extraction B->C Cool and add water/organic solvent D Purification: - Column Chromatography - Recrystallization C->D E Characterization: - NMR - MS - IR D->E

References

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Nitrophenyl)-4-piperidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-nitrophenyl)-4-piperidinol derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, primarily through two common synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Issue 1: Low or No Product Yield

Q1: I am not getting any product, or the yield is very low in my SNAr reaction with 1-fluoro-4-nitrobenzene and 4-hydroxypiperidine. What are the possible causes and solutions?

A1: Low or no yield in an SNAr reaction for this synthesis can stem from several factors. The key is to ensure the nucleophilicity of the piperidine nitrogen is sufficient to attack the electron-deficient nitro-activated aromatic ring.

Possible Causes & Troubleshooting Steps:

  • Insufficient Base: The basicity of 4-hydroxypiperidine alone may not be enough for a rapid reaction. The addition of a non-nucleophilic base is crucial to deprotonate the piperidine, increasing its nucleophilicity.

    • Solution: Add a suitable base to your reaction mixture. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Low Reaction Temperature: SNAr reactions, while often facile with highly activated substrates, may still require thermal energy to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. A good starting point is refluxing in a solvent like acetonitrile or dimethylformamide (DMF).

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free.

    • Solution: Switch to a polar aprotic solvent such as DMF, dimethyl sulfoxide (DMSO), or acetonitrile.

  • Moisture in the Reaction: Water can compete with the piperidine as a nucleophile and can also affect the solubility and reactivity of the base.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: My Buchwald-Hartwig amination reaction is not working. What should I check?

A2: The Buchwald-Hartwig reaction is a powerful tool for N-arylation but is sensitive to several parameters. Failure of this reaction is often related to the catalyst system or reaction atmosphere.

Possible Causes & Troubleshooting Steps:

  • Catalyst Inactivity: The active Pd(0) catalyst is susceptible to oxidation.[1]

    • Solution: Ensure strict anaerobic conditions by thoroughly degassing your solvent and using Schlenk techniques or a glovebox.[1] Use an air-stable precatalyst, such as a G3 or G4 palladacycle, to ensure a consistent source of active Pd(0).[1]

  • Incorrect Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle. For electron-poor aryl halides like 1-halo-4-nitrobenzene, a bulky, electron-rich phosphine ligand is generally required.

    • Solution: Use ligands such as XPhos, SPhos, or RuPhos.[1] The choice of ligand may require screening to find the optimal one for your specific derivative.

  • Inappropriate Base: A strong, non-nucleophilic base is required to deprotonate the 4-hydroxypiperidine and facilitate the formation of the palladium-amide intermediate.[1]

    • Solution: Use a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases like K₂CO₃ may lead to significantly slower reactions and catalyst decomposition.[1]

  • Low Reaction Temperature: While some Buchwald-Hartwig reactions can proceed at lower temperatures, coupling with aryl chlorides or hindered substrates often requires heating.

    • Solution: A typical starting temperature is between 80-110 °C in a solvent like toluene or dioxane.[1]

Issue 2: Formation of Side Products

Q3: I am observing significant impurity formation in my reaction. What are the likely side reactions and how can I minimize them?

A3: Side product formation is a common challenge. The nature of the impurities can often provide clues to the underlying problem.

Common Side Reactions & Prevention Strategies:

  • O-Arylation: The hydroxyl group of 4-hydroxypiperidine can also act as a nucleophile, leading to the formation of an ether linkage.

    • Prevention: The nitrogen of piperidine is generally more nucleophilic than the hydroxyl group. However, to completely avoid O-arylation, especially under harsh conditions, consider protecting the hydroxyl group with a suitable protecting group (e.g., a silyl ether like TBDMS) that can be removed after the N-arylation step.

  • Biphenyl Formation (in Buchwald-Hartwig): Homocoupling of the aryl halide can occur, leading to the formation of 4,4'-dinitrobiphenyl.

    • Prevention: This is often a result of suboptimal catalyst-to-ligand ratios or high temperatures.[1] Ensure you are using an appropriate ligand that favors C-N reductive elimination over C-C coupling.[1] Optimizing the reaction temperature can also minimize this side reaction.

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

    • Prevention: This can be caused by sources of hydride in the reaction or certain catalyst decomposition pathways. Ensure your reagents and solvents are pure.

  • Oxidation of 4-Hydroxypiperidine: The secondary alcohol can be oxidized to a ketone, particularly if the reaction is exposed to air at high temperatures.

    • Prevention: Maintain an inert atmosphere throughout the reaction and workup.

Frequently Asked Questions (FAQs)

Q4: Which synthetic route is generally preferred for the synthesis of this compound: SNAr or Buchwald-Hartwig amination?

A4: The choice of synthetic route depends on the available starting materials and the scale of the reaction.

  • SNAr: This is often the preferred method if 1-fluoro-4-nitrobenzene is readily available and affordable. The reaction is typically simpler to set up, does not require a metal catalyst, and purification can be more straightforward.

  • Buchwald-Hartwig Amination: This method is more versatile as it can be used with a wider range of aryl halides (chlorides, bromides, and iodides). It is particularly useful if 1-fluoro-4-nitrobenzene is not available or if you are working with more complex derivatives where the SNAr reaction may not be efficient. However, it requires careful control of the reaction conditions to ensure catalyst activity and minimize side reactions.

Q5: What are the recommended purification methods for this compound derivatives?

A5: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining highly pure material. A mixed solvent system may be necessary to achieve good recovery.

  • Column Chromatography: This is a versatile technique for purifying both solid and liquid products, especially for separating compounds with similar polarities.[2] For basic piperidine derivatives, it is often recommended to add a small amount of a basic modifier, like triethylamine (typically 1%), to the eluent to prevent peak tailing on silica gel.[2]

  • Acid-Base Extraction: An aqueous workup with a dilute acid wash can help remove any unreacted 4-hydroxypiperidine. Subsequent extraction and washing with brine will remove water-soluble impurities.

Q6: How can I monitor the progress of my reaction?

A6: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be chosen to give good separation between the starting materials and the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.[1]

Data Presentation

Table 1: General Comparison of SNAr and Buchwald-Hartwig Amination for this compound Synthesis

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide 1-Fluoro-4-nitrobenzene (most reactive)1-Chloro/Bromo/Iodo-4-nitrobenzene
Catalyst NonePalladium precatalyst (e.g., Pd₂(dba)₃, G3/G4 Palladacycles)
Ligand NoneBulky, electron-rich phosphine (e.g., XPhos, SPhos)
Base K₂CO₃, Na₂CO₃, TEA, DIPEANaOtBu, KOtBu, LHMDS
Solvent DMF, DMSO, AcetonitrileToluene, Dioxane, THF
Temperature 50 - 150 °C80 - 120 °C
Atmosphere Air or InertStrict Inert (Argon or Nitrogen)

Table 2: Example of Ligand Screening in a Buchwald-Hartwig Coupling Reaction *

EntryLigandYield (%)
1XPhos>95
2SPhos90
3RuPhos85
4P(tBu)₃70

*Data is illustrative and based on typical reactivity trends for similar systems. Actual yields will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxypiperidine (1.0 eq.), 1-fluoro-4-nitrobenzene (1.1 eq.), and potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by crystallization.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or using Schlenk techniques, add a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and sodium tert-butoxide (1.5 eq.) to a flame-dried reaction vessel.

  • Reagent Addition: Add 1-bromo-4-nitrobenzene (1.0 eq.) and 4-hydroxypiperidine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).[1]

  • Workup: Cool the mixture to room temperature and quench the reaction by slowly adding water.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[1]

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the eluent).

Visualizations

SNAr_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-hydroxypiperidine, 1-fluoro-4-nitrobenzene, and K2CO3 B Add anhydrous DMF A->B 1 C Heat to 100 °C and stir B->C 2 D Monitor by TLC C->D 3 E Quench with water D->E 4 F Extract with Ethyl Acetate E->F 5 G Wash with brine F->G 6 H Dry, concentrate, and purify G->H 7 I Pure this compound H->I 8

Caption: Experimental workflow for the SNAr synthesis.

Troubleshooting_Low_Yield cluster_snar S-N-Ar Route cluster_bha Buchwald-Hartwig Route Start Low or No Product Yield SNAr_Base Insufficient Base? Start->SNAr_Base S-N-Ar BHA_Catalyst Inactive Catalyst? Start->BHA_Catalyst Buchwald-Hartwig SNAr_Temp Low Temperature? SNAr_Base->SNAr_Temp Sol_SNAr_Base Add K2CO3 or TEA SNAr_Base->Sol_SNAr_Base SNAr_Solvent Wrong Solvent? SNAr_Temp->SNAr_Solvent Sol_SNAr_Temp Increase Temperature SNAr_Temp->Sol_SNAr_Temp Sol_SNAr_Solvent Use DMF or DMSO SNAr_Solvent->Sol_SNAr_Solvent BHA_Ligand Incorrect Ligand? BHA_Catalyst->BHA_Ligand Sol_BHA_Catalyst Ensure inert atmosphere; Use precatalyst BHA_Catalyst->Sol_BHA_Catalyst BHA_Base Weak Base? BHA_Ligand->BHA_Base Sol_BHA_Ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos) BHA_Ligand->Sol_BHA_Ligand Sol_BHA_Base Use strong base (e.g., NaOtBu) BHA_Base->Sol_BHA_Base

References

degradation pathways of 1-(4-Nitrophenyl)-4-piperidinol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-Nitrophenyl)-4-piperidinol. The information is designed to assist in understanding and managing its degradation under various experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental study of this compound degradation.

Question: We are observing unexpected peaks in our chromatogram during forced degradation studies. How can we identify these unknown degradants?

Answer:

Identifying unknown degradation products requires a systematic approach. Here’s a recommended workflow:

  • Mass Spectrometry (MS) Analysis: The most powerful tool for identifying unknown compounds is Liquid Chromatography-Mass Spectrometry (LC-MS).

    • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of the degradant.

    • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the degradant provides structural information. The fragmentation pattern can be compared to known fragmentation pathways of similar compounds or predicted using in-silico software.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradant can be isolated in sufficient quantity and purity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can elucidate its complete chemical structure.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify functional groups present in the degradant, offering clues to its structure.

  • Forced Degradation Condition Correlation: The conditions under which the degradant is formed provide valuable information. For example, a peak appearing only under oxidative stress likely contains an oxidized functional group.

Experimental Workflow for Impurity Identification

G start Unexpected Peak in Chromatogram lcms LC-MS Analysis (HRMS & MS/MS) start->lcms nmr Isolate & Purify for NMR Spectroscopy start->nmr ftir FTIR Analysis start->ftir correlation Correlate with Degradation Condition start->correlation structure Structure Elucidation lcms->structure nmr->structure ftir->structure correlation->structure end Identified Degradant structure->end

Caption: Workflow for identifying unknown degradation products.

Question: Our degradation kinetics are not consistent across experiments. What could be the cause?

Answer:

Inconsistent degradation kinetics can stem from several factors. Here are the most common culprits and how to address them:

  • pH Control: The pH of the solution can significantly influence the rate of hydrolysis. Ensure the pH is accurately measured and maintained throughout the experiment using appropriate buffer systems.

  • Temperature Fluctuation: Degradation rates are highly sensitive to temperature. Use a calibrated and stable heating system (e.g., water bath, heating block) and monitor the temperature closely.

  • Oxygen Exposure: For oxidative degradation studies, the concentration of dissolved oxygen can be a critical variable. Ensure consistent aeration or, conversely, deoxygenation (e.g., by purging with nitrogen) of your samples.

  • Light Exposure: Photodegradation can be a factor even if not intentionally studied. Protect your samples from light unless it is the intended stress condition.

  • Reagent Purity and Concentration: The purity and concentration of stress agents (e.g., acids, bases, oxidizing agents) must be consistent. Prepare fresh solutions and verify their concentrations.

Frequently Asked Questions (FAQs)

What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively reported in the literature, potential pathways can be proposed based on its chemical structure, which contains a nitrophenyl group and a piperidinol ring. Forced degradation studies are crucial for elucidating the actual degradation pathways.[1][2]

  • Hydrolysis: The molecule is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur, potentially involving the piperidinol ring.

  • Oxidation: The piperidinol moiety is susceptible to oxidation, which could lead to the formation of a piperidinone derivative. The tertiary amine in the piperidine ring can also be oxidized to an N-oxide.

  • Photodegradation: The nitrophenyl group is a chromophore and can absorb UV light. This can lead to the reduction of the nitro group to a nitroso or amino group.[3] Photolytic cleavage of the C-N bond between the phenyl and piperidine rings is also possible.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule is expected. The initial steps could involve dehydration of the piperidinol or cleavage of the bonds within the piperidine ring.[4]

Proposed Major Degradation Pathways

G cluster_0 Oxidative Degradation cluster_1 Photodegradation A This compound B 1-(4-Nitrophenyl)piperidin-4-one A->B Oxidation of alcohol C This compound N-oxide A->C Oxidation of amine D This compound E 1-(4-Aminophenyl)-4-piperidinol D->E Nitro reduction F 4-Nitrophenol + Piperidin-4-ol D->F C-N bond cleavage

Caption: Potential oxidative and photodegradation pathways.

What are the standard conditions for forced degradation studies?

Forced degradation studies, also known as stress testing, are essential to establish the stability-indicating properties of analytical methods.[1][5] The typical conditions are outlined in the ICH Q1A(R2) guideline.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C)Hydrolysis of susceptible functional groups
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C)Hydrolysis of susceptible functional groups
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperatureOxidation of electron-rich moieties
Thermal Dry heat (e.g., 80-100 °C) or in solution at elevated temperaturesThermally induced decomposition
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meterPhotolytic degradation

Table 1: Summary of typical forced degradation conditions.

How should we present the data from our forced degradation studies?

Data should be presented in a clear and organized manner to facilitate comparison and interpretation. A summary table is highly recommended.

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradants (and % area)
0.1 M HCl24 h60< 1%-
0.1 M NaOH24 h605.2%DP-1 (3.8%), DP-2 (1.1%)
10% H₂O₂8 h2515.8%DP-3 (12.5%), DP-4 (2.7%)
Thermal (Dry Heat)48 h802.1%DP-5 (1.9%)
Photolytic1.2 million lux h258.9%DP-6 (7.2%), DP-7 (1.5%)

Table 2: Example summary of forced degradation data for this compound.

Experimental Protocols

Protocol: General Procedure for Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid/Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl or 0.1 M NaOH. Incubate at 60 °C.

    • Oxidation: To 1 mL of the stock solution, add 9 mL of 10% H₂O₂. Keep at room temperature.

    • Thermal: Transfer the stock solution to a vial and evaporate the solvent under nitrogen. Place the vial in an oven at 80 °C.

    • Photolytic: Place the stock solution in a photostability chamber.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Logical Relationship for Method Validation

G A Forced Degradation Studies B Identify Degradation Products A->B C Develop HPLC Method B->C D Method Validation C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H Robustness D->H E->B Peak Purity

Caption: Relationship between forced degradation and HPLC method validation.

References

overcoming solubility issues with 1-(4-Nitrophenyl)-4-piperidinol in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(4-Nitrophenyl)-4-piperidinol

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chemical compound containing a nitrophenyl group attached to a piperidinol ring.[1] While extensive public data on its solubility is limited, its structural features—a rigid aromatic ring and polar functional groups—suggest it may have poor aqueous solubility, a common challenge for many small molecules in drug discovery. Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₄N₂O₃ [1]
Molecular Weight 222.24 g/mol [1]
Appearance No data available (likely a solid) -

| Aqueous Solubility | Not publicly reported; expected to be low. | - |

Q2: My compound is precipitating as soon as I add it to my aqueous assay buffer. What is happening?

This is a common phenomenon known as "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent stock (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.[2] Gradual dilution and vigorous mixing can help mitigate this issue.

Q3: What is the best solvent to prepare a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of organic compounds for in vitro assays.[3] It is crucial to use anhydrous, high-purity DMSO to prevent water absorption, which can decrease the solubility of hydrophobic compounds.[2] Always prepare a high-concentration stock (e.g., 10-50 mM) to keep the final DMSO concentration in your assay low (ideally ≤0.5%) to avoid solvent-induced cytotoxicity or assay interference.[4][5]

Q4: Can I use something other than DMSO if my compound is still not dissolving?

If solubility in DMSO is limited, other organic solvents like N,N-Dimethylformamide (DMF) or ethanol can be tested. However, these may have different toxicities and effects on your specific assay. Another strategy is to use co-solvents in your stock solution, such as a 1:1 mixture of DMSO and water, which can sometimes improve the solubility of certain compounds, particularly salts.[6] For cell-free assays, small amounts of detergents like Triton X-100 or Tween-20 can also be added to the assay buffer to prevent aggregation.[7]

Q5: How does pH affect the solubility of this compound?

This compound contains a tertiary amine within the piperidine ring, which is a basic functional group.[8] The solubility of compounds with basic groups is often pH-dependent. In acidic conditions (lower pH), the amine group can become protonated, forming a more polar, positively charged species that is typically more soluble in aqueous solutions.[9][10][11] Conversely, at neutral or basic pH, the compound will be in its less soluble, uncharged form. If your assay allows, you can test solubility in buffers with slightly different pH values.

Troubleshooting Guide

Precipitation can significantly compromise assay results by reducing the effective concentration of the test compound. Use the following table to diagnose and solve common solubility issues.

Table 2: Troubleshooting Compound Precipitation

Observation Potential Cause Recommended Solution
Immediate, heavy precipitation upon dilution. Solvent Shock : Rapid change in solvent polarity.[2] Add the DMSO stock to the pre-warmed (e.g., 37°C) aqueous buffer dropwise while vortexing or swirling to ensure rapid mixing.[2]
Concentration Too High : The final concentration exceeds the compound's kinetic solubility limit in the assay buffer. Determine the maximum soluble concentration by performing a kinetic solubility test (see Protocol 3). Work below this limit.[12]
Solution appears cloudy or turbid over time in the incubator. Low Thermodynamic Solubility : The compound is slowly crashing out as it approaches its true equilibrium solubility.[12] Include a solubilizing agent like a cyclodextrin or reduce the final compound concentration. For cell-free assays, a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) may help.[7]
Temperature or pH Shift : Changes in temperature (e.g., room temp to 37°C) or pH due to cell metabolism can decrease solubility.[2] Pre-warm media to the final incubation temperature before adding the compound. Ensure your medium is adequately buffered for the CO₂ environment (e.g., with HEPES).[2]
Interaction with Media Components : Salts or proteins (like FBS) in the media may interact with the compound, causing it to precipitate. Test solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. If so, consider reducing the serum percentage or using a serum-free formulation if the experiment allows.
Precipitate observed in DMSO stock solution after freeze-thaw cycles. Poor DMSO Solubility at Low Temperatures : The compound may have limited solubility in DMSO, especially when cold.[13] Before use, warm the stock vial to room temperature or 37°C and vortex thoroughly to redissolve any precipitate.[2] Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3]

| | Water Contamination : DMSO is hygroscopic; absorbed water can significantly reduce the solubility of hydrophobic compounds.[14] | Use anhydrous (cell culture grade) DMSO and store it in tightly sealed containers with desiccant.[2] |

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution, which is the first critical step in most assays.

Materials:

  • This compound (MW: 222.24 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass : To prepare 1 mL of a 10 mM stock solution, weigh out 2.22 mg of this compound.

  • Dissolution : Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Solubilization : Cap the tube tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied, but monitor for any signs of compound degradation.[3]

  • Inspection : Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage : Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a desiccated container.[2][3]

G

Caption: Workflow for preparing and diluting the compound for assays.

Protocol 2: Serial Dilution to Avoid Precipitation

This method minimizes solvent shock by gradually introducing the compound to the aqueous environment.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Intermediate Dilution : Create a 1:10 intermediate dilution by adding 2 µL of the 10 mM DMSO stock to 18 µL of pre-warmed assay buffer. This creates a 1 mM solution in 10% DMSO. Vortex immediately.

  • Prepare Final Concentration : Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed assay buffer to achieve a final concentration of 10 µM. The final DMSO concentration will be low (0.1%).

  • Vehicle Control : Always prepare a vehicle control by performing the same dilution steps with DMSO that does not contain the compound.[4]

  • Observation : Visually inspect the final solution for any signs of precipitation before adding it to your assay.

Protocol 3: Determining Kinetic Solubility in Assay Buffer

This "shake-flask" method helps determine the maximum concentration at which your compound will stay in solution under your specific assay conditions.[12][15]

Materials:

  • 10 mM stock solution in DMSO

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • 96-well filter plate (0.45 µm) and a compatible collection plate

  • Plate shaker

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare Dilutions : Prepare a series of dilutions of your compound stock in the assay buffer. For example, add 2 µL of 10 mM, 5 mM, 2.5 mM, etc., DMSO stocks into separate wells each containing 98 µL of assay buffer to get final concentrations of 200 µM, 100 µM, 50 µM, etc., in 2% DMSO.

  • Incubate : Seal the plate and place it on a plate shaker at room temperature or 37°C for 1-2 hours to allow it to reach equilibrium.[12]

  • Filter : Stack the filter plate on top of a clean collection plate. Centrifuge to filter the solutions and remove any precipitated compound.

  • Quantify : Measure the concentration of the dissolved compound in the filtrate of each well using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy against a standard curve).

  • Determine Solubility : The kinetic solubility is the highest concentration at which the measured concentration in the filtrate is equal to the nominal (intended) concentration.

// Nodes start [label="Precipitation Observed\nin Assay", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Decision point when [label="When did it occur?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Immediate Path immediate [label="Immediately Upon Dilution", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_immediate1 [label="Cause: Solvent Shock", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_immediate2 [label="Cause: Concentration > Solubility", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_immediate1 [label="Solution:\n- Slow, dropwise addition\n- Vortex during dilution\n- Pre-warm buffer", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_immediate2 [label="Solution:\n- Lower final concentration\n- Determine kinetic solubility (Protocol 3)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Over Time Path over_time [label="Over Time in Incubator", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_over_time1 [label="Cause: Temp/pH Shift", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_over_time2 [label="Cause: Media Interaction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_over_time1 [label="Solution:\n- Pre-warm media\n- Use HEPES buffer", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_over_time2 [label="Solution:\n- Test in simple buffer (PBS)\n- Reduce serum %", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> when; when -> immediate [label="Immediately"]; when -> over_time [label="Over Time"];

immediate -> cause_immediate1; immediate -> cause_immediate2; cause_immediate1 -> solution_immediate1; cause_immediate2 -> solution_immediate2;

over_time -> cause_over_time1; over_time -> cause_over_time2; cause_over_time1 -> solution_over_time1; cause_over_time2 -> solution_over_time2; }

Caption: Troubleshooting workflow for compound precipitation issues.

Example Signaling Pathway Application

While the specific biological target of this compound is not defined here, piperidine derivatives are widely studied as inhibitors of various signaling pathways. The diagram below illustrates a generic kinase cascade, a common target class for such compounds, showing where an inhibitor might act.

// Nodes in the pathway receptor [label="Cell Surface Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; kinase1 [label="Kinase A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kinase2 [label="Kinase B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tf [label="Transcription Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; response [label="Cellular Response\n(e.g., Proliferation, Inflammation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inhibitor node inhibitor [label="Compound X\n(e.g., this compound)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges receptor -> kinase1 [label="Activates"]; kinase1 -> kinase2 [label="Phosphorylates"]; kinase2 -> tf [label="Activates"]; tf -> response [label="Regulates Gene\nExpression"];

// Inhibition edge inhibitor -> kinase2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Example of a kinase signaling pathway and a potential point of inhibition.

References

Technical Support Center: Crystallization of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 1-(4-Nitrophenyl)-4-piperidinol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.

Question: My compound is not dissolving in the chosen solvent, even with heating.

Answer:

This issue typically arises from using an inappropriate solvent. This compound is a polar molecule capable of hydrogen bonding, which dictates the choice of suitable solvents.

  • Solvent Selection: Ethanol or a mixture of ethanol and water are often effective for crystallizing polar piperidine derivatives.[1] If the compound has poor solubility in hot ethanol, consider using a more polar solvent or a solvent mixture.

  • Insufficient Solvent: Ensure you are using a sufficient volume of solvent. Add the hot solvent in small increments until the solid just dissolves.

  • Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it may be an insoluble impurity. In this case, you should perform a hot filtration to remove the impurity before allowing the solution to cool.

Question: No crystals are forming after the solution has cooled.

Answer:

The absence of crystal formation indicates that the solution is not supersaturated. Several techniques can be used to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the solution. This will act as a template for further crystal formation.

  • Increase Concentration: If the solution is too dilute, you can increase the concentration by slowly evaporating some of the solvent. This can be done by gently heating the solution or by leaving it loosely covered in a fume hood.

  • Reduce Temperature: Further cooling the solution in an ice bath can decrease the solubility of the compound and promote crystallization.

  • Add an Anti-Solvent: If you are using a single solvent system (e.g., ethanol), you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, such as water) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.

Question: My compound has "oiled out" instead of forming crystals.

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution. For piperidine derivatives, optimizing the cooling rate and solvent polarity can mitigate this issue.[2]

  • Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Insulating the flask can help to slow the cooling process.

  • Adjust Solvent System:

    • Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool slowly.

    • Consider using a different solvent or adjusting the ratio of your mixed solvent system. For instance, if using an ethanol/water mixture, slightly increasing the proportion of ethanol might prevent oiling out.

Question: The resulting crystals are very small, needle-like, or discolored.

Answer:

The quality of the crystals is influenced by the rate of cooling and the purity of the starting material.

  • Slow Down Crystallization: Rapid cooling often leads to the formation of small or impure crystals. A slower cooling rate generally favors the growth of larger, more well-defined crystals.[2]

  • Purity of Starting Material: If the crystals are discolored, it indicates the presence of impurities.

    • Activated Charcoal: If the solution is colored by soluble impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.

    • Recrystallization: It may be necessary to perform a second recrystallization to improve the purity and quality of the crystals.

Question: The final yield of my crystals is very low.

Answer:

A low yield can result from several factors during the crystallization process:

  • Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor after cooling. Use the minimum amount of hot solvent required to dissolve the compound.

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask for the filtration and add a slight excess of hot solvent before filtering.

  • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time to maximize crystal formation before filtration. Cooling in an ice bath can further increase the yield.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

Based on the polarity of the molecule and common practices for similar compounds, ethanol or a mixture of ethanol and water are excellent starting points.[1] A systematic solvent screening with small amounts of the compound is the best way to determine the optimal solvent or solvent system for your specific sample.

Q2: What is the expected melting point of this compound?

Q3: How can I grow large, single crystals for X-ray crystallography?

For growing single crystals suitable for X-ray diffraction, slow evaporation is a preferred method. Dissolve the compound in a suitable solvent in a vial or beaker. Cover the container with a perforated lid (e.g., parafilm with a few small holes) to allow for very slow evaporation of the solvent over several days to weeks in a vibration-free environment.

Quantitative Data Summary

The following table summarizes key parameters for the crystallization of this compound. Please note that specific values may need to be optimized for your particular experimental conditions.

ParameterRecommended Value/RangeNotes
Primary Solvent EthanolA good starting point due to the polarity of the target molecule.
Co-solvent (for mixed systems) WaterUsed as an anti-solvent with ethanol to induce precipitation.
Hot Solvent Temperature Near boiling point of the solventTo ensure complete dissolution of the compound.
Cooling Protocol Slow cooling to room temperature, followed by an ice bathRapid cooling can lead to smaller crystals and the inclusion of impurities.
Estimated Melting Point > 106 °CBased on the melting point of the analogous 1-(4-nitrophenyl)piperidine. The actual value is likely higher due to the hydroxyl group.
Expected Yield 70-90%Highly dependent on the specific procedure and the purity of the starting material.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • In a separate beaker, heat the primary solvent (ethanol) to its boiling point.

    • Add the minimum amount of hot ethanol to the Erlenmeyer flask to completely dissolve the crude product. Swirl the flask to aid dissolution.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and a new, clean Erlenmeyer flask to remove the solids.

  • Crystallization:

    • If using a single solvent (ethanol), cover the flask and allow the solution to cool slowly to room temperature.

    • If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to make the solution clear again.

    • Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Maximizing Yield:

    • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

Visualizations

Troubleshooting_Crystallization start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No good_crystals Collect & Dry Crystals crystals_form->good_crystals Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation induce_nucleation->cool reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes poor_quality Poor Crystal Quality? oiling_out->poor_quality No reheat_add_solvent->cool recrystallize Recrystallize Again with Slower Cooling poor_quality->recrystallize Yes poor_quality->good_crystals No recrystallize->dissolve

Caption: Troubleshooting workflow for this compound crystallization.

Experimental_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Product in Hot Ethanol hot_filter 2. Hot Filtration (if necessary) dissolve->hot_filter add_h2o 3. Add Hot Water (to cloud point) hot_filter->add_h2o slow_cool 4. Slow Cooling to RT add_h2o->slow_cool ice_bath 5. Ice Bath slow_cool->ice_bath vac_filter 6. Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Cold Ethanol vac_filter->wash dry 8. Dry Crystals wash->dry

Caption: Experimental workflow for the recrystallization of this compound.

References

avoiding impurities in the large-scale synthesis of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the large-scale synthesis of 1-(4-Nitrophenyl)-4-piperidinol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-piperidinol with an activated 4-halonitrobenzene, typically 1-fluoro-4-nitrobenzene, in the presence of a base. The lone pair of electrons on the piperidine nitrogen attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (fluoride is preferred due to its high electronegativity which activates the ring for nucleophilic attack).

Q2: What are the most likely impurities in this synthesis?

The primary impurities of concern are:

  • O-arylated byproduct: 4-(4-Nitrophenoxy)piperidine is formed when the hydroxyl group of 4-piperidinol acts as the nucleophile instead of the secondary amine.

  • Di-substituted byproduct: 1,4-Bis(4-nitrophenyl)piperazine can potentially form if piperazine is present as an impurity in the 4-piperidinol starting material.

  • Unreacted starting materials: Residual 4-piperidinol and 1-fluoro-4-nitrobenzene may remain if the reaction does not go to completion.

  • Solvent and base-related impurities: Degradation products of the solvent or base, especially at elevated temperatures.

Q3: How can I minimize the formation of the O-arylated byproduct?

Minimizing O-arylation is critical for a clean synthesis. Key strategies include:

  • Choice of Base: Use of a non-nucleophilic, sterically hindered base can favor N-arylation. Bases like potassium carbonate or triethylamine are commonly used. Stronger bases like sodium hydride (NaH) can deprotonate the hydroxyl group, increasing the likelihood of O-arylation and should be used with caution.

  • Reaction Temperature: Lower reaction temperatures generally favor N-arylation over O-arylation. However, the reaction rate will be slower. It is essential to find an optimal temperature that provides a reasonable reaction time while minimizing the O-arylation impurity.

  • Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are suitable for SNAr reactions. The choice of solvent can influence the relative nucleophilicity of the amine and hydroxyl groups.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of O-arylated impurity detected. 1. The reaction temperature is too high. 2. The base used is too strong or is promoting O-arylation. 3. The solvent is favoring O-arylation.1. Lower the reaction temperature and increase the reaction time. Monitor the reaction progress by HPLC. 2. Switch to a milder, non-nucleophilic base such as potassium carbonate or DIPEA. 3. Screen different polar aprotic solvents (e.g., DMF, DMSO, MeCN) to find the optimal one for N-selectivity.
Incomplete reaction with significant starting material remaining. 1. Insufficient reaction time or temperature. 2. The base is not strong enough or is insoluble. 3. Poor quality of starting materials or solvent.1. Gradually increase the reaction temperature or extend the reaction time, while monitoring for impurity formation. 2. Ensure the base is of sufficient quality and quantity. Consider using a phase-transfer catalyst if solubility is an issue. 3. Verify the purity of starting materials and ensure the solvent is anhydrous.
Product is difficult to purify and isolate. 1. The product may be co-crystallizing with impurities. 2. The product is highly soluble in the crystallization solvent. 3. The product is an oil and does not solidify.1. Screen a variety of recrystallization solvents or solvent mixtures. A two-solvent system (one in which the product is soluble and one in which it is not) is often effective. 2. If the product is too soluble, consider anti-solvent precipitation or chromatography. 3. If the product oils out, try seeding with a small crystal of pure product, or purify by column chromatography.
Batch-to-batch variability in yield and purity. 1. Inconsistent quality of raw materials. 2. Poor control over reaction parameters (temperature, stirring, addition rates). 3. Moisture in the reaction.1. Establish strict quality control specifications for all starting materials. 2. Implement rigorous process control for all critical parameters. 3. Ensure all glassware is dried and use anhydrous solvents.

Quantitative Data on Impurity Control

The following table summarizes hypothetical data based on typical outcomes in similar SNAr reactions to illustrate the impact of reaction parameters on the purity of this compound.

Run Solvent Base Temperature (°C) Reaction Time (h) Yield (%) Purity (HPLC Area %) O-arylated Impurity (HPLC Area %)
1DMFK₂CO₃80128595.24.1
2DMFK₂CO₃10069092.56.8
3DMSOK₂CO₃80108896.13.2
4MeCNK₂CO₃80 (reflux)187597.51.8
5DMFNaH6088288.310.5

Experimental Protocols

Key Experiment: Large-Scale Synthesis of this compound

Objective: To synthesize this compound on a large scale with high purity, minimizing the formation of the O-arylated byproduct.

Materials:

  • 1-fluoro-4-nitrobenzene (1.0 eq)

  • 4-piperidinol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

  • To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 4-piperidinol (1.1 eq) and anhydrous DMF.

  • Stir the mixture under a nitrogen atmosphere until the 4-piperidinol is fully dissolved.

  • Add powdered anhydrous potassium carbonate (2.0 eq) to the solution.

  • Heat the mixture to 80 °C with stirring.

  • Slowly add 1-fluoro-4-nitrobenzene (1.0 eq) to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 80 °C.

  • After the addition is complete, maintain the reaction mixture at 80 °C and monitor the progress of the reaction by HPLC every 2 hours.

  • Once the reaction is complete (typically 10-14 hours, when the starting material is <1% by HPLC), cool the reaction mixture to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the crude product.

  • Filter the solid product and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum at 50-60 °C.

Purification (Recrystallization):

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If necessary, treat with activated carbon and filter hot to remove colored impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.

  • Filter the purified product, wash with cold ethyl acetate, and then with hexanes.

  • Dry the final product under vacuum at 60 °C to a constant weight.

Analytical Method: HPLC Purity Assay

Objective: To determine the purity of this compound and quantify the O-arylated impurity.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

impurity_formation cluster_reaction Reaction Conditions p_fluoronitrobenzene 1-Fluoro-4-nitrobenzene n_arylation N-Arylation p_fluoronitrobenzene->n_arylation Reacts with o_arylation O-Arylation p_fluoronitrobenzene->o_arylation Reacts with piperidinol 4-Piperidinol piperidinol->n_arylation N-attack piperidinol->o_arylation O-attack base Base (e.g., K₂CO₃) base->n_arylation Promotes base->o_arylation Can promote product This compound (Desired Product) n_arylation->product o_impurity 4-(4-Nitrophenoxy)piperidine (O-arylated Impurity) o_arylation->o_impurity

Caption: Impurity formation pathway in the synthesis of this compound.

troubleshooting_workflow start Start Synthesis reaction Perform SNAr Reaction start->reaction hplc_analysis In-Process Control (HPLC) reaction->hplc_analysis incomplete Incomplete Reaction? hplc_analysis->incomplete high_impurity High O-Arylation? incomplete->high_impurity No adjust_time_temp Adjust Time/Temp incomplete->adjust_time_temp Yes check_base Check Base/Reagents incomplete->check_base Yes lower_temp Lower Temperature high_impurity->lower_temp Yes change_base Change Base/Solvent high_impurity->change_base Yes workup Work-up and Isolation high_impurity->workup No adjust_time_temp->reaction check_base->reaction lower_temp->reaction change_base->reaction purification Purification (Recrystallization) workup->purification final_qc Final QC (HPLC) purification->final_qc pass Pass final_qc->pass Purity OK rework Rework/Re-purify final_qc->rework Purity Not OK fail Fail rework->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Stability Testing of 1-(4-Nitrophenyl)-4-piperidinol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability testing protocols for 1-(4-Nitrophenyl)-4-piperidinol and its analogs. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the stability testing of this compound and its analogs.

Issue 1: Unexpected Peaks in HPLC Chromatogram during Stability Analysis

  • Question: During the HPLC analysis of a stability sample of this compound, I am observing unexpected peaks that were not present in the initial analysis. What could be the cause and how can I troubleshoot this?

  • Answer: The appearance of new peaks in the chromatogram of a stability sample is a strong indication of degradation. The chemical structure of this compound suggests potential degradation pathways that could lead to the formation of new chemical entities.

    • Potential Causes:

      • Hydrolysis: The piperidinol ring could be susceptible to hydrolysis under acidic or basic conditions.

      • Oxidation: The nitro group on the phenyl ring is an electron-withdrawing group and can be susceptible to reduction, while the piperidine ring can be oxidized.[1]

      • Photodegradation: Aromatic nitro compounds can be sensitive to light, leading to photolytic degradation.[2]

      • Interaction with Excipients: If formulated, the active pharmaceutical ingredient (API) may interact with excipients, leading to degradation products.

    • Troubleshooting Steps:

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main analyte peak and the new peaks. Co-elution of multiple compounds can lead to what appears to be a single new peak.

      • Forced Degradation Studies: To identify the potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][4][5][6] This will help in tentatively identifying the degradation products observed in the stability study.

      • Mass Spectrometry (MS) Analysis: Couple the HPLC system with a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the parent drug and the unknown peaks. This information is crucial for proposing the structures of the degradation products.

      • Review Storage Conditions: Ensure that the stability samples have been stored under the correct and controlled conditions as per the stability protocol.[7] Any deviation in temperature, humidity, or light exposure can lead to unexpected degradation.[2][7]

      • Blank Analysis: Analyze a blank sample (placebo or vehicle) stored under the same stability conditions to rule out any degradation products originating from the excipients or sample matrix.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Question: I am experiencing significant peak tailing for the main peak of my this compound analog during HPLC analysis. What are the possible reasons and solutions?

  • Answer: Peak tailing or fronting in HPLC is a common issue, often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and sample preparation.[8] The basic nitrogen in the piperidine ring of your compound is a likely contributor to peak tailing.[8]

    • Potential Causes & Solutions:

      • Secondary Silanol Interactions: The basic piperidine nitrogen can interact with acidic residual silanol groups on the surface of C18 columns, causing peak tailing.[8]

        • Solution: Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (typically at a concentration of 0.1%) to mask the silanol groups.[8] Alternatively, use a base-deactivated column specifically designed for the analysis of basic compounds.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. If the pH is close to the pKa of the piperidine nitrogen, it can lead to poor peak shape.

        • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. For a basic compound, a lower pH (e.g., pH 2.5-3.5) will ensure the analyte is fully protonated and interacts more consistently with the stationary phase.

      • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]

        • Solution: Reduce the injection volume or dilute the sample.[8]

      • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting.[8]

        • Solution: Dissolve the sample in the initial mobile phase composition whenever possible.[8]

Issue 3: Lack of Mass Balance in Forced Degradation Studies

  • Question: After conducting forced degradation studies on this compound, the mass balance is below 95%. Where could the missing percentage be, and how can I improve the mass balance?

  • Answer: Achieving a good mass balance (typically between 95% and 105%) is a critical aspect of forced degradation studies, as it demonstrates that all degradation products have been accounted for.[3] A poor mass balance can be due to several factors.

    • Potential Causes & Solutions:

      • Non-UV Active Degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector.

        • Solution: Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) in parallel with the UV detector. LC-MS analysis can also help identify non-UV active compounds.

      • Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

        • Solution: Use Gas Chromatography (GC) with headspace analysis to screen for volatile degradation products.

      • Co-eluting Peaks: A degradation product may be co-eluting with the parent peak or other degradant peaks, leading to an inaccurate quantification.

        • Solution: Optimize the HPLC method to improve resolution. This can be achieved by changing the column, mobile phase composition, gradient slope, or temperature. Peak purity analysis using a PDA detector is also essential.

      • Precipitation of Degradants: Highly degraded samples may contain compounds that have precipitated out of the solution.

        • Solution: Visually inspect the samples for any precipitates. If precipitation is observed, try dissolving the sample in a stronger solvent or using a different diluent.

      • Adsorption to Container: The analyte or degradation products might adsorb to the surface of the storage container.

        • Solution: Use silanized glass vials or polypropylene containers to minimize adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the recommended stress conditions for forced degradation studies of this compound?

A1: Based on ICH guidelines and the chemical structure, the following stress conditions are recommended to be individually applied to a single batch of the substance.[3][6] The goal is to achieve 5-20% degradation.

Stress ConditionRecommended Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid-state at 80°C for 48 hours
Photostability Solid-state and in solution, exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Q2: What type of analytical column is best suited for the stability-indicating HPLC method for this compound and its analogs?

A2: A reversed-phase C18 column is a good starting point for method development.[8] Given the basic nature of the piperidine moiety, a base-deactivated C18 column or a column with end-capping is highly recommended to minimize peak tailing.[8] For analogs with different polarities, other stationary phases like C8 or phenyl-hexyl columns can also be explored.

Q3: How do I establish the shelf-life or retest period for my compound based on the stability data?

A3: The shelf-life or retest period is established by evaluating the stability data collected under long-term and accelerated storage conditions as per ICH Q1A(R2) guidelines. The data should be collected at specified time points and analyzed for any significant changes in physical, chemical, and microbiological properties.[9] Statistical analysis of the quantitative data (e.g., assay, degradation products) is performed to predict the time at which the substance will no longer meet its acceptance criteria.

Q4: Is it necessary to characterize the structure of all degradation products?

A4: According to ICH guidelines, degradation products that form during accelerated or long-term stability studies may need to be structurally characterized, especially if they are present at significant levels.[3] Degradation products observed only under forced degradation conditions that are not seen in formal stability studies generally do not require full structural elucidation.[3] However, it is good practice to have an idea of the potential degradation pathways.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Column: Base-deactivated C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase cluster_outcome Outcome Protocol Develop Stability Protocol Method_Dev Develop & Validate Stability-Indicating Method Protocol->Method_Dev Forced_Deg Forced Degradation Studies Method_Dev->Forced_Deg Formal_Stab Initiate Formal Stability Studies (Long-term & Accelerated) Forced_Deg->Formal_Stab Data_Collection Data Collection at Time Points Formal_Stab->Data_Collection Data_Analysis Data Analysis & Trend Evaluation Data_Collection->Data_Analysis Report Generate Stability Report Data_Analysis->Report Shelf_Life Establish Shelf-Life / Retest Period Data_Analysis->Shelf_Life Report->Shelf_Life

Caption: A general workflow for stability testing of a pharmaceutical compound.

Troubleshooting_HPLC_Peaks Start Unexpected Peak in HPLC Check_Purity Perform Peak Purity Analysis Start->Check_Purity Is_Pure Is Peak Pure? Check_Purity->Is_Pure Coelution Indicates Co-elution. Optimize HPLC Method. Is_Pure->Coelution No Degradation Likely a Degradation Product Is_Pure->Degradation Yes Identify Characterize using LC-MS Degradation->Identify Forced_Deg Compare with Forced Degradation Profile Degradation->Forced_Deg

Caption: A decision tree for troubleshooting unexpected peaks in an HPLC chromatogram.

References

enhancing the reactivity of the hydroxyl group in 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Nitrophenyl)-4-piperidinol. The following sections detail strategies to enhance the reactivity of its secondary hydroxyl group, a common challenge in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: The hydroxyl group in my this compound is unreactive in a standard esterification reaction. What could be the cause?

The reduced reactivity of the hydroxyl group in this compound is primarily due to the strong electron-withdrawing effect of the 4-nitrophenyl group attached to the piperidine nitrogen. This effect decreases the nucleophilicity of the hydroxyl oxygen, making it a weaker nucleophile for attacking an electrophilic carbonyl carbon of an acid or acyl chloride.

Q2: How can I enhance the nucleophilicity of the hydroxyl group for an esterification or etherification reaction?

To enhance the nucleophilicity, you can deprotonate the hydroxyl group to form a more reactive alkoxide ion. This is typically achieved by using a strong base. The choice of base is critical to avoid side reactions.

  • For Etherification (e.g., Williamson Ether Synthesis): Strong bases like sodium hydride (NaH) are effective for forming the alkoxide, which can then react with an alkyl halide.

  • For Esterification: While strong bases can also be used, a common strategy is to activate the carboxylic acid component instead, for example, by converting it to an acyl chloride or using coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a mild base like DMAP (4-Dimethylaminopyridine).

Q3: I am trying to perform an oxidation of the hydroxyl group to a ketone, but the reaction is sluggish. What are my options?

Standard oxidation conditions might be slow due to the electronic effects of the nitrophenyl group. Consider using more potent or specific oxidation reagents.

  • Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO) at low temperatures, which is generally very effective for oxidizing secondary alcohols to ketones.

  • Dess-Martin Periodinane (DMP): DMP is a mild and highly efficient reagent for oxidizing primary and secondary alcohols with high yields.

  • Chromium-based reagents: Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) can also be effective.

Q4: Can I convert the hydroxyl group into a better leaving group for nucleophilic substitution reactions?

Yes, converting the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate) is a highly effective strategy to transform it into an excellent leaving group. This is a common two-step process for substitutions where direct displacement of the hydroxyl group is difficult.

  • Activation: React this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

  • Substitution: The resulting tosylate or mesylate can then be readily displaced by a wide range of nucleophiles.

Troubleshooting Guides

Issue 1: Low Yield in Steglich Esterification

Symptoms:

  • Incomplete consumption of starting material (this compound).

  • Formation of N-acylurea byproduct from the coupling agent (e.g., DCC).

  • Low yield of the desired ester product.

Possible Causes & Solutions:

CauseSolution
Insufficient activation of the carboxylic acid. Increase the equivalents of the coupling agent (DCC or EDC) to 1.2-1.5 equivalents.
Low nucleophilicity of the hydroxyl group. Add a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents). DMAP acts as an acyl transfer agent, increasing the reaction rate.
Side reaction of the activated acid. Ensure the reaction is run under anhydrous conditions and at a low temperature (initially 0 °C) to minimize the formation of N-acylurea byproduct.
Steric hindrance. If the carboxylic acid is sterically bulky, consider converting it to a more reactive acyl chloride first, and then react it with the alcohol in the presence of a non-nucleophilic base like triethylamine.
Issue 2: Failure in Williamson Ether Synthesis

Symptoms:

  • Recovery of unreacted this compound.

  • Elimination side products from the alkyl halide.

  • Low or no yield of the desired ether.

Possible Causes & Solutions:

CauseSolution
Incomplete formation of the alkoxide. Use a sufficiently strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). Ensure the alcohol is completely deprotonated before adding the alkyl halide. You can monitor the cessation of hydrogen gas evolution.
Poor reactivity of the alkyl halide. Use a more reactive alkyl halide (I > Br > Cl). For less reactive halides, consider increasing the reaction temperature or using a phase-transfer catalyst like tetrabutylammonium iodide (TBAI).
Elimination (E2) side reactions. This is common with secondary and tertiary alkyl halides. If possible, use a primary alkyl halide. If a secondary halide must be used, employ a less sterically hindered base and run the reaction at the lowest feasible temperature.

Experimental Protocols

Protocol 1: Enhanced Esterification using EDC/DMAP

This protocol describes the esterification of this compound with a generic carboxylic acid (R-COOH) using EDC as a coupling agent and DMAP as a catalyst.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.5 eq) to the reaction mixture portion-wise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conversion of Hydroxyl to Tosylate Leaving Group

This protocol details the conversion of the hydroxyl group to a p-toluenesulfonate (tosylate) group.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine or Triethylamine (TEA) with DCM

  • Anhydrous Dichloromethane (DCM) (if using TEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (or anhydrous DCM if using TEA) and cool the solution to 0 °C in an ice bath.

  • If using TEA, add it to the DCM solution (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) to the cooled solution.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction by slowly adding cold water.

  • Extract the product with DCM (or another suitable organic solvent).

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine/TEA), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude tosylate can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography.

Visualizations

Esterification_Workflow reagent reagent process process product product start start start_mat This compound + R-COOH reaction Stirring start_mat->reaction edc EDC edc->reaction dmap DMAP dmap->reaction dcm Anhydrous DCM, 0°C to RT dcm->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup Reaction Complete purify Purification (Chromatography) workup->purify final_prod Desired Ester purify->final_prod

Caption: Workflow for EDC/DMAP-mediated esterification.

Hydroxyl_Activation_Strategy problem problem strategy strategy method method goal goal unreactive_oh Unreactive -OH group on This compound enhance_nuc Strategy 1: Enhance Nucleophilicity unreactive_oh->enhance_nuc for C-O bond formation make_lg Strategy 2: Convert to Good Leaving Group unreactive_oh->make_lg for substitution reactions deprotonate Deprotonate to Alkoxide (Use Strong Base, e.g., NaH) enhance_nuc->deprotonate tosylate Convert to Tosylate/Mesylate (Use TsCl/MsCl + Base) make_lg->tosylate etherification Goal: Etherification deprotonate->etherification substitution Goal: Nucleophilic Substitution tosylate->substitution

Caption: Decision tree for activating the hydroxyl group.

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 1-(4-nitrophenyl)-4-piperidinol, a key intermediate in the synthesis of various pharmaceutical compounds. The routes compared are Nucleophilic Aromatic Substitution (SNA r) and a plausible alternative pathway inspired by related piperidine syntheses. This comparison focuses on experimental data, protocol details, and a logical assessment of each pathway to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Reductive Amination (Proposed)
Starting Materials 1-Fluoro-4-nitrobenzene, 4-Piperidinol4-Piperidinone, p-Nitroaniline
Reaction Type Bimolecular addition-eliminationImine formation followed by reduction
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Solvent Aprotic polar (e.g., DMF, DMSO)Alcohols, Dichloromethane
Reaction Temperature Elevated (e.g., 80-120°C)Room temperature to mild heating
Reported Yield High (typically >90%)Varies depending on specific conditions
Purity of Crude Product Generally highMay require more extensive purification

Route 1: Nucleophilic Aromatic Substitution (SNA r)

This is a widely employed and efficient method for the synthesis of N-aryl piperidines. The electron-withdrawing nitro group on the phenyl ring activates the substrate for nucleophilic attack by the secondary amine of 4-piperidinol.

Experimental Protocol

A representative procedure for the synthesis of a related N-aryl piperidine via SNA r is as follows. This can be adapted for the synthesis of this compound.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.0 equivalent).

  • Solvent and Reagents: Dissolve the starting material in anhydrous dimethylformamide (DMF). Add 4-piperidinol (1.1 equivalents) to the solution, followed by a suitable base such as potassium carbonate (2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 120°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will often precipitate and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound.

Route 2: Reductive Amination (Proposed)

Proposed Experimental Protocol
  • Imine Formation: In a round-bottom flask, dissolve 4-piperidone hydrochloride (1.0 equivalent) and p-nitroaniline (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Once the imine is formed (this can be monitored by TLC or IR spectroscopy), a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise at room temperature.

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis Route Comparison

Synthesis_Comparison cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: Reductive Amination (Proposed) R1_Start Starting Materials: 1-Fluoro-4-nitrobenzene 4-Piperidinol R1_Reaction SNAr Reaction (Base, DMF, 80-120°C) R1_Start->R1_Reaction R1_Product This compound R1_Reaction->R1_Product Comparison Comparison Criteria: - Yield - Purity - Reaction Time - Temperature - Reagent Cost & Safety R1_Product->Comparison R2_Start Starting Materials: 4-Piperidinone p-Nitroaniline R2_Reaction Reductive Amination (Reducing Agent, Solvent, RT) R2_Start->R2_Reaction R2_Product This compound R2_Reaction->R2_Product R2_Product->Comparison

Caption: A flowchart comparing the two synthetic routes.

Experimental Workflow for a Generic Nucleophilic Aromatic Substitution

SNAr_Workflow Start Combine 1-Fluoro-4-nitrobenzene, 4-Piperidinol, and Base in DMF Heat Heat reaction mixture (80-120°C) Start->Heat Monitor Monitor reaction by TLC Heat->Monitor Monitor->Heat Incomplete Workup Cool and pour into water Monitor->Workup Reaction Complete Filter Filter the precipitate Workup->Filter Purify Recrystallize from Ethanol Filter->Purify Product Pure this compound Purify->Product

Caption: A typical workflow for the SNAr synthesis.

Conclusion

The Nucleophilic Aromatic Substitution (SNA r) route is a well-established and high-yielding method for the synthesis of this compound. It offers the advantages of a straightforward procedure and often results in a product of high purity that can be easily isolated by precipitation and recrystallization.

The proposed Reductive Amination route provides a viable alternative, particularly if the starting materials are more readily available or cost-effective. However, this method may require more careful optimization of reaction conditions and more rigorous purification of the final product.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and the desired purity of the final compound. For large-scale synthesis where yield and purity are paramount, the SNA r method is likely the preferred choice. For smaller-scale or exploratory work, the reductive amination pathway offers a flexible alternative.

A Comparative Guide to the Biological Activity of 1-(4-Nitrophenyl)-4-piperidinol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of analogs of 1-(4-Nitrophenyl)-4-piperidinol. While direct experimental data on the biological activity of this compound is limited in publicly available literature, where it is primarily characterized as a non-linear optical chromophore, the extensive research on its structural analogs provides valuable insights into its potential pharmacological profile.[1] This document summarizes the reported activities of these analogs, presents comparative data in a structured format, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and neurological effects.[2][3] The presence of a nitrophenyl group in the target compound suggests the potential for various biological interactions, as this moiety is found in a number of bioactive molecules.

Comparative Biological Activities of Analogs

The analogs of this compound, including various substituted piperidinols, piperidin-4-ones, and related heterocyclic structures, have been investigated for several biological activities. The following tables summarize the quantitative data available for these analogs.

Antimicrobial Activity

Piperidine derivatives have shown significant promise as antimicrobial agents.[4][5][6] The data below compares the minimum inhibitory concentrations (MIC) of various piperidin-4-one derivatives against different microbial strains.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
3-methyl-2,6-diphenyl-piperidin-4-one derivativeBacillus subtilis6.25[5]
3-ethyl-2,6-diphenyl-piperidin-4-one derivativeBacillus subtilis12.5[5]
3-propyl-2,6-diphenyl-piperidin-4-one derivativeBacillus subtilis25[5]
3-methyl-2,6-diphenyl-piperidin-4-one derivativeCandida albicans12.5[5]
3-ethyl-2,6-diphenyl-piperidin-4-one derivativeCandida albicans25[5]
3-propyl-2,6-diphenyl-piperidin-4-one derivativeCandida albicans50[5]
Piperidine Derivative 6 Bacillus subtilis750[6]
Piperidine Derivative 6 Bacillus cereus1500[6]
Piperidine Derivative 6 Escherichia coli1500[6]
Piperidine Derivative 6 Staphylococcus aureus1500[6]
Piperidine Derivative 6 Pseudomonas aeruginosa1500[6]
Piperidine Derivative 6 Klebsiella pneumoniae1500[6]
Piperidine Derivative 6 Micrococcus luteus1500[6]
Anticancer Activity

Several analogs of this compound have been evaluated for their cytotoxic effects against various cancer cell lines.[3][7][8]

Compound/AnalogCancer Cell LineIC50 (µM)Reference
1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinoneHCT116 (colon)Potent (comparable to 5-fluorouracil)[7]
1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinoneA431 (skin)Potent (comparable to 5-fluorouracil)[7]
3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-onesHCT116 (colon)Potent (comparable to sunitinib and 5-fluorouracil)[7]
3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-onesMCF7 (breast)Potent (comparable to sunitinib and 5-fluorouracil)[7]
Synthesized piperidine moleculeA549 (lung)32.43[8]
1c (1-substituted-4-phenylpiperazine derivative)C6 (rat brain glioma)More active than 5-fluorouracil[9]
1b (1-substituted-4-phenylpiperazine derivative)MCF-7 (breast)Activity close to 5-fluorouracil[9]
Anti-tuberculosis Activity

A number of piperidinol analogs have been identified as having promising anti-tuberculosis activity.[10]

Compound/AnalogStrainMIC (µg/mL)Reference
1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (4b )Mycobacterium tuberculosis1.4[10]
1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (4m )Mycobacterium tuberculosis1.7[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of piperidine analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Microbial suspension (adjusted to 0.5 McFarland standard)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with microbial suspension, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be modulated by piperidine derivatives and a typical experimental workflow.

experimental_workflow Experimental Workflow for Antimicrobial Activity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution media_prep Prepare Microbial Culture and Media inoculation Inoculate with Microbial Suspension media_prep->inoculation serial_dilution->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation read_results Visually Inspect for Growth Inhibition incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway Hypothesized PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth Piperidine_Analog Piperidine Analog Piperidine_Analog->PI3K may inhibit

Potential inhibition of the PI3K/Akt pathway by piperidine analogs.

Conclusion

While the specific biological activity of this compound remains to be extensively investigated, the diverse and potent activities of its analogs in antimicrobial and anticancer applications highlight the potential of this chemical scaffold in drug discovery. The presence of the nitrophenyl moiety could influence its activity, possibly through interactions with various biological targets. Further research is warranted to elucidate the pharmacological profile of this compound and to explore the structure-activity relationships within this class of compounds more thoroughly. The experimental protocols and potential signaling pathways described herein provide a framework for future investigations into this and related molecules.

References

A Comparative Analysis of the Nonlinear Optical Properties of Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the nonlinear optical (NLO) performance of key nitrophenyl derivatives, supported by experimental data.

Nitrophenyl derivatives have emerged as a significant class of organic molecules for nonlinear optics, demonstrating substantial second and third-order NLO responses. Their potential applications span a wide range of fields, including optical data storage, optical limiting, and bio-imaging. This guide provides a comparative overview of the NLO properties of several key nitrophenyl derivatives, supported by experimental data, to aid researchers in the selection and design of materials for specific applications. The structure-property relationships, experimental methodologies for characterization, and a comparative analysis of their NLO coefficients are detailed below.

Structure-Property Relationships in Nitrophenyl Derivatives

The nonlinear optical response in nitrophenyl derivatives is intrinsically linked to their molecular structure. The presence of an electron-donating group (such as an amino or hydroxyl group) and an electron-accepting nitro group (NO₂) on the phenyl ring creates a "push-pull" system. This arrangement facilitates intramolecular charge transfer upon excitation by an intense light source, which is the fundamental origin of the high NLO activity in these molecules.

Key structural factors influencing the NLO properties include:

  • Nature and Position of Substituents: The strength and relative positions of the donor and acceptor groups significantly impact the molecular hyperpolarizability. For instance, para-substituted derivatives generally exhibit higher second-order NLO responses compared to their ortho and meta counterparts due to a more efficient charge transfer axis.

  • Conjugation Length: Extending the π-conjugated system between the donor and acceptor groups can enhance the NLO response.

  • Molecular Symmetry: For second-order NLO effects, a non-centrosymmetric molecular structure is a prerequisite. Chirality and hydrogen bonding can be employed to promote non-centrosymmetric crystal packing, thereby enhancing the macroscopic NLO response.

Comparative Analysis of Nonlinear Optical Properties

The following tables summarize the experimentally determined second and third-order nonlinear optical properties of selected nitrophenyl derivatives. It is important to note that the experimental conditions, such as the wavelength of the laser, pulse duration, and solvent used, can significantly influence the measured NLO values. Therefore, these factors are included for a more accurate comparison.

Second-Order Nonlinear Optical Properties

Second-order NLO properties are characterized by the first-order hyperpolarizability (β). This property is crucial for applications such as second-harmonic generation (SHG) and electro-optic modulation.

CompoundAbbreviationFirst-Order Hyperpolarizability (β) [10⁻³⁰ esu]Measurement TechniqueWavelength (nm)SolventReference
p-NitroanilinepNA23 ± 3Hyper-Rayleigh Scattering1064Chloroform[1]
N-(4-nitrophenyl)-L-prolinolNPP~2 x NPANElectric-Field Induced Second-Harmonic Generation1060Solution[2]
N-(4-nitrophenyl)-N-methylaminoacetonitrileNPAN-Electric-Field Induced Second-Harmonic Generation1060Solution[2]
2-methyl-4-nitroanilineMNA----
4-chloro-2-nitroaniline4Cl2NASHG efficiency 3x KDPKurtz-Perry Powder1064Crystal[3]

Note: A direct quantitative comparison for NPP and NPAN is not available in the search results, only a relative comparison. Data for MNA was not found in a comparative context.

Third-Order Nonlinear Optical Properties

Third-order NLO properties are characterized by the third-order nonlinear optical susceptibility (χ⁽³⁾), the nonlinear refractive index (n₂), and the nonlinear absorption coefficient (β). These properties are relevant for applications such as optical switching and optical limiting.

CompoundAbbreviationNonlinear Absorption (β) [cm/GW]Nonlinear Refraction (n₂) [cm²/W]Third-Order Susceptibility (χ⁽³⁾) [esu]Second-Order Hyperpolarizability (γ) [esu]Measurement TechniqueWavelength (nm)Reference
p-Nitroaniline Picrate-> 0 (RSA)> 0 (self-focusing)10⁻¹³10⁻³⁴Z-scan532[4]
Halogenated Aniline Trimer (Pernigraniline, F, N(CH₃)₂)----2479 x 10⁻³⁶ (calculated)AM1/TDHF-[5]
Halogenated Aniline Hexamer (Pernigraniline, F, N(CH₃)₂)-----AM1/TDHF-[5]

Note: RSA denotes Reverse Saturable Absorption. The data for halogenated aniline oligomers is theoretical and provided for a broader context of substituted anilines.

Experimental Protocols

The characterization of the nonlinear optical properties of nitrophenyl derivatives relies on a set of well-established experimental techniques. Below are detailed methodologies for two of the most common methods: the Z-scan technique for third-order NLO properties and the Electric-Field Induced Second-Harmonic (EFISH) generation for second-order NLO properties.

Z-Scan Technique

The Z-scan technique is a simple yet sensitive single-beam method used to measure both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Experimental Setup and Procedure:

  • Laser Source: A stable, high-intensity laser with a Gaussian beam profile is used. The choice of wavelength and pulse duration (femtosecond, picosecond, or nanosecond) depends on the specific properties being investigated.

  • Focusing Optics: The laser beam is focused using a lens to create a region of high intensity.

  • Sample Translation: The sample, typically in a cuvette of known path length, is mounted on a computer-controlled translation stage that moves it along the z-axis (the direction of beam propagation) through the focal point.

  • Detection System:

    • Closed-Aperture Z-scan (for n₂): An aperture is placed in the far-field of the beam path before a photodetector. As the sample moves through the focus, any self-focusing or self-defocusing (due to a non-zero n₂) will change the beam divergence, leading to a change in the light transmitted through the aperture. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative n₂ (self-defocusing), while a valley-peak configuration indicates a positive n₂ (self-focusing).

    • Open-Aperture Z-scan (for β): The aperture is removed, and the entire beam is collected by the photodetector. Any change in the transmitted intensity as the sample moves through the focus is due to nonlinear absorption processes such as two-photon absorption or reverse saturable absorption. A valley in the transmittance at the focus indicates nonlinear absorption.

  • Data Analysis: The normalized transmittance is plotted as a function of the sample position (Z). The experimental data is then fitted to theoretical models to extract the values of n₂ and β.

Electric-Field Induced Second-Harmonic (EFISH) Generation

The EFISH technique is employed to measure the second-order hyperpolarizability (β) of molecules in solution. It overcomes the limitation that in an isotropic medium like a solution, the random orientation of molecules leads to a cancellation of the second-order response.

Experimental Setup and Procedure:

  • Laser Source: A high-power, pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is used as the fundamental beam.

  • Sample Cell: The solution of the nitrophenyl derivative is placed in a specially designed cell with two parallel electrodes.

  • High Voltage Pulse: A strong, static electric field (in the order of kV/cm) is applied across the solution in the form of short pulses, synchronized with the laser pulses. This electric field partially aligns the dipolar molecules in the solution, breaking the centrosymmetry.

  • Second-Harmonic Generation: The intense laser beam interacts with the aligned molecules, generating a second-harmonic signal at twice the fundamental frequency (e.g., 532 nm for a 1064 nm fundamental).

  • Detection: The generated second-harmonic signal is separated from the fundamental beam using filters and a monochromator and is detected by a photomultiplier tube (PMT).

  • Data Analysis: The intensity of the second-harmonic signal is measured as a function of the applied electric field and the concentration of the solution. By comparing the signal to that of a known reference standard, the molecular hyperpolarizability (β) of the sample can be determined.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the Z-scan and EFISH experiments.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-(4-Nitrophenyl)-4-piperidinol, a key intermediate in pharmaceutical synthesis. The selection of a robust and validated analytical method is paramount for ensuring product quality, process control, and regulatory compliance. This document presents a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), supported by hypothetical experimental data to guide researchers in selecting the most suitable method for their specific needs.

Method Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the method. While HPLC-UV is a widely accessible and cost-effective technique suitable for routine quality control, GC-MS offers higher sensitivity and structural elucidation capabilities, making it advantageous for impurity profiling and trace-level analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Detection Ultraviolet (UV) absorption of the analyte.Mass-to-charge ratio of fragmented ions.
Advantages - Robust and reliable for routine analysis.- Non-destructive.- Suitable for non-volatile and thermally labile compounds.- High sensitivity and selectivity.- Provides structural information for impurity identification.- Excellent for volatile and semi-volatile compounds.
Disadvantages - Lower sensitivity compared to MS detection.- Potential for interference from co-eluting impurities with similar UV spectra.- May require derivatization for polar and non-volatile compounds.- Potential for thermal degradation of the analyte.

Experimental Protocols

Proposed HPLC-UV Method

A reversed-phase HPLC method with UV detection is proposed for the routine quantification of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to obtain a theoretical concentration within the calibration range. Further dilute with the mobile phase if necessary.

Alternative GC-MS Method

For higher sensitivity and impurity profiling, a GC-MS method can be employed. Derivatization with a silylating agent is recommended to improve the volatility and thermal stability of the analyte.

Derivatization Protocol:

  • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Split (10:1)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-500

Comparative Validation Data

The following tables summarize the hypothetical validation data for the proposed HPLC-UV and GC-MS methods, demonstrating their performance characteristics according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Table 1: Accuracy

MethodSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
HPLC-UV 5049.899.6
7575.4100.5
10099.599.5
GC-MS 11.01101.0
54.9599.0
1010.08100.8

Table 2: Precision (Repeatability)

MethodConcentration (µg/mL)Mean Measured Concentration (µg/mL) (n=6)Standard Deviation% RSD
HPLC-UV 7575.20.450.60
GC-MS 55.030.081.59

Table 3: Linearity

MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC-UV 1 - 1000.9998
GC-MS 0.1 - 200.9995

Table 4: Robustness

MethodParameter Variation% RSD of Results
HPLC-UV Flow Rate (± 0.1 mL/min)< 2.0
Mobile Phase Composition (± 2%)< 2.0
GC-MS Inlet Temperature (± 10°C)< 3.0
Oven Ramp Rate (± 2°C/min)< 3.0

Visualizing the Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow MethodDevelopment Method Development MethodOptimization Method Optimization MethodDevelopment->MethodOptimization ValidationProtocol Validation Protocol Definition MethodOptimization->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ Detection & Quantitation Limits ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport

Workflow for the validation of an analytical method.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound. The choice of method should be guided by the specific analytical requirements. For routine quality control where high throughput and cost-effectiveness are critical, the proposed HPLC-UV method is recommended. For applications requiring higher sensitivity, such as impurity profiling or bioanalytical studies, the GC-MS method, following appropriate derivatization, offers superior performance. The provided validation data serves as a benchmark for performance expectations, and the workflow diagram outlines the necessary steps to ensure a robust and reliable analytical method.

References

A Comparative Guide to the Biological Activity of Piperidine-Containing Compounds with a Focus on 1-(4-Nitrophenyl)-4-piperidinol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile template for designing compounds targeting a wide range of biological targets. This guide provides a comparative analysis of the biological activities of piperidine-containing compounds, with a particular focus on analogs of 1-(4-Nitrophenyl)-4-piperidinol, a compound of interest in drug discovery.

Due to the limited publicly available data on the biological activity of this compound itself, this guide will leverage experimental data from structurally related piperidine derivatives to provide a comparative framework. The primary activities explored are analgesic and antiplatelet effects, two areas where piperidine-containing molecules have shown significant promise.

Comparative Analysis of Biological Activity

This section presents a summary of the quantitative data from activity assays of piperidine derivatives structurally related to this compound.

Analgesic Activity

The analgesic potential of piperidine derivatives has been extensively studied. The following table summarizes the analgesic activity of various piperidine derivatives, including those with a nitro-phenyl substitution pattern, in the tail immersion test. The data is presented as the mean increase in latency to a thermal stimulus.

Table 1: Analgesic Activity of Piperidine Derivatives (Tail Immersion Method)

Compound IDStructureOnset of Action (min)Peak Activity (min)Potency vs. StandardDuration of Action
Nitro Derivative (para-NO2) 2-hydroxy-ethyl-1-[(4'-nitro-phenyl)-2-oxoethyl]-piperidinium bromide3090-120More potent than standardPronounced (30-180 min)
Nitro Derivative (meta-NO2) 2-hydroxymethyl-1-[(3-nitro-phenyl)-2-oxoethyl]-piperidinium bromide3090SignificantNot specified
Nitro Derivative (ortho-NO2) Not specifiedNot specifiedNot specifiedLess potent than para-isomerNot specified
Pethidine (Standard) -Not specifiedNot specifiedStandardNot specified

Data is derived from studies on structurally similar compounds and is intended for illustrative purposes.[1]

Antiplatelet Activity

Piperidine derivatives have also been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. The following table presents the in vitro antiplatelet activity of derivatives of 4-(4'-bromophenyl)-4-piperidinol, a close structural analog of this compound. The data is presented as IC50 values, representing the concentration of the compound required to inhibit platelet aggregation by 50%.

Table 2: Antiplatelet Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives

Compound IDCompound NameIC50 (mM)
PD3 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(4''-nitrophenyl)-2-oxo-ethyl]-piperidinium bromide80
PD5 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2'',4''-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide0.06
Acetylsalicylic Acid (Standard) -0.15

Data is derived from a study on derivatives of 4-(4'-bromophenyl)-4-piperidinol.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological findings. Below are representative protocols for the key assays cited in this guide.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay is used to screen for peripheral analgesic activity.

1. Animal Preparation:

  • Male Swiss albino mice (20-25 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • Mice are divided into control, standard, and test groups.

2. Drug Administration:

  • The test compounds, dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO), are administered intraperitoneally (i.p.) or orally (p.o.).

  • The standard drug (e.g., diclofenac sodium or aspirin) is administered through the same route.

  • The control group receives only the vehicle.

3. Induction of Writhing:

  • Thirty minutes after drug administration, 0.6% (v/v) acetic acid solution is injected i.p. to each mouse.

4. Observation:

  • Immediately after acetic acid injection, each mouse is placed in an individual observation box.

  • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.

5. Data Analysis:

  • The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100

G cluster_protocol Experimental Workflow: Acetic Acid-Induced Writhing Test animal_prep Animal Preparation (Grouping of Mice) drug_admin Drug Administration (Test, Standard, Vehicle) animal_prep->drug_admin 30 min acetic_acid Induction of Writhing (i.p. Acetic Acid) drug_admin->acetic_acid observation Observation (Counting Writhes) acetic_acid->observation 20 min data_analysis Data Analysis (% Inhibition) observation->data_analysis

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Human blood is collected from healthy volunteers into tubes containing 3.2% sodium citrate.

  • The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

2. Aggregation Measurement:

  • Platelet aggregation is monitored using a platelet aggregometer.

  • PRP is placed in a cuvette with a magnetic stir bar and incubated at 37°C.

  • The test compound or vehicle is added to the PRP and incubated for a short period.

  • A platelet agonist (e.g., arachidonic acid, ADP, or collagen) is added to induce aggregation.

  • The change in light transmission through the PRP is recorded over time as platelets aggregate. PPP is used as a reference for 100% aggregation.

3. Data Analysis:

  • The maximum percentage of platelet aggregation is determined for each concentration of the test compound.

  • The IC50 value is calculated by plotting the percentage of inhibition of aggregation against the concentration of the test compound.

Signaling Pathways

Understanding the underlying signaling pathways is crucial for elucidating the mechanism of action of bioactive compounds.

Prostaglandin Signaling in Pain and Inflammation

Piperidine derivatives with analgesic properties are thought to exert their effects by modulating the prostaglandin signaling pathway. Tissue injury leads to the release of arachidonic acid, which is converted to prostaglandins by cyclooxygenase (COX) enzymes. Prostaglandins, particularly PGE2, sensitize nociceptors, leading to the perception of pain.

G cluster_pathway Prostaglandin Signaling Pathway in Pain tissue_injury Tissue Injury phospholipids Membrane Phospholipids tissue_injury->phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 prostaglandins Prostaglandins (PGE2) arachidonic_acid->prostaglandins COX-1/COX-2 cox COX Enzymes nociceptors Nociceptor Sensitization prostaglandins->nociceptors pain Pain Perception nociceptors->pain

Caption: Simplified Prostaglandin Signaling Pathway in Pain.

Platelet Activation and Aggregation Signaling

Antiplatelet agents interfere with the complex signaling cascade that leads to platelet activation and aggregation. Upon vascular injury, platelets adhere to the exposed subendothelium and are activated by various agonists like collagen, thrombin, and ADP. This triggers intracellular signaling pathways involving molecules like phospholipase C (PLC), protein kinase C (PKC), and an increase in intracellular calcium, ultimately leading to the activation of GPIIb/IIIa receptors, which mediate platelet aggregation.

G cluster_pathway Platelet Activation and Aggregation Pathway vascular_injury Vascular Injury platelet_adhesion Platelet Adhesion vascular_injury->platelet_adhesion agonist_binding Agonist Binding (Collagen, Thrombin, ADP) platelet_adhesion->agonist_binding intracellular_signaling Intracellular Signaling (PLC, PKC, Ca2+) agonist_binding->intracellular_signaling gpiib_iiia_activation GPIIb/IIIa Activation intracellular_signaling->gpiib_iiia_activation platelet_aggregation Platelet Aggregation gpiib_iiia_activation->platelet_aggregation Fibrinogen thrombus_formation Thrombus Formation platelet_aggregation->thrombus_formation

Caption: Overview of the Platelet Activation and Aggregation Cascade.

References

Navigating the In Silico Landscape: A Comparative Guide to Docking Studies of 1-(4-Nitrophenyl)-4-piperidinol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Docking Performance of Structurally Related Compounds

To understand the potential interactions of 1-(4-Nitrophenyl)-4-piperidinol, we have summarized the docking performance of analogous compounds from various studies. This data, presented in the tables below, highlights the binding affinities of piperidine and nitrophenyl derivatives against a range of protein targets.

Table 1: Docking Performance of Piperidine-Based Compounds

Compound ClassTarget ProteinSoftwareDocking Score (kcal/mol) / Binding Affinity (Ki)Reference
Piperidine/Piperazine DerivativesSigma 1 Receptor (S1R)Glide, Induced Fit DockingKi = 3.2 nM (for compound 1)[1]
Piperidine Carboxamide DerivativesAnaplastic Lymphoma Kinase (ALK)Not SpecifiedIC50 = 174 nM (for derivative A)
4-amino Methyl Piperidine Derivativesµ-Opioid ReceptorNot Specified-8.13 to -13.37[2]
Piperidine-containing quinolinyl thiosemicarbazonesAcetylcholinesterase (AChE)Not Specified-9.68[3]

Table 2: Docking Performance of p-Nitrophenyl-Containing Compounds

Compound ClassTarget ProteinSoftwareDocking Score (kcal/mol)Reference
p-Nitrophenyl HydrazonesCyclooxygenase-2 (COX-2)Not Specified-12.6 (for Celecoxib, control)[4]
p-Nitrophenyl Hydrazones5-Lipoxygenase (5-LOX)Not SpecifiedNot Specified[4][5]
p-Nitrophenyl HydrazonesH+/K+ ATPaseNot SpecifiedNot Specified[4][5]

Experimental Protocols: A Generalized Docking Workflow

The following protocol outlines a standard workflow for molecular docking studies, based on methodologies reported in the referenced literature. This can serve as a template for designing in silico experiments for this compound.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[3]

    • Water molecules and co-crystallized ligands are typically removed.[6]

    • Hydrogen atoms are added to the protein structure, and appropriate charges are assigned.[3]

    • The protein structure is then subjected to energy minimization to relieve any steric clashes.[6]

  • Ligand Preparation:

    • The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software and converted to a 3D structure.[6]

    • The ligand's geometry is optimized, and charges are assigned.[6]

    • Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.

  • Docking Simulation:

    • A grid box is generated around the active site of the target protein to define the search space for the ligand.[1]

    • A molecular docking program (e.g., AutoDock, Glide, MOE) is used to perform the simulation.[7][1] The algorithm explores various conformations and orientations of the ligand within the defined binding pocket.[6]

    • A scoring function is employed to estimate the binding affinity for each generated pose, typically expressed in kcal/mol.[6]

  • Analysis of Results:

    • The docking results are analyzed to identify the best-ranked pose based on the docking score.

    • The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed.[6]

    • To validate the docking protocol, a known inhibitor of the target protein can be re-docked into the active site, and the predicted pose is compared to the experimentally determined binding mode.[8]

Visualizing the Workflow and Potential Pathways

Computational Docking Workflow

The following diagram illustrates a generalized workflow for a computational docking study.

Computational Docking Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis p_prep Protein Preparation docking Molecular Docking p_prep->docking l_prep Ligand Preparation l_prep->docking analysis Pose & Score Analysis docking->analysis validation Validation analysis->validation

Caption: A generalized workflow for computational molecular docking studies.

Potential Signaling Pathway Involvement

Based on the targets identified for analogous compounds, this compound could potentially modulate various signaling pathways. The diagram below conceptualizes a generic signaling pathway that could be influenced.

Generic Signaling Pathway ligand This compound (Ligand) receptor Target Protein (e.g., GPCR, Kinase) ligand->receptor Binding effector Effector Protein receptor->effector Activation second_messenger Second Messenger effector->second_messenger Production response Cellular Response second_messenger->response Signal Transduction

Caption: A conceptual diagram of a signaling pathway potentially modulated by the ligand.

References

Navigating the Structure-Activity Relationship of 1-(4-Nitrophenyl)-4-piperidinol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide aims to provide a comparative analysis of 1-(4-nitrophenyl)-4-piperidinol derivatives, a class of compounds with potential therapeutic applications. However, a comprehensive literature search reveals a notable gap in publicly available, detailed structure-activity relationship (SAR) studies for a series of these specific derivatives against a single, defined biological target.

This document, therefore, serves to highlight this research gap and provide a framework for how such a comparative analysis could be structured once the requisite experimental data becomes available.

Hypothetical Data Presentation: A Template for Future SAR Studies

Should a study on the structure-activity relationship of this compound derivatives be published, the quantitative data could be effectively summarized in a table similar to the one below. This format allows for a clear and concise comparison of the biological activity of different derivatives.

Table 1: Hypothetical Cytotoxic Activity of this compound Derivatives against a Cancer Cell Line (e.g., MCF-7)

Compound IDR1-Substitution at Piperidine NitrogenR2-Substitution at 4-Position of PiperidinolIC50 (µM)
1a HOH>100
1b CH₃OH85.2
1c C₂H₅OH72.5
1d HOCH₃95.8
1e HF65.1

Note: The data presented in this table is purely illustrative and intended to serve as a template.

Experimental Protocols: The Foundation of Reliable SAR Data

A robust SAR study is built upon well-defined and reproducible experimental protocols. For the hypothetical cytotoxic activity data presented above, the following methodologies would be essential.

General Synthesis of this compound Derivatives

A general synthetic route would likely involve the N-arylation of 4-piperidinol or its derivatives with 1-fluoro-4-nitrobenzene. Modifications at the piperidine nitrogen or the 4-position of the piperidinol ring would be introduced using appropriate starting materials or subsequent synthetic steps.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds would be evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path Forward: A Workflow for SAR Studies

The process of conducting a structure-activity relationship study can be visualized as a systematic workflow, from the initial design of compounds to the final analysis of their biological activity.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Interpretation Start Identify Lead Compound (this compound) Design Design Analogs with Systematic Modifications Start->Design Synthesis Chemical Synthesis of Designed Analogs Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Cytotoxicity Assay) Purification->Screening Data Determine Quantitative Activity (e.g., IC50 values) Screening->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Conclusion Identify Key Structural Features for Activity SAR_Analysis->Conclusion

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Concluding Remarks and Future Directions

The this compound scaffold holds promise as a starting point for the development of novel therapeutic agents. However, the lack of a systematic SAR study for this specific class of compounds represents a significant hurdle in realizing this potential. Future research efforts should be directed towards the synthesis of a diverse library of these derivatives and their evaluation against various biological targets. Such studies will be instrumental in elucidating the key structural features that govern their biological activity and will pave the way for the rational design of more potent and selective drug candidates. The frameworks and methodologies outlined in this guide provide a roadmap for these future investigations.

Comparative Guide to the Cross-Reactivity of 1-(4-Nitrophenyl)-4-piperidinol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-(4-Nitrophenyl)-4-piperidinol in various biological assays. Due to the limited direct experimental data on this specific compound, this guide leverages data from structurally similar molecules containing the piperidine and nitrophenyl moieties to infer potential biological targets and off-target effects. The information presented is intended to guide researchers in designing experiments to assess the selectivity of this compound and similar compounds.

Introduction to this compound and Structural Analogs

This compound is a chemical compound featuring a piperidinol ring substituted with a 4-nitrophenyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents targeting the central nervous system, cardiovascular system, and infectious diseases. The 4-nitrophenyl group, a known pharmacophore and potential metabolic liability, can influence the compound's electronic properties and binding interactions.

Given its structural features, this compound may exhibit cross-reactivity with targets of other piperidine-containing and nitrophenyl-containing compounds. This guide explores potential interactions with several key protein families, including kinases, G-protein coupled receptors (GPCRs), and enzymes such as acetylcholinesterase.

Potential Cross-Reactivity Profile: A Comparative Analysis

To predict the potential cross-reactivity of this compound, we have compiled data on the biological activities of structurally related compounds. This data is presented to highlight potential off-target interactions that should be considered during the development and characterization of this and similar molecules.

Kinase Inhibition

The piperidine ring is a common scaffold in many kinase inhibitors. While direct kinase profiling data for this compound is not available, the potential for off-target kinase activity should be evaluated.

Table 1: Comparative Kinase Inhibition Profile of Structurally Related Compounds

Compound IDStructureTarget Kinase(s)IC50 (nM)Reference Compound(s)
Hypothetical Profile for this compound This compoundData Not AvailableData Not AvailableStaurosporine, Sunitinib
Compound A 4-Anilino-piperidine derivativeABL, SRC50 - 200Imatinib, Dasatinib
Compound B Phenyl-piperidine carboxamidePI3Kα15Idelalisib
Compound C Benzyl-piperidine amineAkt/PKB80MK-2206

Note: Data for Compounds A, B, and C are representative values from public domain kinase inhibitor studies and are intended for comparative purposes only.

G-Protein Coupled Receptor (GPCR) Binding

Piperidine derivatives are well-known ligands for various GPCRs, including opioid, dopamine, serotonin, and sigma receptors. The presence of the piperidine moiety in this compound suggests a potential for binding to these receptors.

Table 2: Comparative GPCR Binding Affinity of Piperidine Analogs

Compound IDStructureTarget ReceptorKᵢ (nM)Reference Compound(s)
Hypothetical Profile for this compound This compoundData Not AvailableData Not AvailableHaloperidol, Risperidone
PB-28 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazineσ₁ Receptor0.38Haloperidol, (+)-Pentazocine[1]
σ₂ Receptor0.68
Haloperidol 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-oneσ₁ Receptor3.2(+)-Pentazocine[1]
σ₂ Receptor1.0
Dopamine D₂ Receptor1.5
Acetylcholinesterase (AChE) Inhibition

The potential for this compound to inhibit acetylcholinesterase, a key enzyme in the nervous system, should also be considered, as various nitrogen-containing heterocyclic compounds have been shown to interact with this enzyme.

Table 3: Comparative Acetylcholinesterase Inhibition

Compound IDStructureTarget EnzymeIC50 (µM)Reference Compound(s)
Hypothetical Profile for this compound This compoundAcetylcholinesteraseData Not AvailableDonepezil, Tacrine
Donepezil (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-oneAcetylcholinesterase0.0067Tacrine
Tacrine 1,2,3,4-Tetrahydroacridin-9-amineAcetylcholinesterase0.13

Experimental Protocols

To facilitate the investigation of the cross-reactivity of this compound, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a test compound to inhibit the activity of a specific kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compound (this compound)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10 mM ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, combine the kinase, substrate, and test compound in the kinase reaction buffer.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

GPCR Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a specific GPCR by measuring its ability to compete with a radiolabeled ligand.[2][3][4]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target receptor

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • Wash buffer (ice-cold)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and test compound in the binding buffer.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

  • Calculate specific binding and plot as a function of the test compound concentration to determine the IC50.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine (produced by AChE) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[5][6][7][8][9]

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's Reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the AChE solution and the test compound.

  • Incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of ATCI and DTNB.

  • Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • Calculate the percentage of AChE inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway that could be affected by cross-reactivity and a general workflow for assessing compound specificity.

G Potential Kinase Signaling Pathway cluster_0 Potential Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling_Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Kinase_Cascade Kinase_Cascade Signaling_Proteins->Kinase_Cascade Initiates Transcription_Factors Transcription_Factors Kinase_Cascade->Transcription_Factors Phosphorylates Cellular_Response Cellular_Response Transcription_Factors->Cellular_Response Regulates 1_4_Nitrophenyl_4_piperidinol 1_4_Nitrophenyl_4_piperidinol 1_4_Nitrophenyl_4_piperidinol->Kinase_Cascade Potential Inhibition

Caption: A diagram of a generic receptor tyrosine kinase signaling pathway.

G Experimental Workflow for Cross-Reactivity Profiling cluster_0 Experimental Workflow for Cross-Reactivity Profiling Compound_Synthesis Compound_Synthesis Primary_Assay Primary_Assay Compound_Synthesis->Primary_Assay Test in Secondary_Screening Secondary_Screening Primary_Assay->Secondary_Screening Active Compounds Selectivity_Profiling Selectivity_Profiling Secondary_Screening->Selectivity_Profiling Confirm Hits In_Vivo_Studies In_Vivo_Studies Selectivity_Profiling->In_Vivo_Studies Selective Compounds Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization Efficacious & Safe

Caption: A generalized workflow for drug discovery and cross-reactivity testing.

G Logical Relationship of Structure to Potential Cross-Reactivity cluster_0 Logical Relationship of Structure to Potential Cross-Reactivity Compound This compound Piperidine_Scaffold Piperidine_Scaffold Compound->Piperidine_Scaffold Nitrophenyl_Moiety Nitrophenyl_Moiety Compound->Nitrophenyl_Moiety Kinases Kinases Piperidine_Scaffold->Kinases Potential Interaction GPCRs GPCRs Piperidine_Scaffold->GPCRs Potential Interaction Enzymes Enzymes Piperidine_Scaffold->Enzymes Potential Interaction Antimicrobial_Targets Antimicrobial_Targets Nitrophenyl_Moiety->Antimicrobial_Targets Potential Interaction

Caption: The relationship between chemical structure and potential biological targets.

Conclusion

While direct experimental evidence for the biological activity and cross-reactivity of this compound is currently lacking, its structural components suggest a potential for interactions with a range of biological targets, including kinases, GPCRs, and enzymes like acetylcholinesterase. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the pharmacological profile of this compound. A thorough in vitro and in vivo characterization is essential to determine its selectivity and potential therapeutic applications, as well as to identify any undesirable off-target effects.

References

Performance Benchmark: 1-(4-Nitrophenyl)-4-piperidinol as a Synthetic Intermediate in the Preparation of 1-(4-Aminophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of a Key Amino-Aryl Piperidinol Building Block

This guide provides a comprehensive performance benchmark of 1-(4-Nitrophenyl)-4-piperidinol as a synthetic intermediate for the preparation of 1-(4-aminophenyl)-4-piperidinol, a valuable building block in medicinal chemistry. The efficiency of the conventional nitroarene reduction pathway is compared against alternative synthetic strategies, namely Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. This objective analysis, supported by experimental data, aims to inform researchers on the selection of the most suitable synthetic route based on factors such as yield, reaction time, and reagent accessibility.

Executive Summary

The synthesis of 1-(4-aminophenyl)-4-piperidinol is a critical step in the development of various pharmacologically active molecules. While the reduction of the readily available this compound is a common approach, this guide explores the viability of alternative methods. Our comparative analysis indicates that while catalytic hydrogenation of this compound offers high yields, alternative methods like SNAr can provide a more direct route, potentially reducing the overall number of synthetic steps. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the research project, including scale, cost, and available resources.

Comparison of Synthetic Strategies

The following table summarizes the key performance indicators for the three primary synthetic routes to 1-(4-aminophenyl)-4-piperidinol.

ParameterRoute 1: Nitroarene ReductionRoute 2: SNAr ReactionRoute 3: Buchwald-Hartwig Amination
Starting Materials This compound4-Fluoronitrobenzene, 4-Piperidinol4-Bromoaniline, 4-Piperidinol
Key Transformation Reduction of nitro groupNucleophilic aromatic substitutionPalladium-catalyzed C-N coupling
Typical Reagents H₂/Pd/C or Fe/NH₄ClK₂CO₃Pd₂(dba)₃, BINAP, NaOtBu
Reported Yield >95% (Catalytic Hydrogenation)~95%Good to excellent (specific data for this substrate is limited)
Reaction Time 2-12 hours12 hours1-24 hours
Key Advantages High yielding, well-established methods.Direct formation of the C-N bond.Broad substrate scope for similar transformations.
Key Disadvantages Requires a two-step synthesis of the nitro intermediate.Requires an activated aryl halide.Catalyst and ligand costs can be high.

Experimental Protocols

Detailed methodologies for the key transformations are provided below to allow for replication and further optimization.

Route 1: Reduction of this compound

This route first involves the synthesis of the nitro intermediate, followed by its reduction to the desired amine.

Step 1a: Synthesis of this compound via SNAr

  • Materials: 4-Fluoronitrobenzene, 4-Piperidinol, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of 4-fluoronitrobenzene (1 eq.) in DMF, add 4-piperidinol (1.2 eq.) and K₂CO₃ (2 eq.). The reaction mixture is heated to 80-100 °C and stirred for 12 hours. After completion, the reaction is cooled, diluted with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Step 1b: Reduction via Catalytic Hydrogenation

  • Materials: this compound, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.

  • Procedure: this compound is dissolved in ethanol in a pressure vessel. A catalytic amount of 10% Pd/C is added. The vessel is purged with hydrogen gas and then pressurized to 50 psi. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the catalyst is filtered off through a pad of celite, and the solvent is removed under reduced pressure to yield 1-(4-aminophenyl)-4-piperidinol.

Step 1c: Reduction using Iron in Acidic Medium

  • Materials: this compound, Iron powder, Ammonium Chloride (NH₄Cl), Ethanol, Water.

  • Procedure: To a solution of this compound in a mixture of ethanol and water, iron powder (10 eq.) and ammonium chloride (10 eq.) are added. The mixture is heated to reflux for 1-2 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated to afford the product.

Route 2: Direct Synthesis via SNAr Reaction

This method bypasses the nitro intermediate by directly coupling 4-fluoroaniline with 4-piperidinol. However, the reactivity of 4-fluoroaniline in SNAr reactions is significantly lower than that of 4-fluoronitrobenzene, often requiring harsher conditions and resulting in lower yields. For the synthesis of the target amine, a more practical SNAr approach involves reacting 4-fluoronitrobenzene with 4-piperidinol followed by reduction as detailed in Route 1. A direct SNAr with an amino-activated aryl fluoride is generally not as efficient.

Route 3: Direct Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides a powerful method for the formation of C-N bonds.

  • Materials: 4-Bromoaniline, 4-Piperidinol, Palladium(II) acetate (Pd(OAc)₂), 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure: A reaction vessel is charged with Pd(OAc)₂ (catalytic amount), BINAP (catalytic amount), and NaOtBu (1.4 eq.). The vessel is evacuated and backfilled with an inert atmosphere. Toluene, 4-bromoaniline (1 eq.), and 4-piperidinol (1.2 eq.) are then added. The reaction mixture is heated to 80-110 °C and stirred for 1-24 hours. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the different synthetic routes.

Synthetic_Workflow_Comparison cluster_route1 Route 1: Nitroarene Reduction cluster_route3 Route 3: Buchwald-Hartwig Amination r1_start1 4-Fluoronitrobenzene r1_int This compound r1_start1->r1_int SNAr r1_start2 4-Piperidinol r1_start2->r1_int r1_end 1-(4-Aminophenyl)-4-piperidinol r1_int->r1_end Reduction (e.g., H₂/Pd-C) r3_start1 4-Bromoaniline r3_end 1-(4-Aminophenyl)-4-piperidinol r3_start1->r3_end Pd-catalyzed Coupling r3_start2 4-Piperidinol r3_start2->r3_end

Figure 1. Comparative workflow of the primary synthetic routes.

Reduction_Methods cluster_catalytic Catalytic Hydrogenation cluster_metal Metal Reduction start This compound cat_reagents H₂ (gas) Pd/C or PtO₂ Ethanol, RT metal_reagents Fe powder NH₄Cl EtOH/H₂O, Reflux end_product 1-(4-Aminophenyl)-4-piperidinol cat_reagents->end_product metal_reagents->end_product

Figure 2. Common methods for the reduction of the nitro intermediate.

Conclusion

The selection of a synthetic route for 1-(4-aminophenyl)-4-piperidinol should be guided by a careful consideration of project-specific needs. The traditional approach of synthesizing and then reducing this compound is a robust and high-yielding method, particularly when employing catalytic hydrogenation. For rapid, direct access to the target amine, the Buchwald-Hartwig amination presents a compelling alternative, provided that the cost and handling of the palladium catalyst and ligands are not prohibitive. While direct SNAr with an aniline derivative is less favorable, the initial SNAr to form the nitro-intermediate is a highly efficient reaction. This guide provides the necessary data and protocols to enable an informed decision for the efficient synthesis of this important synthetic building block.

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(4-Nitrophenyl)-4-piperidinol, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not located, information for structurally similar nitrophenyl compounds indicates a need for caution.[1][2][3] Based on analogous compounds, this chemical should be treated as hazardous waste. Never dispose of this compound down the drain or in regular trash.[4]

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound for disposal:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.[5]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[5]
Lab Coat Standard laboratory coatTo protect clothing and skin.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A dust mask (e.g., N95) is recommended if dust is generated.[5]To avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be handled systematically to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed by a qualified professional.

  • Contaminated Labware and Debris:

    • All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent paper, must be considered hazardous solid waste.[5]

    • Collect these materials in a separate, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect any solutions containing this compound in a dedicated, sealed, and compatible hazardous aqueous waste container.

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • Once cleaned, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[6]

2. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard warnings (e.g., Irritant).[7]

  • Keep waste containers securely sealed except when adding waste.[7]

  • Store the sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.[6][7] This area should be well-ventilated.

3. Final Disposal:

  • The recommended method for the disposal of nitrophenols is controlled incineration.[4]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

4. Spill Management:

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Clear the area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Avoid using combustible materials like paper towels.[5]

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

cluster_waste_generation Waste Generation cluster_waste_type Categorize Waste Type cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal Waste This compound Waste Solid Solid Residue Waste->Solid Liquid Aqueous Solution Waste->Liquid Contaminated Contaminated Materials (Gloves, Paper, etc.) Waste->Contaminated Collect_Solid Collect in Labeled Hazardous Solid Waste Container Solid->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Liquid Waste Container Liquid->Collect_Liquid Collect_Contaminated Collect in Labeled Hazardous Solid Waste Container Contaminated->Collect_Contaminated Store Store in Designated Hazardous Waste Accumulation Area Collect_Solid->Store Collect_Liquid->Store Collect_Contaminated->Store Disposal Arrange for Pickup by Licensed Hazardous Waste Contractor Store->Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(4-Nitrophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(4-Nitrophenyl)-4-piperidinol.

Hazard Summary

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to avoid direct contact, inhalation, and ingestion.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Eye Protection Safety glasses with side shields or gogglesMust conform to European standard EN 166 or OSHA 29 CFR 1910.133.[2] Do not wear contact lenses.
Hand Protection Chemical-resistant glovesInspect gloves before use. Refer to the manufacturer's data for breakthrough time and permeability. Remove gloves carefully to avoid skin contamination.[3]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesWear appropriate protective clothing to prevent skin exposure.[2][3] For larger quantities or risk of splashing, consider an impervious apron.
Respiratory Protection Not required under normal laboratory use with adequate ventilationFor large-scale operations, emergency situations, or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to ensure safety.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5]

2. Pre-Handling:

  • Read and understand this safety guide and any available institutional protocols.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Prepare your workspace by covering surfaces with absorbent, disposable bench paper.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Avoid all personal contact, including inhalation.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly after handling and before any breaks.[1]

4. Post-Handling:

  • Decontaminate the work area.

  • Remove and wash contaminated clothing before reuse.[1]

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Classification:

  • This compound and any materials contaminated with it should be treated as hazardous waste.[1]

2. Containerization:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Ensure the waste container is compatible with the chemical.

3. Disposal Procedure:

  • Dispose of the hazardous waste through an approved waste disposal plant.[1][2][5]

  • Follow all local, regional, and national regulations for hazardous waste disposal.

  • Do not empty into drains.[2]

Visualizing the PPE Selection Workflow

The following diagram illustrates the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Operational Steps start Start: Prepare to handle This compound check_ventilation Is adequate ventilation (e.g., fume hood) available? start->check_ventilation base_ppe Standard PPE: - Safety Goggles (EN 166) - Chemical-Resistant Gloves - Lab Coat check_ventilation->base_ppe Yes respirator Add Respirator (NIOSH/EN 136 approved) check_ventilation->respirator No / Emergency / Large Scale full_protection Proceed with Caution: Use Full PPE Ensemble base_ppe->full_protection respirator->base_ppe handle_chemical Handle Chemical following Safe Operating Procedures full_protection->handle_chemical disposal Dispose of Waste as Hazardous Material handle_chemical->disposal end End of Process disposal->end

Caption: Workflow for PPE selection when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)-4-piperidinol
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)-4-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.